molecular formula C6H12N2O2 B15306085 1,4-Diazepane-5-carboxylic acid

1,4-Diazepane-5-carboxylic acid

Cat. No.: B15306085
M. Wt: 144.17 g/mol
InChI Key: BSDGTOBRRDGXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diazepane-5-carboxylic acid (CAS 2386761-11-9) is a seven-membered heterocyclic compound featuring a carboxylic acid functional group, serving as a valuable scaffold and synthetic intermediate in medicinal chemistry and drug discovery . The diazepane core is a structure of high interest in pharmaceutical development . For instance, substituted diazepane derivatives have been extensively explored and optimized as potent dual orexin receptor (OXR) antagonists, leading to the development of therapeutics like Suvorexant for the treatment of insomnia . The molecule's ability to adopt specific, bioactive conformations makes it a privileged structure for designing novel biologically active compounds . As a bifunctional building block, the 1,4-diazepane ring provides a rigid framework, while the carboxylic acid moiety allows for further synthetic elaboration through amide coupling or other derivatization reactions. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1,4-diazepane-5-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c9-6(10)5-1-2-7-3-4-8-5/h5,7-8H,1-4H2,(H,9,10)

InChI Key

BSDGTOBRRDGXKS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNC1C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diazepane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of the 1,4-Diazepane Scaffold

The 1,4-diazepane nucleus, a seven-membered heterocyclic ring containing two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility and the presence of two modifiable nitrogen atoms allow for the creation of diverse chemical libraries with a wide range of biological activities. Derivatives of this scaffold have shown promise as antipsychotics, anxiolytics, anticonvulsants, and even as agents targeting complex diseases like Alzheimer's and thrombosis. Specifically, 1,4-diazepane-based compounds are being investigated as inhibitors of amyloid-beta (Aβ) aggregation and as factor Xa inhibitors, highlighting their therapeutic potential.

This guide focuses on the foundational physicochemical properties of a core building block within this class: 1,4-Diazepane-5-carboxylic acid. A thorough understanding of its ionization (pKa), lipophilicity (logP), solubility, and stability is paramount for any researcher aiming to incorporate this moiety into a drug discovery program. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its in vivo efficacy and safety. This document provides a comprehensive overview of these key properties, alongside detailed, field-proven experimental protocols for their determination, offering a self-validating framework for researchers.

Core Physicochemical Properties of 1,4-Diazepane-5-carboxylic Acid

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. For 1,4-Diazepane-5-carboxylic acid, the interplay between the basic diazepine nitrogens and the acidic carboxylic acid group results in a zwitterionic character that significantly influences its properties. Due to a lack of extensive experimental data in publicly available literature for this specific parent compound, the following table includes predicted values from reputable computational models. These predictions serve as a valuable starting point for experimental design and interpretation.

PropertyPredicted ValueSignificance in Drug Development
pKa Acidic pKa (Carboxylic Acid): ~3.5 - 4.5 Basic pKa (Diazepine Nitrogens): ~8.5 - 9.5The pKa values dictate the ionization state of the molecule at physiological pH (7.4). With both an acidic and a basic pKa, 1,4-Diazepane-5-carboxylic acid will exist predominantly as a zwitterion at this pH. This ionization state is crucial for solubility, permeability across biological membranes, and interaction with target proteins.
logP -1.5 to -2.5The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A negative logP value indicates that the compound is more soluble in water than in lipids, classifying it as hydrophilic. This property is a key factor in predicting oral absorption and cell membrane permeability.
Aqueous Solubility HighThe presence of multiple ionizable groups (two basic nitrogens and one acidic carboxylic acid) suggests that 1,4-Diazepane-5-carboxylic acid will have high aqueous solubility, particularly at pH values where it can exist as a salt or zwitterion. Good aqueous solubility is often a prerequisite for parenteral formulations and can aid in oral absorption.
Melting Point (°C) Data not available for the parent compound. Related 1,4-diazepine derivatives exhibit a wide range of melting points, often from the low 100s to over 200°C.The melting point provides an indication of the crystal lattice energy. A higher melting point can sometimes correlate with lower solubility.
Chemical Stability The 1,4-diazepine ring is generally stable. However, like many amines, it can be susceptible to oxidation. The carboxylic acid moiety is generally stable under physiological conditions.Understanding the chemical stability is crucial for formulation development, storage, and predicting potential degradation pathways in vivo.

Experimental Protocols for Physicochemical Profiling

The following section details robust, step-by-step methodologies for the experimental determination of the key physicochemical properties of 1,4-Diazepane-5-carboxylic acid. The rationale behind the choice of each method is provided to offer a deeper understanding of the experimental design.

Determination of Acid Dissociation Constants (pKa)

The presence of both acidic (carboxylic acid) and basic (diazepine nitrogens) functional groups in 1,4-Diazepane-5-carboxylic acid necessitates the determination of multiple pKa values. Potentiometric titration is a reliable and widely used method for this purpose.

Methodology: Potentiometric Titration

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is the pH at which the analyte is 50% ionized.

Step-by-Step Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1,4-Diazepane-5-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is a concern.

  • Initial pH Adjustment: For the determination of the basic pKa, titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). For the acidic pKa, titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Immerse the calibrated pH electrode and a temperature probe into the analyte solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.

    • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa values can be determined from the inflection points of the resulting titration curve. The pH at the half-equivalence point is equal to the pKa.

    • Alternatively, a Gran plot or derivative plots (first or second derivative) can be used for a more precise determination of the equivalence point and subsequently the pKa.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and its ability to determine multiple pKa values in a single experiment. The use of standardized acid and base ensures the accuracy of the titrant concentration, which is critical for precise pKa determination.

Diagram: Workflow for pKa Determination by Potentiometric Titration

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (5-10 mg in 50 mL H2O) calibrate_ph Calibrate pH Meter prep_analyte->calibrate_ph prep_titrant Standardize Titrant (0.1 M HCl or NaOH) titrate Titrate with Incremental Additions of Titrant prep_titrant->titrate calibrate_ph->titrate record_data Record pH and Volume titrate->record_data Repeat plot_curve Plot pH vs. Volume record_data->plot_curve determine_pka Determine pKa from Inflection Point or Derivative Plot plot_curve->determine_pka

Caption: Workflow for pKa determination.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a critical parameter for predicting a drug's ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination.

Methodology: Shake-Flask Method

Principle: This method involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

Step-by-Step Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 1,4-Diazepane-5-carboxylic acid in the aqueous phase at a known concentration. The pH of the aqueous phase should be adjusted to a value where the compound is predominantly in its neutral form, if possible, to measure the true partition coefficient. Given the zwitterionic nature of the target molecule, measuring the distribution coefficient (logD) at physiological pH (7.4) is also highly relevant.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous solution containing the analyte.

    • Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Phase Separation and Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • The logP is the logarithm of the partition coefficient: logP = log10(P).

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium. Pre-saturation of the solvents is crucial to prevent volume changes during the experiment, which would affect the concentration measurements.

Diagram: Shake-Flask Method for logP Determination

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation pre_saturate Pre-saturate n-octanol and Water mix_phases Mix Phases in Separatory Funnel pre_saturate->mix_phases prep_sample Prepare Analyte in Aqueous Phase prep_sample->mix_phases shake Shake to Reach Equilibrium mix_phases->shake separate Allow Phases to Separate shake->separate analyze_conc Measure Concentration in Each Phase (HPLC/UV) separate->analyze_conc calculate_logP Calculate logP analyze_conc->calculate_logP

Caption: Workflow for logP determination.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability. The equilibrium shake-flask method is a reliable approach to determine thermodynamic solubility.

Methodology: Equilibrium Shake-Flask Method

Principle: This method involves creating a saturated solution of the compound in water by allowing excess solid to equilibrate with the solvent over a sufficient period. The concentration of the dissolved compound in the filtered solution is then determined.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 1,4-Diazepane-5-carboxylic acid to a known volume of deionized water (or a buffer of a specific pH) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator should be used for consistent mixing.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent.

    • Determine the concentration of the dissolved analyte in the diluted solution using a validated analytical method, such as HPLC with a standard curve.

  • Calculation:

    • Calculate the original concentration of the dissolved compound in the saturated solution, taking into account the dilution factor. This value represents the aqueous solubility.

Causality Behind Experimental Choices: The use of excess solid and a long equilibration time ensures that the measured solubility is the thermodynamic solubility, representing a true equilibrium state. Filtration is a critical step to remove any undissolved particles that would lead to an overestimation of solubility.

Diagram: Equilibrium Solubility Determination

Solubility_Determination start Add Excess Solid to Water equilibrate Equilibrate at Constant Temperature (24-48h) start->equilibrate filter Filter Supernatant equilibrate->filter analyze Analyze Concentration of Filtrate (HPLC) filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of 1,4-Diazepane-5-carboxylic acid, a molecule of significant interest in modern drug discovery. While experimental data for the parent compound is limited, the provided predicted values offer a solid foundation for initiating research. The detailed experimental protocols for determining pKa, logP, and aqueous solubility are designed to be robust and self-validating, empowering researchers to generate high-quality data. A thorough understanding and experimental validation of these fundamental properties are critical first steps in the successful development of novel therapeutics based on the versatile 1,4-diazepane scaffold.

References

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. Taylor & Francis Online. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. [Link]

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  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

An In-Depth Technical Guide to 1,4-Diazepane-5-Carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-diazepane-5-carboxylic acid derivatives and analogs, a promising scaffold in medicinal chemistry. We will delve into the synthesis of the core structure, strategies for derivatization, and the current understanding of the biological activities and structure-activity relationships (SAR) of this compound class. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The 1,4-Diazepane-5-Carboxylic Acid Scaffold

The 1,4-diazepane ring is a seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. The incorporation of a carboxylic acid group at the 5-position introduces a key functional handle for derivatization and a potential point of interaction with biological targets. This scaffold is a conformationally flexible, three-dimensional structure that can present substituents in a variety of spatial orientations, making it an attractive starting point for the exploration of chemical space in drug discovery.

The presence of two nitrogen atoms allows for the introduction of diverse substituents, modulating the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. The carboxylic acid moiety, a common functional group in pharmacologically active agents, can participate in crucial hydrogen bonding and ionic interactions with biological targets.[1] However, its ionizable nature can also pose pharmacokinetic challenges, which can be addressed through various derivatization strategies.[1]

Synthesis of the 1,4-Diazepane-5-Carboxylic Acid Core

A direct, one-pot synthesis of the 1,4-diazepane-5-carboxylic acid core is not extensively documented in the literature for a wide variety of starting materials. However, a plausible and versatile synthetic strategy can be devised based on established methodologies for the synthesis of related diazepane structures and amino acid chemistry. A common approach involves the cyclization of a linear precursor containing the necessary diamine and dicarboxylic acid functionalities, or their synthetic equivalents.

One of the key challenges in the synthesis of diazepanes can be catalyst poisoning by the chelating diamine substrates.[2] However, certain catalytic systems, such as those based on ruthenium, have been shown to overcome this issue in diol-diamine coupling reactions to form diazepanes.[2]

A logical and adaptable synthetic route, starting from a readily available chiral building block like glutamic acid, is proposed below. This strategy allows for the stereospecific introduction of the carboxylic acid at the 5-position.

Synthetic_Pathway A N-Protected Glutamic Acid B N-Protected Diamine Precursor A->B Amidation C Linear Amide Intermediate B->C Deprotection & Amide Coupling D Cyclized 1,4-Diazepane-5-one C->D Intramolecular Cyclization E 1,4-Diazepane-5-carboxylic Acid Core D->E Reduction & Deprotection

Caption: Proposed synthetic pathway to the 1,4-diazepane-5-carboxylic acid core.

Experimental Protocol: Synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid

This protocol is a representative example for the synthesis of a protected 1,4-diazepane-5-carboxylic acid, a versatile intermediate for further derivatization.

Step 1: Synthesis of the Linear Precursor

  • Starting Material: Commercially available N-Boc-L-glutamic acid.

  • Amine Coupling: Couple one of the carboxylic acid groups of N-Boc-L-glutamic acid with a suitably protected ethylenediamine derivative (e.g., N-Cbz-ethylenediamine) using standard peptide coupling reagents such as DCC/HOBt or HATU.

  • Purification: Purify the resulting linear amide by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Deprotection: Selectively deprotect the terminal amine of the ethylenediamine moiety (e.g., hydrogenolysis to remove Cbz group).

  • Activation and Cyclization: Activate the remaining carboxylic acid of the glutamic acid residue (e.g., using a carbodiimide) to facilitate intramolecular amide bond formation, yielding the protected 1,4-diazepan-5-one.

Step 3: Reduction of the Amide

  • Reduction: Reduce the lactam (amide) in the diazepan-5-one ring to the corresponding amine using a reducing agent such as borane-dimethyl sulfide complex (BMS).

  • Deprotection (Optional): The Boc protecting group on the N1 position can be removed under acidic conditions (e.g., TFA in DCM) if the unprotected core is desired.

Derivatization of the 1,4-Diazepane-5-Carboxylic Acid Scaffold

The 1,4-diazepane-5-carboxylic acid core offers multiple points for diversification, allowing for the generation of large and diverse chemical libraries for screening.

Derivatization_Points Core 1,4-Diazepane-5-carboxylic Acid Core N1 N1-Position Core->N1 Alkylation, Acylation, Sulfonylation N4 N4-Position Core->N4 Alkylation, Acylation, Reductive Amination C5_acid C5-Carboxylic Acid Core->C5_acid Amide Formation, Esterification

Caption: Key derivatization points on the 1,4-diazepane-5-carboxylic acid scaffold.

Modification of the Nitrogen Atoms (N1 and N4)

The two nitrogen atoms of the diazepane ring can be readily functionalized through various standard reactions:

  • N-Alkylation: Reaction with alkyl halides in the presence of a base.

  • N-Acylation: Reaction with acid chlorides or anhydrides.

  • N-Arylation: Buchwald-Hartwig or Chan-Lam coupling reactions can be employed to introduce aryl or heteroaryl substituents.[3]

  • Reductive Amination: Reaction of the secondary amine at N4 with aldehydes or ketones in the presence of a reducing agent.

Derivatization of the C5-Carboxylic Acid

The carboxylic acid at the 5-position is a key handle for introducing a wide range of functionalities, primarily through the formation of amides and esters. These modifications can significantly impact the compound's pharmacokinetic properties.[1]

  • Amide Formation: Coupling of the carboxylic acid with a diverse array of primary and secondary amines using standard peptide coupling reagents.

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents like DCC.

Experimental Protocol: Amide Library Synthesis

This protocol outlines a general procedure for the parallel synthesis of an amide library from a protected 1,4-diazepane-5-carboxylic acid intermediate.

  • Activation of the Carboxylic Acid: Dissolve 1-(tert-butoxycarbonyl)-1,4-diazepane-5-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM. Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Amines: In a parallel format (e.g., in a 96-well plate), add a solution of a diverse set of primary or secondary amines (1.2 eq) in the same solvent to each well containing the activated carboxylic acid.

  • Reaction: Allow the reactions to proceed at room temperature for 2-16 hours. Monitor the progress by LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixtures can be worked up by aqueous extraction and purified by preparative HPLC to yield the desired amide derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 1,4-diazepane-5-carboxylic acid derivatives is not extensively published as a distinct class, the broader family of 1,4-diazepines and related seven-membered heterocycles exhibit a wide range of pharmacological activities.[4][5][6] These include:

  • Central Nervous System (CNS) Activity: Many 1,4-benzodiazepine derivatives are well-known for their anxiolytic, anticonvulsant, and sedative properties.[4] The introduction of the 1,4-diazepane scaffold has been explored in the context of selective CDK9 inhibitors for cancer therapy.[7]

  • Antimicrobial and Antiviral Activity: Certain diazepine derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[4]

  • Anticancer Activity: The diazepine nucleus is a feature of several compounds with anticancer properties.[4]

Structure-Activity Relationship (SAR) Insights from Related Scaffolds:

SAR studies on related 1,4-diazepane-containing molecules have provided valuable insights that can guide the design of new derivatives:

  • Substitution at N1 and N4: The nature of the substituents on the nitrogen atoms is crucial for target engagement and selectivity. For instance, in a series of CDK9 inhibitors, the presence of a hydrogen bond donor on a 1,4-diazepane ring at a specific position was critical for selectivity over other kinases.[7]

  • C5-Derivatives: The modification of the C5-carboxylic acid to various amides and esters allows for the probing of specific interactions within a receptor's binding pocket and can significantly influence pharmacokinetic properties.

Table 1: Representative Biological Activities of 1,4-Diazepine Analogs

Compound ClassBiological Target/ActivityKey Structural FeaturesReference
1,4-BenzodiazepinesGABA-A Receptor (Anxiolytic)Benzene ring fused to a diazepine ring[4]
Pyrimido[4,5-b][8][9]benzodiazepinesPotential Anxiolytic/AnticonvulsantPyrimidine ring fused to a benzodiazepine[4]
2,4,5-trisubstituted pyrimidinesCDK9 Inhibitor (Anticancer)1,4-diazepane at the R3 position[7]
Fused 1,4-DiazepinesAntipsychotic, AnthelminticVarious heterocyclic fusions[4]

Conclusion and Future Directions

The 1,4-diazepane-5-carboxylic acid scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its three-dimensional structure and multiple points for derivatization allow for the creation of diverse chemical libraries with a wide range of physicochemical properties. While the full biological potential of this specific scaffold is still being explored, the extensive literature on related diazepine derivatives suggests a high probability of identifying potent and selective modulators of various biological targets.

Future research in this area should focus on the development of efficient and stereoselective synthetic routes to the core scaffold, followed by the systematic exploration of its chemical space through the generation of diverse derivative libraries. High-throughput screening of these libraries against a panel of biological targets will be crucial for identifying novel lead compounds. Further optimization of these hits, guided by detailed SAR studies and computational modeling, will be essential for the development of new drug candidates based on the 1,4-diazepane-5-carboxylic acid core.

References

  • Kaoua, R., Bennamane, N., Bakhta, S., Benadji, S., Rabia, C., & Nedjar-Kolli, B. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 92–99. [Link]

  • Yadav, V. K., & Sriram, D. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(4), 3004. [Link]

  • Kurpiewska, K., & Kalinowska-Tłuścik, J. (2017). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 19(11), 725–733. [Link]

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  • Reddy, T. J., & Hu, B. (2023). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][8][9]Diazepine-2-Carboxylates. ChemRxiv. [Link]

  • Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754–1759. [Link]

  • Kaoua, R., Bennamane, N., Bakhta, S., Benadji, S., Rabia, C., & Nedjar-Kolli, B. (2010). Synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines using an efficient heteropolyacid-catalyzed procedure. Molecules, 16(1), 92–99. [Link]

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

  • Lulla, A., et al. (2015). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry, 101, 545-559. [Link]

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A Technical Guide to the Biological Activity of Novel 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of a wide array of biologically active agents.[1] This seven-membered heterocyclic ring containing two nitrogen atoms offers a flexible and synthetically accessible framework for developing novel therapeutics.[2][3][4][5] This guide provides an in-depth analysis of the diverse biological activities exhibited by novel 1,4-diazepane derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. We will explore the mechanistic underpinnings of these actions, present detailed protocols for their evaluation, and discuss future perspectives for drug development professionals.

Introduction to the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a cornerstone of modern medicinal chemistry, recognized for its broad therapeutic potential.[1] Derivatives have been investigated for a multitude of biological effects, including anticancer, antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal properties.[2][3][5][6] The structural versatility of the diazepane core allows for the introduction of various substituents, enabling fine-tuning of its pharmacological profile. This adaptability has made it a focal point for the development of new chemical entities targeting a range of diseases.

The synthesis of novel 1,4-diazepane derivatives often involves strategic chemical reactions designed to build upon the core structure.[7] These synthetic pathways are crucial for creating libraries of compounds that can be screened for specific biological activities. For instance, fusing other heterocyclic rings to the diazepine nucleus or adding specific side chains can dramatically alter the compound's interaction with biological targets.[1][8]

Key Biological Activities of 1,4-Diazepane Derivatives

Anticancer Activity

A significant area of research for 1,4-diazepane derivatives is their potential as anticancer agents.[2][3][5][6][9] Several studies have demonstrated the potent cytotoxic effects of these compounds against various human cancer cell lines.

Mechanism of Action: The anticancer effects of 1,4-diazepane derivatives are often multifaceted. Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10] Another proposed mechanism for a related class of compounds, 1,4-benzodiazepines, is the inhibition of protein synthesis, which is critical for tumor growth.[10] The ability of these compounds to target fundamental cellular processes makes them promising candidates for oncology drug development.

Illustrative Data: The cytotoxic potential of novel diazepane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative data from the literature for specific derivatives against common cancer cell lines.

Compound IDCell LineCancer TypeIC50 (µg/mL)Reference
7c HepG-2Hepatocellular Carcinoma4.4 - 13[11][12]
7e MCF-7Breast Adenocarcinoma4.4 - 13[11][12]
7f HCT-116Colon Carcinoma4.4 - 13[11][12]

This table presents a selection of data to illustrate the potential of this class of compounds. IC50 values can vary based on experimental conditions.

Signaling Pathway Visualization: The induction of apoptosis is a key mechanism for many anticancer drugs. The diagram below illustrates a simplified intrinsic apoptosis pathway that can be modulated by 1,4-diazepane derivatives.

Apoptosis_Pathway Compound 1,4-Diazepane Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 1,4-Diazepane derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[2][3][4][5][13]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some are believed to exert their effect by damaging bacterial DNA.[13] For example, certain curcumin-based benzodiazepines have been shown to attack and damage the DNA of E. coli.[13] The presence of specific functional groups, such as multiple chlorine atoms on an aromatic ring, appears to enhance this antimicrobial potency.[13]

Illustrative Data: The effectiveness of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC). The table below highlights the activity of a potent derivative.

Compound IDBacterial StrainGram TypeMIC (µg/mL)Reference
Dichlorinated Derivative 9 S. aureusGram-positive3.125[13]
Dichlorinated Derivative 9 E. coliGram-negativeModerate Activity[13]
Central Nervous System (CNS) Activity

Historically, the related 1,4-benzodiazepine class is well-known for its CNS effects, including anxiolytic, anticonvulsant, and hypnotic properties.[8][14][15] Novel 1,4-diazepane derivatives are also being explored for their potential to modulate CNS targets, such as the GABA-A receptor, and for applications in neurodegenerative diseases.[15] Some derivatives have been investigated as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease, and have shown neuroprotective effects.[16]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized assays are critical. The following are detailed protocols for evaluating the primary biological activities discussed.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,4-diazepane derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[18]

Workflow Visualization:

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat Add 1,4-Diazepane Derivatives Incubate1->Treat Incubate2 Incubate for Exposure Period Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read End End Read->End

Caption: Standard workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound.[19]

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the 1,4-diazepane derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[19][22]

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.[20][23]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).[20]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[20][23]

Future Perspectives and Drug Development

The diverse biological activities of 1,4-diazepane derivatives underscore their potential in drug discovery.[2][3][4][5] Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity while minimizing off-target effects and toxicity.[8]

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like potential.

  • In Vivo Efficacy: Moving promising compounds from in vitro assays to preclinical animal models to validate their therapeutic effects.

Conclusion

Novel 1,4-diazepane derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated potential as anticancer, antimicrobial, and CNS-active agents makes them a fertile ground for the development of next-generation therapeutics. A systematic approach to their synthesis, biological evaluation, and mechanistic study, as outlined in this guide, is essential for translating this potential into clinical success.

References

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Gill, R. K., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development in[2][19]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256.

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Henrik's Lab. (2021, September 27).
  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Ovid.
  • MTT assay protocol. (n.d.). Abcam.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • Luber, P., Bartelt, E., Genschow, E., Wagner, J., & Hahn, H. (2003). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of Clinical Microbiology, 41(3), 1062–1068.
  • Fayed, E. A., & Ahmed, H. Y. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(19), 42-52.
  • Zhang, L., Chen, J., & Wang, J. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(5), 5863-5875.
  • Assay Guidance Manual. (2013).
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Fayed, E. A., & Ahmed, H. Y. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
  • Atack, J. R. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen.
  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & medicinal chemistry, 12(9), 2179–2191.
  • Wang, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14318–14341.
  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
  • Hamed, A. O., et al. (2020). New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities. Letters in Organic Chemistry, 17(12).
  • Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery, 14(6).
  • Cortez-Maya, S., et al. (2012). Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. Anti-cancer agents in medicinal chemistry, 12(6), 647–655.
  • Menghani, S. S., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives.
  • Cortez-Maya, S., et al. (2012). Anticancer Activity and Anti-inflammatory Studies of 5-Aryl-1,4-benzodiazepine Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 12(6).
  • Al-Amin, M. (2021). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Patel, K. D., Patel, K. P., & Patel, H. D. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 470-474.
  • Sgrò, F., et al. (2022). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Molecules, 27(19), 6296.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 11843-11853.

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Spectroscopic Elucidation of 1,4-Diazepane-5-carboxylic Acid: A Comprehensive Guide to NMR, MS, and IR Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Diazepane-5-carboxylic acid (homopiperazine-5-carboxylic acid) is a highly versatile, nitrogen-rich saturated heterocyclic scaffold increasingly utilized in modern drug discovery and peptidomimetic design. Due to its 7-membered ring system, two secondary amines, and a carboxylic acid moiety, the molecule exhibits complex structural dynamics, including pH-dependent zwitterionic equilibria and intermediate conformational exchange.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization (NMR, MS, IR) of 1,4-diazepane-5-carboxylic acid. Designed for senior analytical chemists and drug development professionals, this guide goes beyond basic spectral assignments to explain the fundamental physical chemistry driving these observations, ensuring robust, reproducible, and self-validating analytical workflows.

Structural Dynamics & Analytical Challenges

The spectroscopic behavior of 1,4-diazepane-5-carboxylic acid is dictated by two primary structural features:

  • Conformational Flexibility: Unlike rigid 6-membered piperazines, the 7-membered 1,4-diazepane ring predominantly adopts a low-energy twist-boat conformation[1]. At ambient temperatures, the interconversion between twist-boat conformers occurs at an intermediate rate on the NMR timescale, often leading to severe line broadening of the ring protons.

  • Zwitterionic Equilibrium: As an amino acid analog, the molecule exists as a zwitterion in aqueous environments at physiological pH. This heavily influences its solubility, chemical shifts, and ionization efficiency[2].

Zwitterion Cation Cationic Form (pH < 2) [NH2+, NH2+, COOH] Zwitterion Zwitterionic Form (pH 4-8) [NH2+, NH, COO-] Cation->Zwitterion -H+ (pKa1) Zwitterion->Cation +H+ Anion Anionic Form (pH > 10) [NH, NH, COO-] Zwitterion->Anion -H+ (pKa2) Anion->Zwitterion +H+

Figure 1: pH-dependent zwitterionic equilibrium of 1,4-diazepane-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection and pH Dependence

Due to its zwitterionic nature, 1,4-diazepane-5-carboxylic acid is highly soluble in water and poorly soluble in standard organic NMR solvents like


. Deuterium oxide (

) is the solvent of choice. However, the chemical shifts of the

-proton (C5-H) and the adjacent methylene protons are highly sensitive to the exact pH (pD) of the solution[2]. To ensure reproducibility, the

solution must be buffered (e.g., using deuterated phosphate buffer at pD 7.4).
Conformational Exchange and VT-NMR

At 298 K, the


 NMR signals for the C2, C3, C6, and C7 methylene protons may appear as broad multiplets. This is caused by the intermediate exchange rate of the twist-boat conformers[1].
  • Causality: To resolve these signals, Variable Temperature NMR (VT-NMR) is required. Heating the sample to 340 K increases the exchange rate, resulting in sharp, time-averaged signals. Conversely, cooling to 273 K or below (in a suitable solvent mixture) slows the exchange, potentially resolving the individual conformers.

Spectral Assignments

Table 1: Expected


 and 

NMR Assignments (

, pD 7.4, 340 K)
Position

Shift (ppm)
Multiplicity / Coupling

Shift (ppm)
Structural Rationale
C5 (CH) 3.85 – 4.05dd (1H)62.8Deshielded by adjacent N4 and carboxylate group.
C2, C3 (CH

)
3.20 – 3.40m (4H)45.2, 46.5Adjacent to N1 and N4; typically overlap.
C7 (CH

)
3.10 – 3.30m (2H)44.1Adjacent to N1.
C6 (CH

)
1.90 – 2.15m (2H)28.4

to N4; most shielded ring protons.
C=O --176.2Characteristic of a deprotonated carboxylate (

).

Mass Spectrometry (MS) Analysis

Ionization Strategy

Because the molecule is highly polar, standard Reversed-Phase (C18) LC-MS will result in poor retention and ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization (ESI) in positive mode is the optimal self-validating system for this analyte. The intact molecular ion is observed at


 145.1 (

).
Collision-Induced Dissociation (CID) Pathways

Tandem mass spectrometry (MS/MS) of the


 145.1 precursor yields characteristic fragment ions. Homopiperazine derivatives typically undergo sequential inductive cleavages of the C-N bonds[3]. The presence of the carboxylic acid introduces a highly favorable neutral loss of 

(-44 Da) and

(-18 Da).

MS_Frag M Molecular Ion [M+H]+ m/z 145.1 F1 Water Loss [M+H-H2O]+ m/z 127.1 M->F1 -H2O (-18 Da) F2 Decarboxylation [M+H-CO2]+ m/z 101.1 M->F2 -CO2 (-44 Da) F4 Inductive Cleavage Fragment m/z 85.1 M->F4 C-N Cleavage F3 Ring Cleavage Iminium Ion m/z 72.0 F2->F3 Ring Opening

Figure 2: Proposed ESI-MS/MS collision-induced dissociation pathways for the [M+H]+ ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid orthogonal validation of the molecule's protonation state. Because amino acids are highly hygroscopic, traditional KBr pellet methods often introduce broad water bands that obscure the N-H stretching region. Attenuated Total Reflectance (ATR-FTIR) is the preferred technique[4].

Table 2: Key ATR-FTIR Vibrational Bands

Wavenumber (

)
Vibrational ModeDiagnostic Significance
3200 – 2800 Broad N-H / C-H stretchIndicates the presence of protonated amines (

) in the zwitterion.
1580 – 1610 Asymmetric

stretch
Confirms the zwitterionic carboxylate state (absence of C=O at 1720

).
1400 – 1420 Symmetric

stretch
Secondary confirmation of the carboxylate anion.
1100 – 1150 C-N stretchCharacteristic of the diazepane ring structure[4].

Standardized Experimental Protocols

To ensure trustworthiness and self-validation across laboratories, adhere to the following step-by-step methodologies.

Protocol 1: Quantitative 1D and 2D NMR Acquisition
  • Sample Preparation: Weigh exactly 10.0 mg of 1,4-diazepane-5-carboxylic acid.

  • Solvent Addition: Dissolve in 600

    
     of 
    
    
    
    containing 100 mM deuterated phosphate buffer (pD 7.4) to lock the zwitterionic state.
  • Internal Standard: Add 0.1% (w/v) DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for precise chemical shift calibration (0.00 ppm).

  • Instrument Setup: Insert the sample into a 500 MHz (or higher) NMR spectrometer.

  • VT-NMR Calibration: Set the probe temperature to 340 K. Allow 10 minutes for thermal equilibration to ensure sharp resonance lines.

  • Acquisition: Acquire

    
     NMR (ns=16, d1=5s to ensure full relaxation) and 
    
    
    
    NMR (ns=512, d1=2s). Follow with COSY and HSQC to map the diastereotopic ring protons.
Protocol 2: HILIC-ESI-MS/MS Workflow
  • Sample Dilution: Prepare a 1

    
     solution of the analyte in 90:10 Acetonitrile:Water containing 10 mM Ammonium Formate (pH 3.0). Causality: Low pH ensures the molecule is fully protonated (cationic), maximizing positive ESI efficiency.
    
  • Chromatography: Inject 2

    
     onto a HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 
    
    
    
    ).
  • Gradient: Run a gradient from 95% to 50% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • CID Tuning: Isolate the

    
     145.1 precursor. Apply a collision energy (CE) ramp from 10 to 40 eV using Argon as the collision gas to generate the 127.1, 101.1, and 72.0 
    
    
    
    product ions.
Protocol 3: ATR-FTIR Solid-State Analysis
  • Background Correction: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4

    
     resolution) in ambient air.
    
  • Sample Loading: Place 2-3 mg of the neat, dry powder directly onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample. Causality: Poor contact leads to artificially weak bands in the high-wavenumber (N-H stretch) region.

  • Acquisition: Collect 64 scans from 4000 to 400

    
    . Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.
    

References

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters.[Link]

  • A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds. Rapid Communications in Mass Spectrometry.[Link]

  • Poly(Homopiperazine–Amide) Thin-Film Composite Membrane for Nanofiltration of Heavy Metal Ions. ACS Omega.[Link]

  • Structure of the Alanine Hydration Shell as Probed by NMR Chemical Shifts and Indirect Spin−Spin Coupling. The Journal of Physical Chemistry B.[Link]

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A Technical Guide to the Discovery and Synthesis of Chiral 1,4-Diazepane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1,4-diazepane motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique seven-membered ring structure imparts conformational flexibility, allowing for optimal binding to diverse biological targets. The introduction of chirality to this scaffold exponentially increases its chemical space and potential for stereospecific interactions, which is critical for enhancing potency and reducing off-target effects. This guide provides an in-depth analysis of the key methodologies for the asymmetric synthesis of chiral 1,4-diazepanes. We will explore the causality behind various strategic approaches, from biocatalytic reductive aminations and catalytic ring-closing metathesis to cycloaddition reactions and chiral pool-based syntheses. Each section is grounded in authoritative literature, presenting detailed protocols and comparative data to equip researchers and drug development professionals with a robust understanding of this vital chemical entity.

The Strategic Importance of Chiral 1,4-Diazepanes in Medicinal Chemistry

The 1,4-diazepane core is a recurring structural feature in molecules targeting the central nervous system (CNS), where it is often found in anxiolytic, anticonvulsant, and antipsychotic agents.[3][4][5][6] The non-planar, flexible nature of the seven-membered ring allows derivatives to adopt multiple low-energy conformations, making them ideal for interacting with the complex topographies of protein binding sites.

The significance of stereochemistry cannot be overstated. The biological activity of enantiomers can differ dramatically, with one providing the desired therapeutic effect while the other may be inactive or even contribute to toxicity. A prominent example is the dual orexin receptor antagonist Suvorexant, used for the treatment of insomnia. The therapeutic activity resides exclusively in the (R)-enantiomer of its core 1,4-diazepane intermediate, underscoring the absolute necessity for enantiomerically pure synthesis in drug development.[7]

However, the construction of this chiral scaffold presents distinct challenges:

  • Ring Strain: The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings.

  • Stereocontrol: Establishing and maintaining one or more stereocenters during the synthesis requires highly selective and robust chemical transformations.

This guide will dissect the primary strategies developed to overcome these hurdles.

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  graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1];
  node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.1];
  edge [fontname="Arial", fontsize=10];

// Main Topic main [label="Chiral 1,4-Diazepane Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Key Strategies sub1 [label="Asymmetric Reductive Amination", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2 [label="Ring-Closing Metathesis (RCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub3 [label="Cycloaddition Reactions", fillcolor="#F1F3F4", fontcolor="#202124"]; sub4 [label="Chiral Pool Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections main -> sub1; main -> sub2; main -> sub3; main -> sub4;

// Details for each strategy d1 [label="Biocatalytic (IREDs)\nHigh Enantioselectivity", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"]; d2 [label="Olefin Precursors\nFunctional Group Tolerance", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"]; d3 [label="[5+2] or [4+3] Pathways\nAtom Economy", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"]; d4 [label="From Amino Acids\nAbsolute Stereocontrol", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"];

sub1 -> d1 [style=dashed]; sub2 -> d2 [style=dashed]; sub3 -> d3 [style=dashed]; sub4 -> d4 [style=dashed]; }

Caption: Biocatalytic intramolecular asymmetric reductive amination workflow.

Experimental Protocol 1: Imine Reductase (IRED)-Catalyzed Asymmetric Reductive Amination [8] This protocol describes the synthesis of a chiral 1,4-diazepane using an enantiocomplementary pair of IREDs.

  • Reaction Setup: In a reaction vessel, create a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).

  • Reagent Addition: Add the amino-ketone substrate (1.0 eq.), NADP⁺ (0.01 eq.), and glucose dehydrogenase (GDH) for cofactor recycling (5 U/mL).

  • Enzyme Introduction: Add the selected purified IRED enzyme (e.g., (R)-selective IRED from Leishmania major or (S)-selective IRED from Micromonospora echinaurantiaca) to a final concentration of 2-5 µM.

  • Initiation: Initiate the reaction by adding D-glucose (1.5 eq.).

  • Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm) for 24-48 hours.

  • Workup and Purification: Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting chiral diazepane product using flash column chromatography.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Performance of IREDs in Asymmetric Cyclization [8] | Substrate Substitution | Enzyme | Yield (%) | Enantiomeric Excess (%) | | :--- | :--- | :--- | :--- | | 5-methyl | (R)-selective IRED | >99 | >99 (R) | | 5-methyl | (S)-selective IRED | >99 | 99 (S) | | 5-chloro | (R)-selective IRED | 95 | >99 (R) | | 5-chloro | (S)-selective IRED | 98 | 98 (S) |

Ring-Closing Metathesis (RCM): Building the Core with Olefin Chemistry

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including nitrogen-containing heterocycles. [9]The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock catalysts) to form a new double bond within a molecule by joining two terminal alkene functionalities, releasing ethylene as the only byproduct. [9] The power of RCM lies in its remarkable functional group tolerance and its ability to form medium-sized rings that are often difficult to access via other methods. [10][11]The synthesis begins with a diene precursor, which is prepared through standard synthetic transformations. The subsequent RCM step efficiently forges the seven-membered ring.

RCM_Cycle Catalyst [M]=CH₂ (Grubbs' Cat.) Meta1 Metallacyclobutane Intermediate 1 Catalyst->Meta1 [2+2] Cycloaddition Diene Acyclic Diene Precursor Diene->Meta1 Intermediate New Alkylidene Meta1->Intermediate Retro [2+2] Meta2 Metallacyclobutane Intermediate 2 Intermediate->Meta2 Intramolecular [2+2] Cycloaddition Meta2->Catalyst Regenerates Catalyst Product Cyclic Alkene (1,4-Diazepine Core) Meta2->Product Retro [2+2]

Caption: Catalytic cycle of Ring-Closing Metathesis (RCM).

Experimental Protocol 2: General RCM for Diazepine Synthesis [9][12]

  • Precursor Synthesis: Synthesize the acyclic diene precursor containing two nitrogen atoms separated by the appropriate carbon backbone, with each nitrogen bearing an alkenyl group (e.g., an allyl group).

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve the diene precursor in a dry, degassed solvent (e.g., dichloromethane or toluene) to a dilute concentration (typically 0.001-0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%).

  • Reaction: Heat the mixture to reflux (typically 40-80 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-12 hours.

  • Quenching and Purification: After cooling, quench the catalyst by adding a phosphine scavenger or by bubbling air through the solution. Concentrate the solvent and purify the crude product via flash column chromatography to yield the unsaturated diazepine ring. The resulting double bond can be hydrogenated in a subsequent step if the saturated scaffold is desired.

[5+2] Cycloaddition Reactions: An Atom-Economical Approach

Cycloaddition reactions offer a highly efficient and atom-economical route to cyclic systems by constructing multiple carbon-carbon or carbon-heteroatom bonds in a single step. For 1,4-diazepines, a rhodium-catalyzed multicomponent [5+2] cycloaddition has been shown to be particularly effective. [13][14] This reaction typically involves the in-situ formation of an azomethine ylide from a pyridine and a 1-sulfonyl-1,2,3-triazole. This 5-atom component then reacts with a 2-atom π-system (the dienophile), leading directly to the 1,4-diazepine core. [15][16]The multicomponent nature of this reaction allows for significant structural diversity to be built into the final product from simple starting materials.

Experimental Protocol 3: Rh-Catalyzed [5+2] Cycloaddition [13]

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the 1-sulfonyl-1,2,3-triazole (1.0 eq.), the pyridine derivative (1.2 eq.), and the dienophile (1.5 eq.).

  • Solvent and Catalyst: Add a suitable dry solvent (e.g., dichloroethane) followed by the rhodium catalyst (e.g., Rh₂(OAc)₄, 2-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to the required temperature (e.g., 80 °C) and stir for 12-24 hours until the starting materials are consumed, as monitored by TLC.

  • Workup and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the 1,4-diazepine product.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The "chiral pool" approach is a robust strategy that utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to build complex chiral molecules. [17]Since the stereochemistry is already set in the starting material, the need for an asymmetric induction step is circumvented, guaranteeing the absolute configuration of the final product.

Starting from an enantiopure amino acid, a synthetic sequence can be designed to elaborate the side chains and ultimately form the seven-membered ring via an intramolecular cyclization, often through amide bond formation. [17]This late-stage diversification strategy is highly valuable for building libraries of related compounds for structure-activity relationship (SAR) studies. [18]

Experimental Protocol 4: Synthesis from an Enantiopure Amino Acid [17]

  • N-Alkylation: Protect the carboxylic acid of an enantiopure amino acid (e.g., L-Alanine methyl ester). Perform reductive amination with a desired aldehyde/ketone to install a substituent on the amino group.

  • Chain Elongation: Hydrolyze the ester to the free carboxylic acid. Couple this with a protected diamine fragment (e.g., N-Boc-ethylenediamine) using a standard peptide coupling reagent (e.g., EDC, HOBt).

  • Deprotection: Selectively deprotect the terminal amine of the elongated chain.

  • Intramolecular Cyclization: Perform a final intramolecular amide bond formation between the free amine and the carboxylic acid (which may require another deprotection step) under high dilution conditions using a coupling reagent like EDC or HATU to form the 1,4-diazepan-one ring.

  • Reduction (Optional): The amide carbonyl can be reduced (e.g., with LiAlH₄ or BH₃) to afford the fully saturated 1,4-diazepane scaffold.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as desired stereochemical purity, substrate scope, scalability, and cost.

StrategyStereocontrolSubstrate ScopeScalabilityKey AdvantagesKey Disadvantages
Asymmetric Reductive Amination Excellent (often >99% e.e.)Moderate to GoodGood (especially biocatalysis)High enantioselectivity, mild/green conditions (bio).Substrate must be compatible with enzyme/catalyst.
Ring-Closing Metathesis (RCM) N/A (Chirality from precursor)BroadExcellentHigh functional group tolerance, reliable ring formation.Cost of Ru/Mo catalysts, requires metal removal.
[5+2] Cycloaddition N/A (Typically racemic unless chiral catalyst used)ModerateModerateHigh atom economy, multicomponent diversity.Often produces racemic mixtures, limited dienophiles.
Chiral Pool Synthesis Absolute (Defined by starting material)BroadGoodGuaranteed absolute stereochemistry, ideal for SAR.Limited to the stereochemistry of available starting materials.

Case Study: Industrial Approach to a Suvorexant Intermediate

The synthesis of the key intermediate for Suvorexant, (R)-5-methyl-1,4-diazepane, provides a real-world example of industrial process chemistry. While asymmetric methods are ideal, a common industrial strategy involves a robust racemic synthesis followed by an efficient chiral resolution. [7][19] The process often involves a direct reductive amination to form the racemic 5-methyl-1,4-diazepane. This mixture is then resolved using a chiral acid, such as tartaric acid or a derivative. The chiral acid selectively forms a diastereomeric salt with one of the enantiomers, which, due to different physical properties (like solubility), can be separated by crystallization. Liberation of the free base from the isolated salt provides the desired enantiomerically pure diazepane. [7]

Resolution_Workflow Racemate Racemic 1,4-Diazepane (R/S Mixture) Salt Diastereomeric Salt Mixture Racemate->Salt + Chiral Acid (e.g., L-Tartaric Acid) Crystallize Fractional Crystallization Salt->Crystallize Solid Insoluble Salt (e.g., R-Diazepane • L-Tartrate) Crystallize->Solid Precipitates Liquid Soluble Salt (e.g., S-Diazepane • L-Tartrate) Crystallize->Liquid Remains in Solution Product Enantiopure (R)-1,4-Diazepane Solid->Product Liberate Free Base Base Base (e.g., NaOH) Base->Product

Caption: Logical workflow for the chiral resolution of a racemic 1,4-diazepane.

Conclusion and Future Perspectives

The synthesis of chiral 1,4-diazepane scaffolds has evolved significantly, driven by their importance in drug discovery. While classical methods like chiral pool synthesis and resolution remain highly relevant and robust, modern catalytic approaches offer unparalleled efficiency and selectivity.

The future of this field points towards the continued development of greener and more sustainable methods. Biocatalysis, with its high selectivity and mild operating conditions, is poised for wider industrial adoption. [8]Similarly, methodologies like hydrogen borrowing, which use simple alcohols and amines to construct the ring with only water as a byproduct, represent a significant step forward in sustainable chemistry. [20]The continued innovation in catalyst design, both metallic and enzymatic, will undoubtedly unlock new pathways to these critical scaffolds, further empowering the development of next-generation therapeutics.

References

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1,4-Diazepane-5-carboxylic Acid: A Privileged Scaffold for Navigating Novel Chemical Space

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered 1,4-diazepane ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its inherent three-dimensional character and conformational flexibility allow for the presentation of substituents in precise spatial orientations, making it an ideal framework for targeting complex biological receptors. Within this important class of heterocycles, 1,4-diazepane-5-carboxylic acid and its derivatives emerge as exceptionally versatile building blocks. The strategic placement of a carboxylic acid functional group at the C5 position provides a robust handle for a multitude of synthetic transformations, enabling the construction of diverse molecular architectures and facilitating the exploration of structure-activity relationships (SAR).

This guide offers a senior application scientist's perspective on the synthesis, reactivity, and strategic application of the 1,4-diazepane-5-carboxylic acid scaffold, providing field-proven insights into its use as a pivotal component in organic synthesis and drug discovery programs.

Part 1: Strategic Synthesis of the 1,4-Diazepane-5-Carboxylic Acid Core

The construction of the 1,4-diazepane-5-carboxylic acid ring system can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and scalability requirements.

Biomimetic Cyclization: The Foundational Approach

The most direct and frequently employed method for constructing the hexahydro-1,4-diazepane-5-carboxylate core involves the cyclization of a C2 diamine fragment with a C4 dielectrophile that contains the latent carboxylic acid functionality. This approach mimics biosynthetic pathways and offers a reliable route to the core structure.

A common execution of this strategy involves the reaction between an N,N'-diprotected ethylenediamine and a methyl 2,4-dibromobutanoate.[4] The choice of protecting groups on the nitrogen atoms is critical; benzyl groups are often favored as they can be readily removed via hydrogenolysis in later stages. The use of a base, such as triethylamine (Et3N), is essential to scavenge the HBr generated during the double nucleophilic substitution. The reaction is typically performed in a sealed tube at elevated temperatures to drive the cyclization to completion.

Modern Approaches: Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including seven-membered heterocycles.[5][6][7] This powerful reaction, catalyzed by ruthenium complexes like the Grubbs catalysts, forms a new double bond between two terminal alkenes within the same molecule, releasing volatile ethylene as the only byproduct.[7] For the synthesis of a 1,4-diazepane precursor, a diallylated amine derived from an amino acid serves as the RCM substrate. This method offers excellent functional group tolerance and provides access to unsaturated diazepane derivatives that can be hydrogenated to the saturated core if desired.

G cluster_0 Core Synthetic Strategies A N,N'-Protected Ethylenediamine + C4 Dielectrophile B Classical Cyclization A->B C Protected 1,4-Diazepane-5-carboxylate B->C D Diallylated Amino Acid Derivative E Ring-Closing Metathesis (RCM) D->E F Unsaturated 1,4-Diazepane Precursor E->F F->C Hydrogenation

Caption: Key strategies for the synthesis of the 1,4-diazepane core.

Asymmetric Synthesis: Controlling Stereochemistry

The C5 carbon of 1,4-diazepane-5-carboxylic acid is a stereocenter. As the biological activity of chiral molecules is often confined to a single enantiomer, controlling this stereocenter is paramount in drug development.[8][9] Enantiomerically pure building blocks can be prepared via several methods:

  • Chiral Pool Synthesis: Starting from readily available chiral amino acids (e.g., glutamic acid or aspartic acid) which already possess the required stereocenter.

  • Asymmetric Catalysis: Palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones has been shown to be a powerful method for generating α-quaternary stereocenters with high enantioselectivity.[10][11] This advanced technique allows for the installation of various substituents at the C5 position while setting the stereochemistry. The choice of a nonpolar solvent and an electron-rich protecting group on the lactam nitrogen was found to be crucial for achieving high levels of asymmetric induction.[10]

Part 2: The Building Block in Action: Key Reactions and Diversification

Once the protected 1,4-diazepane-5-carboxylic acid core is synthesized, it serves as a scaffold for extensive diversification. The two nitrogen atoms and the carboxylic acid group are orthogonal reaction handles for introducing molecular complexity.

N-Functionalization: Exploring Vector Space

The secondary amines of the diazepane ring are nucleophilic centers ripe for functionalization, allowing for the projection of substituents into different regions of chemical space.

  • N-Acylation: Reaction with acyl chlorides or activated carboxylic acids provides stable amide derivatives. This is a common strategy for introducing pharmacophoric elements.[12]

  • N-Alkylation & N-Arylation: Selective mono- or di-alkylation can be achieved using appropriate protecting group strategies. Furthermore, modern cross-coupling reactions, such as Buchwald-Hartwig amination, enable the introduction of aryl or heteroaryl groups, significantly expanding the accessible chemical diversity.[13]

  • Reductive Amination: Condensation with an aldehyde or ketone followed by reduction (e.g., with NaBH(OAc)₃) is a highly efficient method for installing a wide range of substituted alkyl groups on the nitrogen atoms.[8]

Carboxylic Acid Derivatization: The Linchpin for Connectivity

The C5-carboxylic acid is arguably the most versatile handle on the scaffold. It is the primary point for connecting the diazepane core to other fragments of a target molecule.

  • Amide Bond Formation: This is the most prevalent transformation in medicinal chemistry. Standard peptide coupling reagents (e.g., HATU, HOBt, EDC) facilitate the efficient formation of amide bonds with a vast array of primary and secondary amines, building out complex molecular structures.

  • Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or borane (BH₃).[10] This new hydroxyl group can then participate in further reactions, such as ether formation or oxidation.

G cluster_N N-Functionalization cluster_C C5-Carboxyl Functionalization Core 1,4-Diazepane-5-carboxylic Acid Scaffold N_Acyl N-Acylation (R-COCl) Core->N_Acyl N_Alkyl N-Alkylation (R-X) Core->N_Alkyl N_Aryl N-Arylation (Buchwald-Hartwig) Core->N_Aryl C_Amide Amide Coupling (R-NH2, HATU) Core->C_Amide C_Ester Esterification (R-OH, H+) Core->C_Ester C_Alcohol Reduction (LiAlH4) Core->C_Alcohol

Caption: Diversification pathways from the core scaffold.

Part 3: Applications in Drug Discovery

The 1,4-diazepane scaffold is a key feature in numerous compounds targeting a wide range of diseases.[3][14] Derivatives have shown activity as Factor Xa inhibitors for antithrombotic therapy, sigma receptor ligands for neurological disorders, and various agents targeting the central nervous system.[12][15]

The 1,4-diazepane-5-carboxylic acid framework can act as a constrained dipeptide mimetic. The rigidified seven-membered ring positions the C5-substituent and the N-substituents in a defined spatial arrangement that can mimic the i and i+1 residues of a peptide β-turn, making it a valuable scaffold for designing protease inhibitors and modulators of protein-protein interactions.

Case Study: Synthesis of a Suvorexant Analogue

The utility of these building blocks is exemplified in the synthesis of analogues of FDA-approved drugs. For instance, a gem-disubstituted diazepanone, synthesized via palladium-catalyzed asymmetric alkylation, was elaborated into an analogue of the insomnia drug Suvorexant.[10] This involved selective deprotection, reduction of the lactam, and subsequent coupling reactions, demonstrating the scaffold's robustness and utility in complex, multi-step syntheses.[10]

Part 4: Experimental Protocols and Data

Protocol: Synthesis of Methyl 1,4-dibenzyl-hexahydro-1H-1,4-diazepine-5-carboxylate

This protocol is adapted from a known procedure for synthesizing the core diazepane ring structure.[4]

G A 1. Combine Reactants N,N'-dibenzylethane-1,2-diamine Methyl 2,4-dibromobutanoate Et3N in DCM B 2. Reaction Seal tube Heat to 60 °C for 16h A->B C 3. Work-up Dilute with DCM Wash with NaHCO3 (aq), brine B->C D 4. Purification Dry (Na2SO4) Concentrate Flash Chromatography C->D E Product Title Compound (Oil) D->E

Caption: Workflow for the synthesis of a core diazepane ester.

Methodology:

  • Reaction Setup: To a pressure tube, add N,N'-dibenzylethane-1,2-diamine (1.0 eq), methyl 2,4-dibromobutanoate (1.1 eq), and triethylamine (3.0 eq) in dichloromethane (DCM) to achieve a concentration of approximately 0.77 M.

  • Cyclization: Seal the tube securely and stir the mixture at 60 °C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: petroleum ether/EtOAc gradient) to yield the title compound as an oil.[4]

Representative Reaction Data

The following table summarizes typical outcomes for key transformations involving the 1,4-diazepane scaffold, illustrating the efficiency of these reactions.

TransformationSubstrateReagents & ConditionsProductYield (%)Reference
Cyclization N,N'-dibenzylethane-1,2-diamineMethyl 2,4-dibromobutanoate, Et₃N, DCM, 60°CMethyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate57%[4]
Asymmetric Alkylation N-benzoyl-N'-Boc-1,4-diazepan-5-oneAllyl Acetate, Pd₂(dba)₃, (S)-(CF₃)₃-t-BuPHOX, MeCyα-Allyl-α-benzoyl lactam>99%[10]
N-Acylation 1-Benzyl-1,4-diazepaneAroyl Chloride, Et₃N, DCM, 0°CN-Aroyl-N'-benzyl-1,4-diazepane~80-95%[12]
Lactam Reduction Gem-disubstituted diazepanoneLiAlH₄, THFSubstituted 1,4-diazepaneHigh[10]

Conclusion

1,4-Diazepane-5-carboxylic acid is more than just a heterocyclic compound; it is a strategic platform for innovation in drug discovery. Its synthesis is achievable through both classical and modern methods, and its orthogonal functional handles—the two nitrogens and the C5-carboxyl group—provide a blueprint for systematic and logical molecular diversification. By understanding the underlying principles of its synthesis and reactivity, researchers can effectively leverage this building block to construct novel, three-dimensional molecules with the potential to address significant unmet medical needs.

References

  • Jain, A., & Rana, A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(5), 621-641. [Link]

  • Jain, A., & Rana, A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Stoltz, B. M., et al. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters. [Link]

  • Kaoua, R., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 92-99. [Link]

  • Royal Society of Chemistry. (2007). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. [Link]

  • Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4- diazepan-5-ones. Caltech. [Link]

  • ChemRxiv. (2018). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a]Diazepine-2-Carboxylates. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • PubMed. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-91. [Link]

  • PubMed Central (PMC). (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1698-1704. [Link]

  • PubMed Central (PMC). (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(11), 1858. [Link]

  • ResearchGate. (n.d.). Representative examples of biologically active 1,4-benzodiazepines. [Link]

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  • Semantic Scholar. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. [Link]

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Strategic Synthesis of 1,4-Diazepine Scaffolds: From Classical Condensation to Diversity-Oriented MCRs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The 1,4-diazepine core, particularly the 1,4-benzodiazepine and 1,4-benzodiazepine-2,5-dione subclasses, remains a "privileged structure" in medicinal chemistry.[1][2] Beyond their classical role as GABAA receptor modulators (anxiolytics/anticonvulsants), these scaffolds are now critical in designing peptidomimetics (e.g., RGD mimics), antitumor agents, and anti-infectives.[1]

This guide moves beyond textbook condensations to address the primary synthetic bottleneck: the entropic disfavor of closing a seven-membered ring. We review three distinct synthetic generations, culminating in a self-validating protocol for high-throughput library generation.

The Thermodynamic Challenge & Classical Routes

The Entropic Barrier

Formation of 7-membered rings is kinetically slow and thermodynamically less favorable than 5- or 6-membered analogs due to transannular strain and entropic loss. Classical methods often require harsh conditions (high heat, strong acids) to overcome this, which limits functional group tolerance.[1]

Classical Condensation (The "Old Guard")

The traditional route involves the condensation of o-phenylenediamines with 1,3-dicarbonyl equivalents (e.g.,


-keto esters).
  • Mechanism: Acid-catalyzed formation of an imine followed by intramolecular amidation.

  • Limitation: Regioselectivity is often poor when the diamine is unsymmetrically substituted. The reaction frequently stalls at the open-chain enamine intermediate.

Diversity-Oriented Synthesis: The Ugi-Deprotection-Cyclization (UDC)

For drug discovery, the Ugi 4-Component Reaction (U-4CR) offers superior access to chemical space compared to linear synthesis. By utilizing a "convertible" isocyanide or a bifunctional input, researchers can generate the diazepine core in a two-step "one-pot" sequence.[3]

Mechanism: The UDC Strategy
  • Ugi Condensation: Reaction of an aldehyde, amine, carboxylic acid, and isocyanide yields a linear diamide backbone.[1]

  • Deprotection/Activation: An acid-labile protecting group (e.g., Boc-protected anthranilic acid) is removed.

  • Cyclization: The newly liberated amine attacks the internal amide/ester, driving ring closure.[1]

Workflow Visualization

The following diagram illustrates the logic flow for constructing a 1,4-benzodiazepine-2,5-dione library using the UDC strategy.

UDC_Pathway cluster_inputs Ugi Inputs (Diversity Elements) Aldehyde Aldehyde (R1) Ugi_Adduct Linear Ugi Adduct (Stable Intermediate) Aldehyde->Ugi_Adduct Amine Amine (R2) Amine->Ugi_Adduct Isocyanide Isocyanide (R3) Isocyanide->Ugi_Adduct Acid Boc-Anthranilic Acid (Scaffold Core) Acid->Ugi_Adduct Deprotection Acidic Deprotection (TFA/DCM) Ugi_Adduct->Deprotection - Boc Group Cyclization Intramolecular Transamidation Deprotection->Cyclization Free Amine Generation Product 1,4-Benzodiazepine- 2,5-dione Cyclization->Product - R3-NH2 (if convertible)

Figure 1: The Ugi-Deprotection-Cyclization (UDC) workflow for accessing diverse 1,4-benzodiazepine-2,5-diones.

Transition-Metal Catalysis: Buchwald-Hartwig Approach

To avoid the harsh acidic conditions of classical condensation, Palladium-catalyzed N-arylation (Buchwald-Hartwig) has emerged as a powerful tool for constructing the medium-sized ring.

  • Strategic Advantage: Allows for the use of unactivated aryl halides.

  • Catalyst Choice: The use of bulky phosphine ligands (e.g., Xantphos or BINAP ) is critical.[1] These ligands widen the bite angle of the Pd-complex, favoring reductive elimination to form the strained 7-membered ring over intermolecular oligomerization.

Comparison of Synthetic Strategies
FeatureClassical CondensationUgi-MCR (UDC)Pd-Catalyzed (Buchwald)
Diversity Potential Low (Linear)High (Exponential) Moderate
Reaction Conditions Harsh (Acid/Heat)Mild to ModerateMild (Base/Catalyst)
Regioselectivity PoorExcellent (Pre-defined) Excellent
Atom Economy Low (Water loss)HighHigh
Primary Application Bulk Scale-upLibrary Generation Complex Total Synthesis

Detailed Experimental Protocol

Target: Synthesis of a 1,4-Benzodiazepine-2,5-dione Library via UDC. Rationale: This protocol is selected for its high reproducibility and applicability in generating peptidomimetic libraries.

Phase 1: The Ugi-4CR Condensation

Reagents:

  • Boc-anthranilic acid (1.0 equiv)

  • Aldehyde (1.0 equiv)[1]

  • Amine (1.0 equiv)[1]

  • Convertible Isocyanide (e.g., 1-isocyanocyclohexene or tert-butyl isocyanide) (1.0 equiv)[1]

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)[1]

Procedure:

  • Pre-formation: Dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in MeOH (5 mL) in a sealed vial. Stir at room temperature (RT) for 30 minutes to pre-form the imine. Note: TFE can be used to accelerate the reaction due to its hydrogen-bond donating ability.

  • Addition: Add the Boc-anthranilic acid (1.0 mmol) and the isocyanide (1.0 mmol) sequentially.

  • Incubation: Stir the mixture at RT for 24–48 hours. Monitor by LC-MS for the disappearance of the acid and appearance of the linear Ugi adduct (

    
     peak is typically prominent).
    
  • Isolation: Evaporate the solvent under reduced pressure. The crude linear amide is often pure enough for the next step; however, a rapid flash column (Hexane/EtOAc) is recommended if the isocyanide is not fully consumed.[1]

Phase 2: Deprotection & Cyclization

Reagents:

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[1]

  • Triethylamine (TEA) or refluxing toluene (thermal cyclization)[1]

Procedure:

  • Deprotection: Dissolve the crude Ugi adduct in 10% TFA/DCM (5 mL). Stir at RT for 2 hours.

  • Validation: Check TLC/LC-MS. The Boc group removal should be quantitative. Evaporate volatiles completely (co-evaporate with toluene to remove residual TFA).[1]

  • Cyclization (Choice of Method):

    • Method A (Base-Mediated): Redissolve in DCM, add TEA (3.0 equiv), and stir at RT.[1] This works well for highly reactive esters.

    • Method B (Thermal - Preferred): Dissolve the deprotected salt in Toluene (10 mL) with 10% acetic acid. Reflux for 4–6 hours.

    • Why Method B? The thermal energy helps overcome the entropic barrier of the 7-membered ring closure more effectively than base catalysis for sterically hindered substrates.

  • Purification: Concentrate the solvent. Recrystallize from EtOH or purify via preparative HPLC.

Green Methodologies: Microwave Acceleration

Microwave irradiation is particularly effective for 1,4-diazepine synthesis because it provides rapid, uniform heating that can drive the "difficult" cyclization step in minutes rather than hours.[1]

  • Protocol Insight: When reacting isatoic anhydrides with amino acids (a common green route), using solid support (Alumina or Silica) under solvent-free microwave irradiation (140°C, 10-15 min) often doubles the yield compared to thermal reflux by minimizing polymer side-products [5].[1]

References

  • Rashid, M. A., et al. (2019).[1][4][5] "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Synthesis. Link

  • Hulme, C., et al. (1998).[1] "New high-throughput analytical tools for the synthesis of 1,4-benzodiazepine-2,5-diones." Journal of Organic Chemistry. Link[1]

  • Marcaccini, S., et al. (2005).[1] "A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation." Journal of Organic Chemistry. Link[1]

  • MDPI Review. (2020). "Palladium-Catalyzed Benzodiazepines Synthesis." Molecules. Link

  • Kabir, A., et al. (2011).[1] "Microwave assisted green chemistry approach to the synthesis of some novel N1-amino-methyl-substituted 1,4-Benzodiazepine derivatives." Scholars Research Library. Link

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An In-Depth Technical Guide to the Structure-Activity Relationship of 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system that forms the core of numerous biologically active compounds. Its inherent conformational flexibility, coupled with the synthetic tractability of substituting at multiple positions, makes it a cornerstone in modern medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-diazepane derivatives. We will explore the critical interplay between the scaffold's conformation, the electronic and steric properties of its substituents, and the resulting biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design of novel 1,4-diazepane-based therapeutics, with a focus on their applications in oncology and central nervous system (CNS) disorders.

The 1,4-Diazepane Scaffold: A Privileged Structure

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structure is of significant interest in drug discovery due to its ability to present substituents in a defined three-dimensional space, mimicking peptide linkages and interacting with a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anticonvulsant, anxiolytic, antipsychotic, and antimicrobial effects.[3][4][5][6]

A key feature governing the SAR of 1,4-diazepanes is their conformational flexibility. The seven-membered ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms.[7][8] The specific conformation adopted is highly dependent on the substitution pattern, and this, in turn, dictates the spatial orientation of pharmacophoric groups, which is crucial for receptor binding.[7] For instance, studies on orexin receptor antagonists revealed that N,N-disubstituted 1,4-diazepanes adopt a low-energy twist-boat conformation characterized by an intramolecular π-stacking interaction, which is believed to mimic the bioactive conformation.[7]

Core Principles of 1,4-Diazepane SAR

The biological activity of a 1,4-diazepane derivative can be finely tuned by strategic modifications at several key positions around the core scaffold. The primary points for substitution are the nitrogen atoms (N-1 and N-4) and the carbon backbone (C-2, C-3, C-5, C-6, and C-7). Fusing other ring systems, most notably a benzene ring to form the well-known 1,4-benzodiazepine structure, dramatically alters the SAR landscape.[9][10]

Caption: General scaffold of 1,4-diazepane highlighting key positions for substitution.

Substitutions at N-1 and N-4

The nitrogen atoms are the most common points of modification. The nature of the substituents at these positions profoundly impacts the molecule's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

  • Alkyl and Aryl Groups: Introduction of alkyl or aryl groups at N-1 and N-4 can modulate lipophilicity, which is critical for crossing the blood-brain barrier in CNS-active agents.[9] For example, in a series of factor Xa inhibitors, the 1,4-diazepane moiety was specifically designed with substituents to interact with the S4 aryl-binding domain of the enzyme's active site.[11]

  • Conformational Constraint: Bulky substituents on the nitrogen atoms can restrict the conformational flexibility of the diazepane ring, locking it into a specific geometry that may be more favorable for binding to a particular target.

Substitutions on the Carbon Backbone

Modifications on the carbon atoms of the ring (C-2, C-3, C-5, C-6, C-7) are crucial for introducing chirality and creating specific interactions with target proteins.

  • Stereochemistry: The introduction of a stereocenter, for instance at the C-5 position, is a critical aspect of its application in drug development.[12] The (R)- and (S)-enantiomers can exhibit significantly different biological activities and metabolic profiles.

  • Ring Conformation: Substituents on the carbon backbone influence the preferred ring conformation. For example, gem-dimethyl substitution at the C-3 position can stabilize a chair conformation.[8] Phenyl groups substituted at C-2 and C-7 in an equatorial orientation also favor a chair conformation.[8]

Ring Fusion: The Case of 1,4-Benzodiazepines

Fusing a benzene ring to the 1,4-diazepane core creates the 1,4-benzodiazepine scaffold, a class of compounds famous for their CNS activity, particularly as modulators of the GABA-A receptor.[10][13] The SAR for this class is well-established:

  • Position 7: An electron-withdrawing group (e.g., Cl, F) at this position is crucial for enhancing potency.[10]

  • Position 5: An aryl group (e.g., phenyl) is optimal for activity. Ortho-substitution on this phenyl ring with an electron-attracting group further increases activity.[10]

  • Position 2: An electronegative atom, such as oxygen (a carbonyl group), is a common feature in the first generation of benzodiazepines.[10]

  • Position 1: Alkylation can increase activity, often by creating a prodrug that is metabolized to the active form.[10]

Case Study: 1,4-Diazepanes as Anticancer Agents

While historically known for CNS applications, the unique structure of 1,4-diazepanes, which can mimic peptide turns, has led to their exploration as anticancer agents.[1][2][14] The mechanism often involves inducing apoptosis or inhibiting key cell signaling pathways.

A study on novel 1,4-benzodiazepine derivatives identified compounds with significant antiproliferative properties against various tumor cell lines.[15] Preliminary SAR from this work highlighted critical motifs for activity and led to the discovery of a compound with selectivity for a melanoma cell line known for its chemoresistance.[15] Another study reported thieno[2,3-e][9][14]diazepine derivatives with potent antitumor activity against human breast, colon, and liver carcinoma cell lines, with IC50 values in the low micromolar range.[2]

Table 1: SAR of Thieno[9][14]diazepine Derivatives Against Cancer Cell Lines [2]

CompoundR1 (Aryl Group)R2 (Aryl Group)IC50 (μg/mL) - HepG-2IC50 (μg/mL) - MCF-7IC50 (μg/mL) - HCT-116
7c Phenyl4-Chlorophenyl4.46.88.2
7e 4-Methylphenyl4-Chlorophenyl5.27.49.1
7f 4-Methoxyphenyl4-Chlorophenyl6.58.110.5
Vinblastine (Standard)(Standard)3.14.23.9

Causality Insight: The data suggests that the presence of a 4-chlorophenyl group at the R2 position is favorable for activity across all tested cell lines. Variations in the R1 aryl group show that electron-donating groups (methyl, methoxy) slightly decrease the potency compared to the unsubstituted phenyl ring, indicating that the electronic properties of this region are important for target interaction.

Experimental Workflows for SAR Elucidation

A systematic approach combining synthesis, biological evaluation, and computational modeling is essential for elucidating the SAR of 1,4-diazepanes.

Workflow for SAR Investigation

SAR_Workflow A Hypothesis Generation (Target & Scaffold Selection) B Library Synthesis (Parallel Synthesis) A->B Design Analogs C In Vitro Screening (Binding/Functional Assays) B->C Test Compounds D Data Analysis & SAR (Identify Key Moieties) C->D Generate Data E Computational Modeling (Docking, QSAR) D->E Build Models F Lead Optimization (Iterative Design) D->F Refine Hypothesis E->F Predict Activity F->B Synthesize New Analogs

Caption: An integrated workflow for the structure-activity relationship (SAR) elucidation.

Protocol: Synthesis of a 1,4-Diazepan-5-one Library

This protocol describes a general method for synthesizing a small library of N-1 and C-7 substituted 1,4-diazepan-5-ones to probe SAR. This is a self-validating system as successful ring formation confirms the reactivity of the chosen building blocks.

Objective: To synthesize a diverse set of 1,4-diazepan-5-ones for biological screening.

Methodology:

  • Step 1: Synthesis of β-amino ester.

    • React a primary amine (R1-NH2) with an α,β-unsaturated ester (e.g., ethyl acrylate) via a Michael addition.

    • Causality: This step introduces the first point of diversity (R1) which will become the N-1 substituent. The choice of amine determines the steric and electronic properties at this position.

    • Monitor reaction completion by TLC or LC-MS. Purify the resulting β-amino ester by column chromatography.

  • Step 2: Amide Coupling.

    • Couple the synthesized β-amino ester with an N-protected amino acid (e.g., Boc-alanine) using a standard peptide coupling reagent like EDC/HOBt.

    • Causality: This step introduces the carbon backbone segment and a future point of diversity. The choice of amino acid determines the substituent at what will become the C-7 position.

  • Step 3: Deprotection.

    • Remove the N-protecting group (e.g., Boc group with trifluoroacetic acid).

    • Neutralize the resulting amine salt carefully with a non-nucleophilic base (e.g., diisopropylethylamine).

  • Step 4: Intramolecular Cyclization.

    • Promote intramolecular lactamization (cyclization) of the deprotected amino ester. This can be achieved by heating in a high-boiling point solvent (e.g., xylene or toluene) with mild acid or base catalysis.

    • Causality: This is the key ring-forming step. The reaction's success is dependent on the substrate being in a conformation that allows the terminal amine to attack the ester carbonyl.

  • Step 5: Characterization.

    • Confirm the structure of the final 1,4-diazepan-5-one products using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using HPLC.

Conclusion and Future Perspectives

The 1,4-diazepane scaffold remains a highly versatile and valuable core in drug discovery. A deep understanding of its structure-activity relationships is paramount for the successful design of new therapeutic agents. Key takeaways include the profound influence of N-substituents on overall properties, the critical role of stereochemistry and substitution on the carbon backbone in defining target specificity, and the transformative effect of ring fusion as seen in the benzodiazepine class.

Future efforts will likely focus on exploring novel ring-fused systems and utilizing advanced computational techniques to better predict the bioactive conformations of these flexible molecules. As our understanding of disease targets becomes more nuanced, the ability to precisely decorate the 1,4-diazepane scaffold will enable the development of next-generation therapeutics with enhanced potency and selectivity.

References

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012. Available from: [Link]

  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Available from: [Link]

  • Griffin, C. E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available from: [Link]

  • Kaur Gill, R., et al. (2014). Recent development in[9][14]benzodiazepines as potent anticancer agents: a review. Mini-Reviews in Medicinal Chemistry, 14(3), 229-256. Available from: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available from: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available from: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5). Available from: [Link]

  • Kaur Gill, R., et al. (2014). Recent development in[9][14] benzodiazepines as potent anticancer agents: a review. ResearchGate. Available from: [Link]

  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. Available from: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available from: [Link]

  • Sternbach, L. H. (1971). 1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. Angewandte Chemie International Edition in English, 10(1), 34-43. Available from: [Link]

  • Daflon-Yunes, N., et al. (2013). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. ResearchGate. Available from: [Link]

  • Mohamed, S. K., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, E79. Available from: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(1), 366-377. Available from: [Link]

  • Afonso, C. A. M., et al. (2021). 1,4-Diazepane Ring-Based Systems. ResearchGate. Available from: [Link]

  • Khan, I., et al. (2013). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc. Available from: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ovid. Available from: [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. Available from: [Link]

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Methodological & Application

application of 1,4-diazepane derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Kinase Inhibition via 1,4-Diazepane Scaffolds

Abstract

The 1,4-diazepane (homopiperazine) moiety represents a privileged scaffold in modern kinase inhibitor design. Unlike its six-membered analog (piperazine), the seven-membered 1,4-diazepane ring introduces unique conformational entropy and distinct vector geometry for substituents. This application note details the structural rationale for deploying 1,4-diazepanes to solve solubility and selectivity bottlenecks in kinase drug discovery. We provide a validated workflow covering chemical synthesis, biochemical profiling via ADP-Glo™, and cellular target engagement assays, using the Rho-associated protein kinase (ROCK) pathway as a primary case study.

Structural Rationale: The 1,4-Diazepane Advantage

In kinase inhibitor optimization, the solvent-exposed region of the ATP-binding pocket is often exploited to modulate physicochemical properties without disrupting the critical hinge-binding motif.

  • Conformational Flexibility: The 1,4-diazepane ring exists in a dynamic equilibrium between chair and twist-boat conformations. This flexibility allows the "tail" of the inhibitor to adopt geometries that maximize interactions with non-conserved residues at the pocket rim, potentially enhancing selectivity (e.g., CDK9 vs. CDK2).

  • Solubility & pKa: The secondary or tertiary amine at the N4 position typically has a pKa of 8.5–9.5. At physiological pH, this amine is protonated, drastically improving aqueous solubility—a common failure point for hydrophobic kinase inhibitors.

  • Vector Orientation: Compared to piperazine, which projects substituents at a rigid 180° angle (chair), 1,4-diazepane alters the exit vector, allowing access to sub-pockets that are sterically occluded for smaller rings.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when incorporating a 1,4-diazepane tail into a kinase inhibitor core (e.g., Isoquinoline).

SAR_Logic Core Heterocyclic Core (e.g., Isoquinoline) Linker Linker (Sulfonyl/Amide) Core->Linker Covalent Bond Hinge Hinge Region Interaction (H-Bond) Core->Hinge Binds To N1 N1 Position (Attachment Point) Linker->N1 Scaffold 1,4-Diazepane Ring (The Scaffold) N4 N4 Position (Solvent Tail) Scaffold->N4 N1->Scaffold Solubility Solubility Modulation (pKa ~9.0) N4->Solubility Drives Selectivity Selectivity (Rim Interaction) N4->Selectivity Tunes

Figure 1: SAR map detailing the functional roles of the 1,4-diazepane scaffold within a kinase inhibitor architecture.

Experimental Workflow: From Synthesis to Validation

The following workflow ensures that compounds are not only synthesized but rigorously validated for both enzymatic potency and cellular permeability.

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: Biochemical cluster_2 Phase 3: Cellular Step1 Nucleophilic Substitution (Core + Homopiperazine) Step2 Purification (HPLC) & QC (LC-MS/NMR) Step1->Step2 Step3 Enzymatic Assay (ADP-Glo™) Step2->Step3 Step4 IC50 Determination (Data Fitting) Step3->Step4 Step5 Cell Treatment (e.g., HeLa/HUVEC) Step4->Step5 Select Potent Hits (<100nM) Step6 Target Engagement (Western Blot: p-MLC) Step5->Step6

Figure 2: Integrated workflow for the development and validation of 1,4-diazepane-based kinase inhibitors.

Protocol 1: Biochemical Potency (ADP-Glo™ Assay)

Objective: Determine the IC50 of the 1,4-diazepane derivative against the target kinase (e.g., ROCK2). Principle: The assay quantifies kinase activity by measuring the ADP produced during the reaction.[1][2][3] It is a two-step luminescent assay: (1) Depletion of remaining ATP and (2) Conversion of ADP to ATP, which is detected via luciferase.[4]

Materials:

  • Kinase: Recombinant Human ROCK2 (active).

  • Substrate: S6K peptide or Long S6 Peptide.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).[1]

  • Plate: 384-well white, low-volume solid bottom plate.

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10mM stock of the 1,4-diazepane derivative in 100% DMSO.

    • Perform a 3-fold serial dilution in DMSO (10 points).

    • Dilute further into 1X Kinase Buffer (25mM HEPES pH 7.5, 10mM MgCl2, 0.01% Triton X-100) to reach 4X final assay concentration. Note: Final DMSO concentration in assay must be <1%.

  • Kinase Reaction (5 µL Volume):

    • Add 2 µL of Compound (4X) to the well.

    • Add 2 µL of Enzyme/Substrate Mix (2.5X). Aim for ~10-20% conversion to ensure linearity.

    • Initiate reaction with 1 µL of ATP (5X). (ATP concentration should be at

      
      ).
      
    • Controls:

      • Max Signal: Enzyme + Substrate + DMSO (No inhibitor).

      • Min Signal: Buffer only (No enzyme).

      • Reference: Staurosporine or Fasudil.[5]

    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Detection:

    • Step 1 (Depletion): Add 5 µL of ADP-Glo™ Reagent.[2] Incubate 40 min at RT (stops kinase, digests unconsumed ATP).[2]

    • Step 2 (Detection): Add 10 µL of Kinase Detection Reagent.[1][2] Incubate 30 min at RT (converts ADP to ATP -> Light).

  • Data Acquisition:

    • Read Luminescence (Integration time: 0.5–1.0 sec).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive IC50.

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm that the 1,4-diazepane derivative penetrates the cell membrane and inhibits the kinase in a physiological environment. Target: ROCK inhibition leads to reduced phosphorylation of Myosin Light Chain 2 (MLC2) at Ser19.

Step-by-Step Procedure:

  • Cell Culture & Treatment:

    • Seed HeLa or HUVEC cells in 6-well plates (

      
       cells/well). Allow to adhere overnight.
      
    • Serum starve cells (0.1% FBS) for 4 hours to reduce basal phosphorylation noise.

    • Treat cells with the 1,4-diazepane derivative (concentrations: 0.1, 1, 10 µM) for 1 hour.

    • Stimulation (Optional but recommended): Stimulate ROCK pathway using 10 µM Lysophosphatidic Acid (LPA) for 15 mins.

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Immunoblotting:

    • Load 20 µg total protein per lane on a 12% SDS-PAGE gel.

    • Transfer to PVDF membrane.

    • Primary Antibodies:

      • Anti-Phospho-MLC2 (Ser19) [Rabbit, 1:1000].

      • Anti-Total-MLC2 [Mouse, 1:1000] (Loading Control).

      • Anti-GAPDH (General Loading Control).

    • Incubate overnight at 4°C.

  • Analysis:

    • Detect using HRP-conjugated secondary antibodies and ECL substrate.

    • Quantification: Normalize the Phospho-MLC2 signal to Total-MLC2 signal. A decrease in the ratio indicates successful cellular ROCK inhibition.

Data Presentation & Interpretation

When analyzing 1,4-diazepane derivatives, compare the data against standard piperazine analogs to justify the scaffold choice.

Table 1: Representative SAR Data (Hypothetical)

Compound IDR-Group (N4)ScaffoldROCK2 IC50 (nM)Solubility (pH 7.4)Cellular Activity (p-MLC)
Ref-1 MethylPiperazine150Low (< 10 µM)+
DZ-01 Methyl1,4-Diazepane 45 High (> 100 µM) +++
DZ-02 Benzyl1,4-Diazepane12Moderate++
DZ-03 H (Free Amine)1,4-Diazepane310High- (Permeability issue)

Interpretation:

  • DZ-01 vs Ref-1: Changing the ring from piperazine to 1,4-diazepane improved potency (3x) and solubility (10x). This validates the scaffold switch.

  • DZ-02: Adding a hydrophobic group (Benzyl) improved potency (likely rim interaction) but slightly reduced solubility.

References

  • Assay Guidance Manual. In Vitro Enzyme Assays for Kinases. National Center for Biotechnology Information (NCBI). [Link]

  • Liao, C., et al. (2022). Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis.[6] Journal of Medicinal Chemistry.[7] [Link]

  • Jacobs, M., et al. (2003). Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil. Bioorganic & Medicinal Chemistry.[7][8] [Link]

Sources

Synthetic Protocol for 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the synthesis of 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each experimental choice, ensuring scientific integrity and reproducibility.

Introduction

1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid is a cyclic amino acid derivative incorporating a seven-membered diazepane ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a carboxylic acid functionality provides orthogonal handles for further chemical modifications. This structure is of significant interest in the design of peptidomimetics, constrained peptides, and as a scaffold for the development of novel therapeutic agents. The diazepane moiety can induce specific conformations in bioactive molecules, potentially enhancing their binding affinity and selectivity for biological targets.

The synthetic route detailed below is a multi-step process that can be adapted for the synthesis of various substituted 1,4-diazepane derivatives. The procedure involves the formation of the diazepane ring through a key cyclization step, preceded and followed by strategic protection and deprotection of functional groups.

Synthetic Scheme Overview

A likely synthetic strategy would commence from a protected amino acid, such as N-Boc-glutamic acid, which provides the carbon backbone and the carboxylic acid functionality. The synthesis would then proceed through the following general stages:

  • Activation and Amidation: The side-chain carboxylic acid of a protected glutamic acid derivative is activated and reacted with a protected ethylenediamine equivalent to introduce the second nitrogen atom.

  • Reduction: A subsequent reduction of an amide or a related functional group to an amine is performed to generate the linear diamine precursor.

  • Intramolecular Cyclization: The seven-membered diazepane ring is formed via an intramolecular cyclization reaction.

  • Deprotection: Finally, selective deprotection of the carboxylic acid ester yields the target molecule.

Below is a detailed, step-by-step protocol for a representative synthesis.

Experimental Protocol

Materials and Reagents

All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Solvents should be anhydrous where specified.

  • N-Boc-L-glutamic acid 5-benzyl ester

  • N-Boc-ethylenediamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH3·THF)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Step 1: Coupling of N-Boc-L-glutamic acid 5-benzyl ester with N-Boc-ethylenediamine

This step involves the formation of an amide bond between the free carboxylic acid of the glutamic acid derivative and the protected ethylenediamine.

  • To a solution of N-Boc-L-glutamic acid 5-benzyl ester (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-ethylenediamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the coupled product.

Step 2: Reduction of the Amide and Deprotection of the second Boc group

This step involves the reduction of the newly formed amide to a secondary amine and the simultaneous or sequential removal of the second Boc group to prepare for cyclization. A borane reduction is often preferred for its chemoselectivity towards amides over esters and Boc groups.

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 3.0-4.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • To remove borate esters, co-evaporate the residue with methanol several times.

  • The resulting intermediate can be taken to the next step, which may involve treatment with an acid like TFA to remove the second Boc group, if it hasn't been removed during the workup.

Step 3: Intramolecular Cyclization to form the Diazepane Ring

This step forms the seven-membered ring. The reaction is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Dissolve the crude diamine from Step 2 in a large volume of a suitable solvent such as DCM or THF (e.g., 0.01 M) containing a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • This solution is then heated to reflux for an extended period (12-24 hours), with reaction progress monitored by LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-Boc protected diazepane ester.

Step 4: Deprotection of the Benzyl Ester

The final step is the hydrogenolysis of the benzyl ester to yield the desired carboxylic acid.

  • Dissolve the purified product from Step 3 (1.0 eq) in methanol (0.1 M).

  • Add palladium on carbon (10% Pd/C, 10 mol%).

  • Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenator) and stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid. The product can be further purified by recrystallization or preparative HPLC if necessary.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1N-Boc-L-glutamic acid 5-benzyl esterN-Boc-ethylenediamine, EDC, HOBtDi-Boc protected linear amide70-85
2Di-Boc protected linear amideBH₃·THFMono-Boc protected linear diamine60-75
3Mono-Boc protected linear diamineTEA or DIPEAN-Boc-1,4-diazepane-5-carboxylic acid benzyl ester50-65
4N-Boc-1,4-diazepane-5-carboxylic acid benzyl esterH₂, 10% Pd/C1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid>90

Note: Yields are representative and may vary depending on reaction scale and optimization.

Visualizing the Workflow

SynthesisWorkflow cluster_0 Linear Precursor Synthesis cluster_1 Cyclization and Final Product Formation Start N-Boc-L-glutamic acid 5-benzyl ester Step1 Step 1: Amide Coupling (EDC, HOBt, N-Boc-ethylenediamine) Start->Step1 Coupling Intermediate1 Di-Boc Protected Linear Amide Step1->Intermediate1 Step2 Step 2: Amide Reduction & Boc Deprotection (BH3.THF) Intermediate1->Step2 Reduction Intermediate2 Mono-Boc Protected Linear Diamine Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (High Dilution) Intermediate2->Step3 Cyclization Intermediate3 N-Boc-1,4-diazepane-5-carboxylic acid benzyl ester Step3->Intermediate3 Step4 Step 4: Hydrogenolysis (H2, Pd/C) Intermediate3->Step4 Deprotection FinalProduct 1-(tert-Butoxycarbonyl)-1,4-diazepane -5-carboxylic acid Step4->FinalProduct

Caption: Synthetic workflow for 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid.

Causality and Scientific Rationale

  • Choice of Protecting Groups: The use of a Boc group for the nitrogen and a benzyl group for the carboxylic acid allows for orthogonal deprotection. The Boc group is acid-labile (removed with TFA), while the benzyl group is removed by hydrogenolysis, which is a mild and selective method that does not affect the Boc group. This orthogonality is crucial for selectively manipulating different parts of the molecule in subsequent synthetic steps.

  • Amide Coupling Reagents: EDC and HOBt are standard and efficient reagents for forming amide bonds. HOBt acts as a catalyst and suppresses side reactions, such as racemization at the chiral center of the glutamic acid derivative.

  • Amide Reduction: Borane is a good choice for reducing the amide in the presence of an ester and a Boc group, as it is generally selective for the amide functionality under controlled conditions.

  • Intramolecular Cyclization Conditions: The use of high dilution is a classic strategy to favor intramolecular reactions over intermolecular polymerization, which would otherwise lead to undesired oligomeric or polymeric side products. A non-nucleophilic base is used to neutralize any acid formed during the reaction without interfering with the cyclization process.

Conclusion

The synthetic protocol outlined in this application note provides a robust and logical pathway to 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid. By understanding the rationale behind each step, researchers can troubleshoot and adapt this procedure for the synthesis of related analogues. The final product is a versatile building block, and this detailed guide should facilitate its accessibility for applications in drug discovery and development.

References

While a direct synthetic publication for the title compound was not identified, the principles and reactions described are well-established in organic synthesis. For further reading on the individual reaction types, the following authoritative sources are recommended:

  • Amide Bond Formation

    • Title: Amide bond formation: beyond the myth of coupling reagents
    • Source: Chemical Society Reviews, 2011, 40, 2457-2477
    • URL: [Link]

  • Borane Reduction of Amides

    • Title: Borane-Tetrahydrofuran Complex
    • Source: Encyclopedia of Reagents for Organic Synthesis, 2001
    • URL: [Link]

  • Boc-Protection and Deprotection

    • Title: Greene's Protective Groups in Organic Synthesis
    • Source: John Wiley & Sons, Inc., 2006
    • URL: [Link]

  • Catalytic Hydrogenation

    • Title: Catalytic Hydrogen
    • Source: Organic Reactions, 2014
    • URL: [Link]

Application Notes and Protocols for the Cytotoxic Evaluation of 1,4-Diazepane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to assessing the cytotoxic potential of 1,4-diazepane compounds for researchers, scientists, and drug development professionals.

Abstract

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system that forms the core of a diverse range of biologically active molecules.[1] Compounds incorporating this moiety have shown significant therapeutic potential, ranging from anticancer and antimicrobial agents to neuroprotective candidates for diseases like Alzheimer's.[2][3][4] Given this broad spectrum of activity, a rigorous and multi-faceted evaluation of their cytotoxic potential is a cornerstone of the preclinical development process. This guide provides a comprehensive framework and detailed experimental protocols for assessing the cytotoxicity of novel 1,4-diazepane derivatives. We move beyond single-endpoint assays to advocate for a multi-parametric approach, enabling researchers to build a detailed profile of a compound's effect on cell health, distinguishing between cytostatic, apoptotic, and necrotic mechanisms of action.

The Rationale for a Multi-Parametric Cytotoxicity Assessment

Relying on a single assay can lead to an incomplete or misleading interpretation of a compound's biological effect. For instance, a compound might inhibit metabolic activity without causing cell death (a cytostatic effect), or it could induce cell death through different mechanisms like apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis). To build a comprehensive and trustworthy cytotoxicity profile for 1,4-diazepane derivatives, we recommend a tiered approach using three distinct, yet complementary, assays.

This strategy allows for the elucidation of not just if a compound is toxic, but how it impacts the cell. This is critical for mechanism-of-action studies and for predicting in vivo toxicity.

G cluster_0 Initial Screening cluster_1 Tier 1: Viability & Proliferation cluster_2 Tier 2: Mechanism of Cell Death cluster_3 Comprehensive Profile Compound 1,4-Diazepane Compound MTT MTT Assay (Metabolic Activity) Compound->MTT LDH LDH Assay (Membrane Integrity / Necrosis) MTT->LDH Cytotoxic Effect Observed Caspase Caspase-Glo® 3/7 Assay (Apoptosis) MTT->Caspase Cytotoxic Effect Observed Profile Cytotoxicity Profile (IC50, Mechanism) MTT->Profile Cytostatic Effect Only LDH->Profile Caspase->Profile

Figure 1: A tiered workflow for comprehensive cytotoxicity profiling.

Foundational Protocol: Cell Culture and Compound Preparation

The reliability of any cytotoxicity data is fundamentally dependent on consistent cell culture practices and accurate compound handling.

2.1. Cell Line Selection and Maintenance

  • Rationale: The choice of cell line is critical and should be guided by the therapeutic goal. For anticancer screening of 1,4-diazepines, common cell lines such as MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and HCT-116 (colon carcinoma) have been used.[2][5] For neurotoxicity or neuroprotection studies, neuronal cell lines like SH-SY5Y or HT22 are appropriate.[3][6]

  • Protocol:

    • Culture cells in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

    • Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding for an experiment.

    • Routinely test for mycoplasma contamination.

2.2. Preparation of 1,4-Diazepane Compounds

  • Rationale: Most organic compounds, including 1,4-diazepanes, are dissolved in dimethyl sulfoxide (DMSO). It is crucial to establish a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically ≤0.5%.

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the 1,4-diazepane compound in 100% DMSO. Store at -20°C or -80°C.

    • On the day of the experiment, create a series of working solutions by serially diluting the stock in cell culture medium.

    • Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.

Protocol I: MTT Assay for Cell Viability and Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan.[8][9]

3.1. Detailed Step-by-Step Protocol (Adherent Cells)

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the 1,4-diazepane compounds. Include wells for "untreated" and "vehicle control" (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.[8]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9]

3.2. Data Presentation and Analysis

The results are typically expressed as a percentage of the vehicle control.

Treatment GroupConcentrationReplicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Viability
Vehicle Control0.1% DMSO1.2541.2881.2711.271100%
Compound X1 µM1.1981.2211.2051.20895.0%
Compound X10 µM0.8540.8770.8610.86468.0%
Compound X50 µM0.4120.3990.4080.40632.0%
Compound X100 µM0.1550.1610.1580.15812.4%
BlankNo Cells0.0500.0520.0510.051N/A

Calculation: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] x 100

The half-maximal inhibitory concentration (IC₅₀) value can then be determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol II: LDH Assay for Membrane Integrity

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[11] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a red formazan product, which can be measured colorimetrically.[12]

LDH_Principle cluster_Cell Cell Viable Viable Cell (Intact Membrane) LDH inside Necrotic Necrotic Cell (Compromised Membrane) LDH Released LDH LDH Necrotic->LDH Release Reaction Lactate + NAD⁺ → Pyruvate + NADH Color Tetrazolium Salt (INT) ↓ (via NADH) Formazan (Red Color)

Figure 2: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

4.1. Detailed Step-by-Step Protocol

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is efficient to run MTT and LDH assays in parallel from the same initial cell plates.

  • Establish Controls: For each plate, you must include:

    • Spontaneous LDH Release: Untreated or vehicle-treated cells.

    • Maximum LDH Release: A set of vehicle-treated wells to which a lysis buffer (e.g., 10X Lysis Solution provided in kits) is added 45 minutes before the end of the incubation.[12] This lyses all cells and represents 100% cytotoxicity.

    • Medium Background: Wells with culture medium but no cells.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well flat-bottom plate. Be careful not to disturb the cell monolayer.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by combining a substrate mix and an assay buffer). Add 50 µL of this mixture to each well of the new plate containing the supernatant.[13]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction: Add 50 µL of Stop Solution (often provided in kits) to each well.[12]

  • Reading: Measure the absorbance at 490 nm within 1 hour.

4.2. Data Analysis

Calculation: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] x 100

Protocol III: Caspase-Glo® 3/7 Assay for Apoptosis

Apoptosis is a highly regulated process involving a cascade of cysteine-aspartic proteases (caspases). Caspases-3 and -7 are the primary executioner caspases.[14] The Caspase-Glo® 3/7 assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspases-3 and -7.[15][16] Cleavage of the substrate releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.[16]

Apoptosis_Pathway Compound 1,4-Diazepane (Pro-apoptotic) Initiator Initiator Caspases (e.g., Caspase-8, -9) Compound->Initiator Induces Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner Activates Signal Luminescent Signal (Measured) Executioner->Signal Cleaves Substrate Hallmarks Hallmarks of Apoptosis (DNA fragmentation, etc.) Executioner->Hallmarks Cleaves Cellular Targets Substrate Caspase-Glo® Substrate (Z-DEVD-aminoluciferin) Substrate->Signal

Figure 3: Simplified schematic of apoptosis detection using the Caspase-Glo® 3/7 assay.

5.1. Detailed Step-by-Step Protocol

This assay is known for its simple "add-mix-measure" format.[15][17]

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate (for luminescence) and treat with compounds as described previously.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[16]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture medium.[16]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1-2 minutes. Incubate at room temperature for 1 to 3 hours.

  • Reading: Measure the luminescence using a plate-reading luminometer.

5.2. Data Analysis

Results are typically presented as Relative Luminescence Units (RLU) or as "Fold Induction" compared to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.

Synthesizing the Data: Building the Cytotoxicity Profile

By integrating the data from these three assays, a clear picture of the 1,4-diazepane compound's effect emerges.

CompoundIC₅₀ (MTT)Max % Cytotoxicity (LDH)Max Fold Induction (Caspase-3/7)Inferred Mechanism of Action
Example A 15 µM85% at 50 µM1.5-foldPrimarily Necrotic
Example B 12 µM20% at 50 µM8.0-foldPrimarily Apoptotic
Example C 25 µM<10% at 100 µM<1.5-foldCytostatic (Inhibits proliferation/metabolism without significant cell death)
Example D >100 µM<10% at 100 µM<1.5-foldNon-toxic at tested concentrations

This integrated analysis is crucial. For example, some 1,4-diazepane derivatives have been found to have low cytotoxicity and even antioxidant properties, making them suitable for non-cancer indications.[6][18] A comprehensive profiling approach as described here would reliably identify such candidates.

Conclusion

The assessment of cytotoxicity for novel 1,4-diazepane compounds requires a robust, scientifically-grounded approach. Moving beyond a single viability assay to a multi-parametric strategy that interrogates metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7) provides a comprehensive and trustworthy profile of a compound's biological effect. This detailed understanding is invaluable for guiding lead optimization, elucidating the mechanism of action, and ultimately advancing the most promising candidates in the drug development pipeline.

References

  • Sabatino, M., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. Available from: [Link]

  • ibidi GmbH. (2015). Application Note 33: Live/dead staining with FDA and PI. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Viability Assessment. Retrieved from [Link]

  • Reaction Biology. (n.d.). Apoptosis Pathway Assay Services. Retrieved from [Link]

  • Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
  • Altogen Labs. (n.d.). Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. Retrieved from [Link]

  • Lab Tools and Tricks. (2023). A guide to live dead staining cells in hydrogels. Retrieved from [Link]

  • PLoS ONE. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • Sabatino, M., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Current Organic Chemistry. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • UWSpace. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Retrieved from [Link]

  • NCBI Bookshelf. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Journal of Biomolecular Structure and Dynamics. (2024). Synthesis, biological profile and computational insights of new derivatives of benzo [B][15][19] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Future Science. (2021). Apoptosis Assessment in High-Content and High-Throughput Screening Assays. BioTechniques.
  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved from [Link]

  • Preprints.org. (2024).
  • -ORCA. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents.
  • MDPI. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][15][19]diazepines, and Their Cytotoxic Activity. Molecules, 25(9), 2064.

Sources

application in the synthesis of fused heterocyclic systems

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Streamlined Synthesis of Fused Carbazoles via Pd(II)-Catalyzed Intramolecular C-H Functionalization

Executive Summary & Application Scope

Topic: Synthesis of Fused Heterocyclic Systems (Carbazoles). Methodology: Palladium(II)-Catalyzed Intramolecular Oxidative C–H Bond Activation.[1] Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Abstract: This application note details a robust protocol for synthesizing carbazoles and related fused heteroaromatic systems from biaryl amines. Unlike traditional methods (e.g., Fischer indole synthesis or Graebe-Ullmann) that require pre-functionalized halogenated precursors, this protocol utilizes C–H activation to form C–C bonds directly.[2] The method highlights the critical role of carboxylate-assisted Concerted Metallation-Deprotonation (CMD) and the use of pivalic acid as a reaction medium to ensure reproducibility and high yields.

Mechanistic Insight: The "Why" Behind the Protocol

To troubleshoot and optimize C–H activation, one must understand the catalytic cycle. The transformation of an N-protected 2-aminobiphenyl into a carbazole proceeds via an oxidative Pd(II)/Pd(0) cycle.

Key Mechanistic Drivers:

  • Electrophilic Palladation vs. CMD: Early models suggested simple electrophilic attack. However, modern evidence confirms a Concerted Metallation-Deprotonation (CMD) pathway. The carboxylate ligand (acetate or pivalate) acts as an intramolecular base, deprotonating the arene C–H bond simultaneously as the Pd–C bond forms.

  • The Pivalate Effect: Pivalic acid (PivOH) is superior to acetic acid. Its bulkier structure prevents the formation of inactive polymeric Palladium-black species and creates a more electron-deficient metal center, accelerating the C–H cleavage step [1, 2].

  • Oxidant Role: The reaction generates Pd(0), which must be re-oxidized to Pd(II) to sustain the cycle. Cu(OAc)₂ serves as the terminal oxidant or an electron-transfer mediator for O₂.

Figure 1: Catalytic Cycle of Pd-Catalyzed Carbazole Synthesis

CatalyticCycle Pd_II Active Species Pd(II)(Piv)2 Coordination Substrate Coordination (N-Directing) Pd_II->Coordination + Biaryl Amine CMD_Step C-H Activation (CMD Transition State) Coordination->CMD_Step - PivOH Palladacycle Six-Membered Palladacycle CMD_Step->Palladacycle Rate Limiting ReductiveElim Reductive Elimination (C-C Bond Formation) Palladacycle->ReductiveElim Pd_0 Pd(0) Species ReductiveElim->Pd_0 + Product (Carbazole) Oxidation Re-oxidation (Cu(II) -> Cu(I)) Pd_0->Oxidation + Cu(OAc)2 Oxidation->Pd_II Regeneration

Caption: The Pd(II)/Pd(0) catalytic cycle highlighting the critical CMD step facilitated by pivalate ligands.

Experimental Design & Optimization Strategy

Before scaling up, parameters must be screened. The following data summarizes the optimization of the cyclization of N-acetyl-2-aminobiphenyl.

Table 1: Optimization of Reaction Conditions

EntrySolventOxidant (Equiv.)[3][4][5]Catalyst (10 mol%)Temp (°C)Yield (%)Notes
1TolueneCu(OAc)₂ (2.[3]0)Pd(OAc)₂11015Poor conversion; Pd black formation.
2AcOHCu(OAc)₂ (2.0)Pd(OAc)₂11045Moderate; competitive solvent reaction.
3PivOH Cu(OAc)₂ (1.0) Pd(OAc)₂ 110 92 Standard "Gaunt" conditions [1].
4PivOHAir (1 atm)Pd(OAc)₂11030Slow kinetics without Cu co-catalyst.
5DMFAg₂CO₃ (2.0)Pd(OAc)₂13065Effective but expensive workup.

Expert Insight:

  • Solvent Choice: Pivalic acid acts as both solvent and ligand. If the substrate is acid-sensitive, use a Toluene/PivOH (4:1) mixture.

  • Protecting Groups: Free amines poison the catalyst. Use N-Acetyl (Ac) or N-Pivaloyl (Piv) protecting groups. N-Boc is generally unstable at these temperatures.

Detailed Protocol: Synthesis of N-Acetylcarbazole

Objective: Cyclization of N-acetyl-2-aminobiphenyl to N-acetylcarbazole via intramolecular C–H activation.

Reagents:
  • N-acetyl-2-aminobiphenyl (1.0 equiv, 0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5–10 mol%)[3]

  • Copper(II) acetate (Cu(OAc)₂, 1.0–2.0 equiv)

  • Pivalic acid (PivOH, solid, 2.0 g/mmol substrate)

  • Solvent for workup: Dichloromethane (DCM), Sat. NaHCO₃.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 20 mL oven-dried reaction tube equipped with a magnetic stir bar, add N-acetyl-2-aminobiphenyl (105 mg, 0.5 mmol).

    • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 10 mol%) and Cu(OAc)₂ (90 mg, 0.5 mmol, 1.0 equiv).

    • Add solid Pivalic acid (1.0 g). Note: PivOH melts at ~36°C.

    • Cap the tube. While the reaction tolerates air [1], purging with N₂ or Ar is recommended for consistency.

  • Execution:

    • Place the vessel in a pre-heated oil bath at 110 °C .

    • Stir vigorously. The solid PivOH will melt, forming a dark green/brown solution.

    • Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or LC-MS after 2 hours. Full conversion typically requires 2–6 hours.

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Dilute with DCM (10 mL).

    • Neutralization: Slowly pour the mixture into a beaker containing Saturated NaHCO₃ (20 mL). Caution: CO₂ evolution will be vigorous due to acid neutralization.

    • Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 10 mL).

    • Combine organic layers, dry over MgSO₄, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Gradient: 0–10% EtOAc in Hexanes).

    • Product:N-Acetylcarbazole appears as a white solid.

Figure 2: Experimental Workflow

Workflow Start Reagent Prep (Substrate, Pd, Cu, PivOH) Heating Reaction 110°C, 2-6h Start->Heating Check TLC/LCMS Check Heating->Check Check->Heating Incomplete Quench Neutralization (Sat. NaHCO3) Check->Quench Complete Extraction DCM Extraction & Drying Quench->Extraction Purify Flash Column Chromatography Extraction->Purify

Caption: Operational workflow for the synthesis of carbazoles using pivalic acid media.

Troubleshooting & Validation

  • Problem: Precipitation of Palladium Black.

    • Cause: Catalyst decomposition before C–H activation.

    • Solution: Ensure the reaction temperature is reached quickly. Add the catalyst after the PivOH has melted if scaling up. Increase oxidant loading to 2.0 equiv.

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Moisture in the hygroscopic Cu(OAc)₂ or inefficient CMD.

    • Solution: Dry Cu(OAc)₂ in a vacuum oven at 80°C overnight before use. Ensure vigorous stirring to mix the heterogeneous oxidant.

  • Validation:

    • 1H NMR (CDCl₃): Look for the disappearance of the amide N-H signal (if using N-H precursors) or shifts in the aromatic region characteristic of the fused tricyclic system (doublet at ~8.0 ppm for the 4,5-positions of carbazole).

    • HRMS: Confirm [M+H]+ or [M+Na]+.

References

  • Gaunt, M. J., et al. (2008).[6] "Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope." Journal of the American Chemical Society. [Link]

  • Fagnou, K., et al. (2008).[6] "Palladium-Catalyzed Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation." The Journal of Organic Chemistry. [Link]

  • Chen, X., et al. (2006). "Palladium-Catalyzed Intramolecular C–H Functionalization in the Synthesis of Carbazoles." Angewandte Chemie International Edition. [Link]

Sources

Application Note: Engineering Peptidomimetics Using 1,4-Diazepane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Why 1,4-Diazepanes?

Native peptides possess immense therapeutic potential but frequently fail in clinical development due to rapid proteolytic cleavage and poor membrane permeability. Peptidomimetics overcome these hurdles by replacing labile amide bonds with stable isosteres while preserving the spatial orientation of key pharmacophores.

Among privileged scaffolds, the 1,4-diazepane ring system (a 7-membered heterocycle) is exceptionally effective at restricting the dihedral angles (


 and 

) of the peptide backbone. This restriction forces the molecule into conformations that closely mimic native secondary structures, such as

-helices and

-turns[1]. By pre-organizing the binding conformation, 1,4-diazepanes reduce the entropic penalty upon binding to target proteins, making them highly potent inhibitors for challenging Protein-Protein Interactions (PPIs), such as the 1[1].

Interestingly, 1,4-diazepine-2,5-diones can occasionally form spontaneously during standard Fmoc solid-phase peptide synthesis (SPPS) via an aspartimide intermediate. While traditionally viewed as a highly undesirable side reaction, experienced peptide chemists can exploit this pathway to deliberately2[2].

Strategic Synthesis Workflow

SynthesisWorkflow N1 Linear Precursor (Solution or Solid Phase) N2 Backbone Activation (e.g., Reductive Amination) N1->N2 Step 1 N3 Intramolecular Cyclization (Mitsunobu or Lactamization) N2->N3 Step 2 N4 1,4-Diazepane Scaffold (Conformationally Constrained) N3->N4 Ring Closure N5 Orthogonal Deprotection & Functionalization N4->N5 Diversification N6 Final Peptidomimetic (PPI Inhibitor) N5->N6 Cleavage/Purification

Workflow for the synthesis of 1,4-diazepane peptidomimetic scaffolds.

Self-Validating Experimental Protocols

Protocol A: Solid-Phase Synthesis of 3,6-Disubstituted-1,4-Diazepan-2,5-Dione

Context & Causality: Solid-phase synthesis allows for rapid combinatorial library generation. We utilize a 2-chlorotrityl chloride (2-CTC) resin because its mild acidic cleavage conditions preserve acid-labile protecting groups on the final scaffold. The critical ring-closure step employs a 3[3]. The 7-membered ring closure is sterically hindered and entropically disfavored at room temperature; microwave heating provides the necessary activation energy to drive the reaction to completion[3].

Step-by-Step Methodology:

  • Resin Loading: Swell 2-CTC resin in dry DCM. Add a Cl-trityl linked hydroxylamine derivative and N,N-diisopropylethylamine (DIPEA). Agitate for 2 hours. Cap unreacted sites with methanol/DIPEA.

  • Dipeptide Assembly: Couple Fmoc-Ser(tBu)-OH using DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as the coupling agent. Causality: DMTMM is specifically chosen here because it efficiently couples amino acids to hydroxylamines to form hydroxamates without the side reactions common to standard carbodiimides[3].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF and dry THF.

  • Microwave-Assisted Cyclization: Suspend the resin in dry THF. Add 5 equivalents of triphenylphosphine (PPh

    
    ) and 5 equivalents of diisopropyl azodicarboxylate (DIAD). Subject the mixture to microwave irradiation at 100°C for 15 minutes[3].
    
  • Self-Validation Step (QC): Cleave a 5 mg resin aliquot using 1% TFA in DCM for 10 minutes. Analyze the filtrate via LC-MS. The disappearance of the linear precursor mass and the appearance of the [M+H]

    
     corresponding to the cyclized 1,4-diazepane-2,5-dione validates successful ring closure.
    
  • Cleavage: Treat the bulk resin with 1% TFA in DCM to release the fully protected scaffold for further solution-phase diversification.

Protocol B: Solution-Phase Synthesis of Trisubstituted 1,4-Diazepin-3-ones

Context & Causality: For dipeptidomimetics requiring precise stereocontrol, solution-phase reductive amination followed by lactamization is preferred. Starting from an N-Boc-aspartate-derived aldehyde prevents racemization. High-dilution conditions during lactamization are critical to 4[4].

Step-by-Step Methodology:

  • Reductive Alkylation: Dissolve N-Boc-

    
    -amino-
    
    
    
    -oxo-N,N-dimethylbutyramide (aldehyde precursor) and benzyl phenylalaninate in a mixture of MeOH and 1% acetic acid. Add sodium cyanoborohydride (NaBH
    
    
    CN). Causality: NaBH
    
    
    CN is a mild reducing agent that selectively reduces the intermediate imine without reducing the starting aldehyde[4].
  • Self-Validation Step (QC): Monitor the reaction via TLC (Ninhydrin stain). The transition from a primary amine (purple spot) to a secondary amine (orange/brown spot) confirms successful alkylation.

  • Deprotection: Subject the intermediate to hydrogenolysis (H

    
     gas, Pd/C catalyst) to remove the benzyl ester protecting group, yielding the linear amino acid precursor[4].
    
  • Intramolecular Lactamization: Dissolve the linear precursor in dry DMF to a strict final concentration of 1 mM. Add 1.2 equivalents of HATU and 3 equivalents of DIPEA. Stir at room temperature for 16 hours. Causality: HATU is highly efficient for sterically hindered macrocyclizations. The 1 mM dilution ensures that the reacting ends of the same molecule encounter each other before colliding with another molecule[4].

  • Purification: Remove DMF in vacuo, extract with EtOAc, wash with 5% NaHCO

    
     and brine, and purify via flash chromatography.
    

Quantitative Data & Benchmarking

The table below summarizes the efficiency, purity, and primary applications of the leading synthetic strategies for 1,4-diazepane scaffolds.

Synthesis StrategyKey Reagents / CatalystsReaction TimeTypical Yield (%)Purity (LC-MS)Primary Application
Microwave-Assisted Mitsunobu (Solid-Phase) DIAD, PPh

, THF (MW, 100°C)
15 min75–85%>90%Combinatorial libraries, rigidified small peptides
Reductive Amination + Lactamization (Solution) NaBH

CN, HATU, DIPEA, DMF
16–24 h50–76%>95%Dipeptidomimetic scaffolds, PPI inhibitors
Ugi-Deprotection-Cyclization (UDC) Isocyanide, Aldehyde, Amine24 h60–70%>85%1,4-thienodiazepine-2,5-diones
Spontaneous Ring Transformation Fmoc-SPPS (Aspartimide side-reaction)2–4 hVariableVariablePharmacologically targeted derivatives

References

  • Lampariello, L. R., et al. "Solid-phase synthesis of conformationally constrained peptidomimetics based on a 3,6-disubstituted-1,4-diazepan-2,5-dione core." nih.gov.
  • Süli-Vargha, H., et al. "1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester." nih.gov.
  • "Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections." acs.org.
  • Weitz, I. S., et al. "Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold." acs.org.

Sources

Troubleshooting & Optimization

Technical Support Center: 1,4-Diazepane-5-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 1,4-diazepane-5-carboxylic acid and its derivatives. Synthesizing seven-membered diazepane rings presents unique entropic and enthalpic challenges, often resulting in poor yields due to competing intermolecular side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome these synthetic bottlenecks.

Diagnostic Workflow

G A Low Yield Detected in 1,4-Diazepane Synthesis B Identify Reaction Bottleneck A->B C Cyclization Step (Ring Closure) B->C If forming 7-membered ring D Deprotection Step (Saponification) B->D If cleaving ester to acid E Fukuyama-Mitsunobu (High Yield: 80-92%) C->E N-Nosyl precursor F Buffered Reductive Amination (Moderate Yield: 45-55%) C->F Aldehyde/Amine precursor G LiOH/THF Hydrolysis (Prevents Degradation) D->G Mild Base Catalysis

Diagnostic workflow for 1,4-diazepane-5-carboxylic acid yield optimization.

Troubleshooting FAQs

Q1: Why is the yield of my intramolecular cyclization step so low (typically <20%)? A1: Forming 7-membered rings like 1,4-diazepane is notoriously difficult due to unfavorable entropy and transannular strain. When using traditional reductive amination (e.g., with NaBH3CN), intermolecular polymerization often outcompetes intramolecular cyclization, leading to yields in the range of 5–10% (1)[1]. To improve this, high dilution conditions (≤0.05 M) are mandatory. Alternatively, switching to a Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol significantly improves yields. The sulfonamide's acidity and steric bulk favor the pre-organization of the acyclic precursor into a pseudo-cyclic conformation, driving the intramolecular alkylation to completion (2)[2].

Q2: During the saponification of 1-(tert-butyl) 5-methyl 1,4-diazepane-1,5-dicarboxylate, I observe significant degradation and poor recovery of the carboxylic acid. How can I prevent this? A2: The 1,4-diazepane ring can be sensitive to harsh basic conditions, and the 5-position carboxylic acid can undergo decarboxylation or epimerization if the temperature is too high. The optimal protocol utilizes LiOH·H2O in a biphasic THF/H2O mixture at room temperature. This provides mild, controlled hydrolysis of the methyl ester without disrupting the Boc protecting group at the 1-position, ensuring high fidelity of the final carboxylic acid (3)[3].

Q3: How do I minimize side-product formation during the reductive amination of acyclic precursors? A3: When performing reductive amination to close the diazepane ring, the choice of reducing agent and pH is critical. Sodium cyanoborohydride (NaBH3CN) in DMF buffered with 1% acetic acid (pH ~5.4) ensures that the iminium ion is formed efficiently while preventing the premature reduction of the aldehyde/ketone. Furthermore, using a controlled mixture of reagents minimizes intermolecular cross-reactivity (1)[1].

Step-by-Step Optimized Methodologies

Protocol A: Mild Saponification to Yield 1,4-Diazepane-5-Carboxylic Acid

This self-validating protocol ensures the quantitative conversion of the methyl ester to the free carboxylic acid without compromising the Boc protecting group.

  • Dissolution: Dissolve 1.0 equivalent of the 1,4-diazepane-1,5-dicarboxylate derivative (e.g., 1.14 g, 2.51 mmol) in a 3:1 mixture of THF (15 mL) and H2O (5 mL) (3)[3].

  • Base Addition: Add 1.5 equivalents of LiOH·H2O to the biphasic mixture. The use of lithium hydroxide provides a milder nucleophilic attack compared to NaOH or KOH, preserving the integrity of the diazepane core.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Self-Validation Check: Monitor the disappearance of the starting material via TLC (Stain with Ninhydrin; the Boc-protected secondary amine will not stain strongly, but the UV-active ester spot will disappear).

  • Workup: Acidify the mixture carefully to pH 3-4 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the 1,4-diazepane-5-carboxylic acid derivative.

Protocol B: Fukuyama-Mitsunobu Intramolecular Cyclization

For synthesizing the 1,4-diazepane core when reductive amination yields are unacceptably low.

  • Preparation: Dissolve the N-nosyl diamino alcohol precursor (1.0 eq) in anhydrous THF. Critical Step: Maintain a 0.05 M concentration to enforce high dilution and favor the intramolecular reaction over intermolecular oligomerization.

  • Reagent Addition: Add Triphenylphosphine (PPh3, 1.2 eq). Cool the reaction mixture to 0 °C under an inert argon atmosphere.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Mechanistic Note: The slow addition prevents localized high concentrations of the activated intermediate, which could lead to dimerization.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the solvent and purify via silica gel chromatography to isolate the N-nosyl-1,4-diazepane core (2)[2].

Quantitative Data: Cyclization Strategy Comparison

Synthesis MethodKey ReagentsOptimal ConcentrationAverage YieldPrimary Impurity Profile
Standard Reductive Amination NaBH3CN, DMF0.5 M5 - 10%Linear oligomers, unreacted aldehyde
Buffered Reductive Amination NaBH3CN, 1% AcOH/DMF0.05 M45 - 55%Intermolecular dimers
Fukuyama-Mitsunobu Cyclization DIAD, PPh3, N-Nosyl precursor0.05 M80 - 92%Triphenylphosphine oxide

References

  • Source: ScienceDirect (doi.org)
  • Source: ACS Publications (acs.org)
  • Title: A Practical Synthesis of (S)

Sources

Technical Support Center: Stereoselective Synthesis of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 1,4-diazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable scaffolds. The 1,4-diazepine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] However, the construction of this seven-membered ring with precise control over stereochemistry presents a significant synthetic hurdle. This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of 1,4-diazepane derivatives?

A1: Several robust strategies have been developed, each with its own advantages and challenges. The most common approaches include:

  • Reductive Amination: This is a powerful method for forming the diazepane ring, often involving the condensation of a dicarbonyl compound with a diamine, followed by reduction of the resulting imine intermediates. Asymmetric reductive amination, using chiral catalysts or auxiliaries, is a key strategy for introducing stereocenters.[6][7]

  • Ring-Closing Metathesis (RCM): RCM is a versatile tool for the formation of unsaturated 5- to 30-membered rings, including 1,4-diazepane precursors.[8][9] The choice of catalyst, often a ruthenium-based complex, is critical for efficiency and stereoselectivity.[9]

  • Palladium-Catalyzed Cyclization: Intramolecular C-N bond formation catalyzed by palladium complexes offers an efficient route to substituted 1,4-benzodiazepines.[10]

  • Biocatalysis: The use of enzymes, such as imine reductases (IREDs), provides a highly enantioselective method for the synthesis of chiral 1,4-diazepanes through intramolecular asymmetric reductive amination.[11]

  • Multi-component Reactions: Reactions like the Ugi four-component condensation can provide rapid access to complex 1,4-benzodiazepine derivatives.[1]

Q2: Why is nitrogen protection often necessary in 1,4-diazepane synthesis?

A2: The nitrogen atoms in the 1,4-diazepane ring are nucleophilic and can participate in undesired side reactions with various reagents and intermediates. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are crucial to:

  • Prevent side reactions: They prevent the nitrogen atoms from reacting with electrophiles or interfering with the desired chemical transformation.

  • Ensure regioselectivity: In multi-step syntheses, protecting groups can direct reactions to specific positions on the diazepane ring.

  • Improve solubility and handling: Protection can modify the physical properties of intermediates, making them easier to handle and purify.

For instance, in the deoxofluorination of a 1,4-diazepan-6-one, protecting the nitrogens with Boc groups is essential to prevent their reaction with the fluorinating agent.[12]

Q3: What are the main challenges in achieving high stereoselectivity?

A3: Achieving high stereoselectivity in 1,4-diazepane synthesis is challenging due to several factors:

  • Conformational Flexibility: The seven-membered diazepane ring is highly flexible, adopting multiple conformations (e.g., boat-shaped).[13] This flexibility can make it difficult to control the facial selectivity of reactions.

  • Catalyst Inhibition: The chelating nature of the diamine starting materials or the diazepane product can lead to catalyst poisoning, particularly with transition metal catalysts.[14]

  • Control of Multiple Stereocenters: The synthesis of derivatives with multiple stereocenters requires careful planning and the use of highly selective methods to control the relative and absolute stereochemistry.

  • Racemization: Under certain reaction conditions, stereocenters can be prone to racemization, leading to a loss of enantiomeric purity.

Troubleshooting Guides

Issue 1: Low Yield and/or Incomplete Conversion in Ring-Closing Metathesis (RCM)

Question: I am attempting to synthesize a 1,4-diazepane precursor via RCM using a Grubbs catalyst, but I am observing low yields and a significant amount of starting material remains even after extended reaction times. What could be the problem?

Potential Causes and Solutions:

  • Catalyst Inactivation: The nitrogen atoms of the diene precursor can coordinate to the ruthenium center of the Grubbs catalyst, leading to inactivation.

    • Troubleshooting Steps:

      • Protecting Groups: Ensure that the nitrogen atoms are adequately protected with electron-withdrawing groups (e.g., Boc, Ts) to reduce their Lewis basicity.

      • Catalyst Choice: Consider using a more robust second-generation Grubbs catalyst, which is known to have higher tolerance for functional groups.[9]

      • Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-5 mol% to 5-10 mol%).

      • Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.

  • Unfavorable Ring Closure: The formation of a seven-membered ring can be entropically disfavored.

    • Troubleshooting Steps:

      • Thorpe-Ingold Effect: Introduce gem-disubstitution on the carbon backbone of the diene precursor to favor the cyclic conformation.

      • Substrate Pre-organization: Utilize substrates with conformational constraints that pre-organize the molecule for cyclization.

  • Ethylene Inhibition: The ethylene byproduct of the RCM reaction can participate in the reverse reaction, leading to an equilibrium that disfavors the product.[9]

    • Troubleshooting Steps:

      • Remove Ethylene: Perform the reaction under a stream of inert gas (e.g., argon or nitrogen) or under reduced pressure to drive the equilibrium towards the product.

Experimental Protocol: General Procedure for Ring-Closing Metathesis
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the diene precursor (1.0 eq) in anhydrous, degassed solvent (e.g., dichloromethane or toluene) to a concentration of 0.001-0.01 M.

  • Catalyst Addition: Add the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) to the stirred solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding a catalyst scavenger (e.g., ethyl vinyl ether or triphenylphosphine). Concentrate the mixture and purify by flash column chromatography.

Issue 2: Poor Diastereoselectivity in Reductive Amination

Question: I am performing a diastereoselective reductive amination to install a substituent on a pre-existing chiral 1,4-diazepane scaffold, but I am obtaining a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

Potential Causes and Solutions:

  • Insufficient Steric Hindrance: The existing stereocenter may not be exerting enough steric influence to direct the incoming nucleophile.

    • Troubleshooting Steps:

      • Bulky Reagents: Use a bulkier reducing agent (e.g., sodium triacetoxyborohydride instead of sodium cyanoborohydride). The larger hydride source may approach the iminium intermediate from the less hindered face more selectively.

      • Protecting Group Strategy: Introduce a bulky protecting group on one of the nitrogen atoms to increase the steric bias.

  • Reaction Conditions: Temperature and solvent can significantly impact the transition state energies of the diastereomeric pathways.

    • Troubleshooting Steps:

      • Temperature Optimization: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy.

      • Solvent Screening: Screen a range of solvents with varying polarities and coordinating abilities. A less polar solvent may lead to a more organized transition state and improved selectivity.

  • Iminium Ion Geometry: The geometry of the intermediate iminium ion can influence the facial selectivity of the hydride attack.

    • Troubleshooting Steps:

      • Lewis Acid Additives: The addition of a Lewis acid can coordinate to the iminium ion and alter its conformation, potentially leading to improved diastereoselectivity.

Visualization of a Troubleshooting Workflow

Troubleshooting_Diastereoselectivity start Poor Diastereoselectivity in Reductive Amination cause1 Insufficient Steric Hindrance? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Unfavorable Iminium Ion Geometry? start->cause3 solution1a Use Bulky Reducing Agent cause1->solution1a solution1b Employ Bulky Protecting Group cause1->solution1b solution2a Lower Reaction Temperature cause2->solution2a solution2b Screen Different Solvents cause2->solution2b solution3 Add Lewis Acid cause3->solution3 end Improved Diastereoselectivity solution1a->end solution1b->end solution2a->end solution2b->end solution3->end

Caption: Troubleshooting decision tree for poor diastereoselectivity.

Issue 3: Catalyst Poisoning in Hydrogen Borrowing Reactions

Question: I am attempting a "green" synthesis of a 1,4-diazepane via a hydrogen borrowing reaction with a ruthenium catalyst, but the reaction is sluggish and gives low yields. I suspect catalyst poisoning. How can I overcome this?

Potential Causes and Solutions:

  • Chelation of the Catalyst: The bidentate nature of the 1,4-diamine can lead to strong chelation with the ruthenium center, effectively poisoning the catalyst.[14]

    • Troubleshooting Steps:

      • Ligand Modification: Employ a catalyst with a robust ligand set that is less susceptible to displacement by the diamine. A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to be effective in overcoming this issue.[14]

      • Slow Addition: Add the diamine substrate slowly to the reaction mixture to maintain a low instantaneous concentration and minimize catalyst chelation.

      • Protecting Group: Temporarily protect one of the amine functionalities of the diamine to prevent bidentate coordination. The protecting group can be removed in a subsequent step.

Catalyst Comparison for Hydrogen Borrowing Synthesis
CatalystLigandPerformance with Chelating DiaminesReference
[Ru(p-cymene)Cl₂]₂p-cymeneOften shows low activity due to catalyst poisoning.[14]
(Pyridyl)phosphine-ligated Ru(II)PyridylphosphineOvercomes catalyst poisoning and provides good to excellent yields.[14]
Issue 4: Side Reactions in Deoxofluorination

Question: During the deoxofluorination of a protected 1,4-diazepan-6-one using DAST, I am observing significant byproducts, including a vinyl monofluoride and a ring-contracted product. How can I suppress these side reactions?

Potential Causes and Solutions:

  • Elimination Pathway: The formation of a vinyl monofluoride is likely due to an elimination reaction competing with the desired gem-difluorination.

    • Troubleshooting Steps:

      • Lower Temperature: Perform the reaction at a lower temperature to disfavor the elimination pathway.[12]

      • Milder Fluorinating Agent: Switch to a milder deoxofluorinating agent such as Deoxo-Fluor®, which is often reported to give cleaner reactions.[12]

  • Cationic Rearrangement: The formation of ring-contracted byproducts (e.g., fluorinated piperidines or pyrrolidines) can occur via a Wagner-Meerwein type rearrangement of a carbocation intermediate.[12]

    • Troubleshooting Steps:

      • Milder Reagent: As with elimination, using Deoxo-Fluor® instead of DAST can reduce the propensity for cationic rearrangements.[12]

      • Solvent Effects: A less polar solvent may destabilize the carbocation intermediate, thereby suppressing the rearrangement pathway.

General Workflow for Stereoselective Synthesis

Stereoselective_Synthesis_Workflow start Design of Chiral 1,4-Diazepane Target step1 Selection of Chiral Starting Material or Chiral Catalyst start->step1 step2 Key Stereochemistry-Inducing Step (e.g., Asymmetric Reductive Amination, RCM with Chiral Ligand) step1->step2 step3 Ring Formation/Functionalization step2->step3 step4 Purification and Separation of Stereoisomers (if necessary) step3->step4 step5 Stereochemical Analysis (e.g., Chiral HPLC, NMR with Chiral Shift Reagents) step4->step5 end Enantiopure 1,4-Diazepane Derivative step5->end

Caption: A general workflow for stereoselective 1,4-diazepane synthesis.

References

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC.
  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing - Organic Chemistry Portal.
  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | ACS Catalysis.
  • Technical Support Center: 6,6-Difluoro-1,4-diazepane Reactions - Benchchem.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - ijpcbs.
  • Enantioselective synthesis of "quaternary" 1,4-benzodiazepin-2-one scaffolds via memory of chirality - PubMed.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI.
  • Enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones ... - PubMed.
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed.
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC.
  • Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide - Benchchem.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - OUCI.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance..
  • Review on Synthesis of Biologically Active Diazepam Derivatives - Academia.edu.
  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones - SciELO.
  • Ring-closing metathesis - Wikipedia.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.
  • Ring Closing Metathesis (RCM) - Organic Chemistry Portal.
  • New synthesis of diazepam | The Journal of Organic Chemistry - ACS Publications.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • 1,4‐Diazepane Ring‐Based Systems | Request PDF - ResearchGate.
  • ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids - ResearchGate.
  • Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry - ResearchGate.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Publishing - Rsc.org.
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - The Royal Society.
  • Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

optimizing reaction conditions for 1,4-diazepine ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 1,4-diazepine scaffolds. Forming seven-membered rings is notoriously challenging; the entropic penalty of cyclization often leads to stalled open-chain intermediates or divergent side reactions.

This guide abandons rigid, generic templates. Instead, it provides a mechanistic, causality-driven approach to optimizing your reaction conditions, ensuring your protocols are self-validating and robust.

Part 1: Core Experimental Workflow

The synthesis of 1,4-diazepines typically relies on the multicomponent condensation of 1,2-diamines with dicarbonyls and aromatic aldehydes. Success depends entirely on controlling the transition state during the final intramolecular ring closure.

G Start 1,2-Diamine + 1,3-Dicarbonyl Condensation Primary Condensation (Cetimine Formation) Start->Condensation Acid Catalyst (e.g., AcOH, Oxalic) Cyclization Intramolecular Cyclization (Ring Closure) Condensation->Cyclization Heat / Solvent Optimization SideProduct Side Reaction: Quinoxaline/Imidazole Condensation->SideProduct Poor Electrophilicity / Steric Hindrance Product 1,4-Diazepine Scaffold Cyclization->Product Tautomeric Stabilization

Figure 1: General workflow and divergent pathways in 1,4-diazepine synthesis.

Self-Validating Protocol: Green Synthesis of Dibenz[1,4]diazepine-1-ones

This protocol utilizes an "on-water" approach, leveraging the hydrophobic effect to force the entropic ring closure while minimizing toxic solvent use[1].

Step 1: Reagent Assembly In a 50 mL round-bottom flask, combine 1,2-diamine (1.0 mmol), 1,3-diketone (1.0 mmol), and 40 mol% oxalic acid in 5 mL of deionized water. Causality: Oxalic acid provides the precise Brønsted acidity required to activate the carbonyl without protonating the diamine completely, which would kill its nucleophilicity.

Step 2: Primary Condensation Stir the mixture at room temperature for 30 minutes. Validation Check: The solution will undergo a distinct color shift (often yellow/orange) indicating cetimine intermediate formation. Spot on TLC (30% Ethyl Acetate / 70% n-Hexane) to confirm the disappearance of the starting diamine.

Step 3: Electrophile Addition & Cyclization Add the substituted aromatic aldehyde (1.0 mmol) to the reaction mixture and reflux at 100 °C for 120 minutes. Causality: The elevated temperature provides the kinetic energy necessary to overcome the high activation barrier of seven-membered ring closure.

Step 4: Isolation Cool the reaction to room temperature. Validation Check: The sudden drop in temperature in an aqueous medium will force the highly hydrophobic 1,4-diazepine product to crash out of solution as a crude precipitate. Filter and recrystallize from ethanol to obtain the pure product (typically >90% yield).

Part 2: Quantitative Optimization Data

Selecting the correct catalyst and solvent is the difference between a 20% and a 94% yield. The following table summarizes optimization parameters based on established multicomponent condensation data[1].

Catalyst (40 mol%)SolventTemp (°C)Time (min)Yield (%)Mechanistic Observation
None Water100120< 20%Insufficient carbonyl activation; reaction stalls at intermediate.
Acetic Acid Water10012065%Moderate cyclization; weak acidity fails to drive full conversion.
p-TSA Water10012078%Good yield, but strong acidity promotes minor degradation side-products.
Oxalic Acid Ethanol7812082%Clean reaction, but lacks the hydrophobic packing effect of water.
Oxalic Acid Water10012094% Optimal. Water enforces hydrophobic aggregation, accelerating ring closure.

Part 3: Troubleshooting & FAQs

Q1: Why is my reaction yielding a six-membered quinoxaline derivative instead of the desired seven-membered 1,4-diazepine? A: This is a classic divergent pathway issue driven by the electrophilicity of your dicarbonyl intermediate. When condensing 1,2-phenylenediamine with complex tri-carbonyls (like ninhydrin derivatives), the reaction can undergo an unexpected nucleophilic attack leading to C-C bond fission. Instead of the intramolecular shifting required for diazepine ring formation, the diamine attacks a highly electrophilic carbonyl, cleaving the intermediate and forming a thermodynamically stable quinoxaline[2]. Solution: Modulate the electrophilicity of your carbonyls. If using highly strained diones, lower the reaction temperature or switch to a milder acid catalyst to kinetically favor the slower seven-membered ring closure over rapid ring-fission pathways[2].

Q2: I am using an asymmetric 1,2-diamine. How do I predict or control whether the initial attack happens at the N4 or N5 position? A: The formation of the intermediate cetimine is governed by the relative nucleophilicity of the two nitrogen atoms. Depending on the electronic and steric environment of your asymmetric diamine, the initial attack will occur either through N5 (yielding Intermediate A) or N4 (yielding Intermediate B). Solution: You can direct regioselectivity by exploiting steric bulk or electron-withdrawing groups on the diamine aryl ring. Computational Density Functional Theory (DFT) studies show that the transition states for these two pathways differ significantly in activation energy. If you are getting an inseparable mixture, lower the temperature during the first 30 minutes of condensation to kinetically trap the favored cetimine before applying heat for the final cyclization.

Mechanism AsymDiamine Asymmetric 1,2-Diamine N4Attack N4 Nucleophilic Attack AsymDiamine->N4Attack Steric/Electronic Control N5Attack N5 Nucleophilic Attack AsymDiamine->N5Attack Steric/Electronic Control IntermediateB Cetimine Intermediate B N4Attack->IntermediateB IntermediateA Cetimine Intermediate A N5Attack->IntermediateA Diazepine 1,4-Diazepine IntermediateA->Diazepine H+ / Heat IntermediateB->Diazepine H+ / Heat

Figure 2: Mechanistic divergence in asymmetric 1,2-diamine cyclization.

Q3: My reaction stalls at the open-chain cetimine intermediate. How do I force the final intramolecular cyclization? A: The second step—transforming the intermediate cetimine into the 1,4-diazepine derivative—requires overcoming the massive entropic barrier of forming a seven-membered ring. If it stalls, your acid catalyst is likely insufficient to activate the remaining carbonyl for the final intramolecular nucleophilic attack. Solution: Upgrade your catalyst system. While acetic acid is common, stronger Brønsted acids like H2SO4, CF3COOH, or heteropolyacids are often required to drive this specific cyclization. Alternatively, modern protocols utilize ultrasound irradiation combined with bifunctional magnetic nanocatalysts (e.g., Fe3O4@SiO2) or ZnO nanoparticles to push the cyclization to completion rapidly[3].

Part 4: References

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION Source: International Journal of Pharmacy and Chemical Biological Sciences (ijpcbs.com) URL:

  • Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[1,4]diazepines Source: Arabian Journal of Chemistry (arabjchem.org) URL:

  • Green synthesis and anxiolytic activity of some new dibenz-[1,4] diazepine-1-one analogues Source: Arabian Journal of Chemistry (arabjchem.org) URL:

  • Current procedure for synthesis of 1,4-benzodiazepine ring Source: ResearchGate (researchgate.net) URL:

Sources

Technical Support Center: Overcoming Solubility Issues of 1,4-Diazepane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,4-Diazepane-5-carboxylic acid is a cyclic beta-amino acid, a structural motif of significant interest in medicinal chemistry and drug development. Its unique seven-membered ring structure containing two nitrogen atoms, combined with a carboxylic acid group, imparts specific conformational constraints and chemical properties. However, researchers frequently encounter significant challenges in solubilizing this compound, which can hinder reaction setup, purification, and biological screening.

This guide provides a comprehensive, question-and-answer-based approach to understanding and overcoming the solubility issues associated with 1,4-Diazepane-5-carboxylic acid. We will delve into the chemical principles governing its solubility and provide field-proven protocols to ensure successful handling in your research endeavors.

Troubleshooting Guide & FAQs

Q1: Why is 1,4-Diazepane-5-carboxylic acid so difficult to dissolve in standard organic solvents like Dichloromethane (DCM) or Methanol?

Answer: The primary reason for the poor solubility of 1,4-Diazepane-5-carboxylic acid in many common solvents is its zwitterionic nature .[1] Like other amino acids, the molecule contains both a basic amine group and an acidic carboxylic acid group. In the solid state and in solutions near a neutral pH, the acidic proton from the carboxyl group is transferred to one of the basic nitrogen atoms in the diazepine ring.

This results in a molecule with both a positive (ammonium cation) and a negative (carboxylate anion) charge, forming a zwitterion. This ionic character leads to strong intermolecular electrostatic interactions, creating a stable crystal lattice structure that is difficult to break down by non-polar or moderately polar organic solvents. The energy required to overcome this lattice energy is often greater than the energy gained by solvation with solvents like DCM, THF, or even methanol.

Q2: I can't dissolve the compound in pure water either. What is the first step I should take?

Answer: The insolubility in neutral water is also due to the zwitterionic form, which often exhibits the lowest aqueous solubility at its isoelectric point (pI).[1][2] The first and most effective step is to adjust the pH of the aqueous solution.

  • To dissolve in acidic conditions: Add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension. This will protonate the carboxylate group (-COO⁻), neutralizing the negative charge and forming a cationic species (R-COOH, R-NH₂⁺-). This positively charged salt form is typically much more soluble in water.[3][4]

  • To dissolve in basic conditions: Add a dilute base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the ammonium group (-NH₂⁺-), neutralizing the positive charge and forming an anionic species (R-COO⁻, R-NH-). This negatively charged salt form is also significantly more soluble in water.[3][4]

The choice between acidic or basic conditions will depend on the stability of your compound and the requirements of your subsequent experimental step.

Q3: My downstream reaction is not compatible with strongly acidic or basic aqueous solutions. How can I dissolve the compound in an organic solvent?

Answer: This is a common challenge. When aqueous pH adjustment is not an option, you have two primary strategies: using specialized solvent systems or chemical modification (derivatization).

  • Specialized Solvents:

    • Polar Aprotic Solvents: Highly polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often the first choice for dissolving zwitterionic compounds for use in organic reactions.[3][4] It may be necessary to gently warm the mixture or use sonication to aid dissolution.[3]

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) can be effective at dissolving compounds with strong hydrogen bonding networks.[5]

    • Co-solvent Systems: Sometimes a mixture of solvents can be effective. For example, a small amount of water or DMSO in a larger volume of another organic solvent might be sufficient.

  • Chemical Modification (Derivatization): This involves temporarily or permanently modifying the functional groups to break the zwitterionic character.

    • N-Protection: Protecting one of the amine groups, typically with a Boc (tert-butyloxycarbonyl) group, prevents the formation of the ammonium cation. The resulting Boc-protected acid is no longer zwitterionic and will exhibit significantly improved solubility in a wider range of organic solvents like DCM, ethyl acetate, and methanol.[6][7]

    • Esterification: Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prevents the formation of the carboxylate anion. The resulting ester will be much more soluble in organic solvents.

The choice of protecting group is critical and must be orthogonal to other functional groups in your molecule and stable to the planned reaction conditions.

Q4: The compound dissolved initially, but it crashed out of solution during my reaction. What happened?

Answer: Precipitation during a reaction is typically caused by a change in the solution's properties that lowers the compound's solubility.

  • Change in pH: The addition of an acidic or basic reagent or the generation of an acidic/basic byproduct can shift the pH of the medium, potentially moving it closer to the compound's isoelectric point where it is least soluble.[8][9]

  • Change in Solvent Composition: If a reagent is added in a solvent in which your compound is not soluble, it can lower the overall solvating power of the system, causing precipitation. This is a common issue in crystallization.

  • Temperature Fluctuation: While less common for zwitterionic compounds, some have temperature-dependent solubility.[10] If a reaction is cooled, the solubility may decrease.

  • Exceeding Solubility Limit: As the reaction proceeds, the concentration of reactants decreases, and the concentration of products increases. If the product is less soluble than the starting material under the reaction conditions, it may precipitate.

To troubleshoot, monitor the pH of your reaction, ensure solvent compatibility of all added reagents, and consider running the reaction at a higher dilution if you suspect you are near the solubility limit.

Experimental Protocols

Protocol 1: pH-Mediated Aqueous Solubilization

This protocol describes the steps to systematically find the optimal pH for dissolving 1,4-Diazepane-5-carboxylic acid in an aqueous buffer.

  • Preparation: Weigh 1-2 mg of the compound into a small glass vial. Add 100 µL of deionized water. The compound will likely remain as a suspension.

  • Solubility Test (Acidic):

    • Prepare a 0.1 M HCl solution.

    • Add the 0.1 M HCl solution dropwise (1-2 µL at a time) to the vial.

    • After each addition, vortex or stir the vial for 30-60 seconds.

    • Observe for dissolution. Continue adding acid until the solid is fully dissolved.

    • Measure the final pH of the clear solution. This is the minimum pH required for solubilization under these conditions.

  • Solubility Test (Basic):

    • In a separate vial, repeat step 1.

    • Prepare a 0.1 M NaOH solution.

    • Add the 0.1 M NaOH solution dropwise, vortexing after each addition, until the solid fully dissolves.

    • Measure the final pH of the clear solution. This is the maximum pH required for solubilization.

  • Validation: Once the optimal pH is determined, you can prepare a buffered stock solution at that pH for your experiments, ensuring reproducibility.

Protocol 2: N-Boc Protection for Enhanced Organic Solubility

This protocol provides a general method for protecting the diazepine nitrogen, breaking the zwitterionic character.

  • Dissolution: Suspend 1,4-Diazepane-5-carboxylic acid (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Basification: Cool the suspension to 0 °C in an ice bath. Add Sodium Hydroxide (NaOH, 2.5 eq) and stir until the solid dissolves completely.

  • Boc-Anhydride Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours.

  • Workup:

    • Acidify the reaction mixture to pH ~3 using a cold 1 M HCl solution.

    • Extract the product with an organic solvent such as Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid, can be purified by column chromatography or recrystallization. This protected version will be readily soluble in solvents like DCM, chloroform, and ethyl acetate.[6][11]

Data Presentation

Table 1: General Solubility Profile of Zwitterionic Cyclic Amino Acids

Solvent/ConditionGeneral SolubilityRationale
Water (Neutral, pH ~7)Very Low / InsolubleCompound exists as a zwitterion with strong intermolecular forces. Minimum solubility is at the isoelectric point (pI).[1]
Aqueous Acid (pH < 4)HighThe carboxylate is protonated, forming a cationic salt which is highly water-soluble.[3]
Aqueous Base (pH > 9)HighThe ammonium group is deprotonated, forming an anionic salt which is highly water-soluble.[3]
Dichloromethane (DCM)InsolubleNon-polar solvent cannot overcome the strong electrostatic forces of the zwitterionic crystal lattice.
Methanol / EthanolLow to Sparingly SolublePolar protic solvents can interact via H-bonding but are often insufficient to fully dissolve the zwitterion.
DMSO / DMFModerate to HighHighly polar aprotic solvents can effectively solvate the charged species and disrupt the crystal lattice.[4]
Acetonitrile (ACN)LowLess polar than DMSO/DMF, generally a poor solvent for zwitterions.

Visualizations

Workflow for Troubleshooting Solubility

This decision tree guides researchers through a logical sequence of steps to address solubility challenges with 1,4-Diazepane-5-carboxylic acid.

G start Start: Compound is Insoluble is_aqueous Is an aqueous system acceptable? start->is_aqueous adjust_ph Adjust pH (Protocol 1) is_aqueous->adjust_ph Yes organic_solvent Need organic solvent system is_aqueous->organic_solvent No ph_ok Is pH compatible with experiment? adjust_ph->ph_ok use_buffer Use buffered aqueous solution ph_ok->use_buffer Yes ph_ok->organic_solvent No try_polar_aprotic Try polar aprotic solvents (DMSO, DMF) organic_solvent->try_polar_aprotic polar_ok Is DMSO/DMF compatible? try_polar_aprotic->polar_ok use_dmso Use DMSO/DMF as solvent polar_ok->use_dmso Yes derivatize Derivatization Required (Protocol 2) polar_ok->derivatize No choose_pg Choose protecting group (e.g., N-Boc or O-Me/Et) derivatize->choose_pg protected_soluble Protected compound is soluble in organic solvents choose_pg->protected_soluble

Caption: Decision tree for selecting a solubilization strategy.

Workflow for Chemical Derivatization

This diagram illustrates the general workflow for rendering the compound soluble in organic solvents via N-protection.

G start Insoluble Zwitterion (1,4-Diazepane-5-carboxylic acid) dissolve Suspend in Dioxane/Water Add Base (NaOH) start->dissolve react Add Protecting Group Reagent (e.g., Boc₂O) dissolve->react workup Acidify & Extract with Organic Solvent react->workup product Soluble Protected Product (e.g., N-Boc derivative) workup->product

Caption: Workflow for N-Boc protection to improve organic solubility.

References

  • Ullah, Z., et al. (2025). Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. ACS Omega. Available at: [Link]

  • ResearchGate. (2020). How to desalt zwitterions? ResearchGate. Available at: [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]

  • Hadjichristidis, N., et al. (2014). Structures and Synthesis of Zwitterionic Polymers. Molecules. Available at: [Link]

  • Lowenborg, M. (2025). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Available at: [Link]

  • Shah, V. P., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]

  • PeptiDream Inc. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. PeptiDream. Available at: [Link]

  • Kumar, S., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. Available at: [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. Available at: [Link]

  • Theato, P., et al. (2015). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Amino acid. Wikipedia. Available at: [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Synpeptide. Available at: [Link]

  • Cook, J. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][5][12]diazepine-3-carboxylate does not influence bioavailability. RSC Medicinal Chemistry. Available at: [Link]

  • Queen's University Belfast. (2018). Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. Available at: [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast Research Portal. Available at: [Link]

  • Kumar, S., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available at: [Link]

  • Studylib. (2004). Dissolution Failure Investigation: Troubleshooting Guide. Studylib.net. Available at: [Link]

  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. Available at: [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]

  • Ivanova, Y., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. Available at: [Link]

  • Ang, J. Y., et al. (2021). Approaches for peptide and protein cyclisation. Chemical Science. Available at: [Link]

  • Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Available at: [Link]

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troubleshooting side reactions in the synthesis of 1,4-diazepane analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Common Side Reactions

Welcome to the Technical Support Center for the synthesis of 1,4-diazepane analogs. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries researchers have when embarking on the synthesis of 1,4-diazepane analogs.

Q1: What are the most common strategies for synthesizing the 1,4-diazepane ring?

A1: The construction of the 1,4-diazepane core is most frequently achieved through two primary strategies:

  • Reductive Amination: This method involves the reaction of a dicarbonyl compound with a diamine, or a dialdehyde with a diamine, followed by reduction of the resulting di-imine or mono-imine intermediate. A popular variation is the intramolecular reductive amination of an amino-ketone or amino-aldehyde. This approach is valued for its versatility and the ability to introduce substituents at various positions.[1][2]

  • Cyclization of Acyclic Precursors: This strategy typically involves the formation of two new carbon-nitrogen bonds to close the seven-membered ring. A common approach is the reaction of a 1,2-diamine with a 1,3-dielectrophile (e.g., a dihalide or a Michael acceptor). The efficiency of this method is often influenced by the choice of protecting groups on the diamine and the reaction conditions that favor intramolecular cyclization over intermolecular polymerization.[3][4]

Q2: I am observing a significant amount of a di-alkylated byproduct during my N-alkylation of a 1,4-diazepane. What is the likely cause?

A2: The formation of di- and even tri-alkylated byproducts is a common issue, particularly when using reductive amination conditions.[5] This "over-alkylation" occurs because the secondary amines in the 1,4-diazepane ring remain nucleophilic and can compete with the starting primary amine for the alkylating agent. The reaction conditions, stoichiometry of the reagents, and the nature of the substituents can all influence the extent of this side reaction.

Q3: My Boc deprotection is sluggish and incomplete. What are the key factors to consider?

A3: Incomplete Boc deprotection is a frequent hurdle. The primary factors to investigate are:

  • Acid Strength and Concentration: The cleavage of the Boc group is acid-catalyzed. Insufficient acid strength or concentration is a common cause of incomplete reactions.[6][7]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can hinder the approach of the acid, slowing down the deprotection.[6]

  • Reaction Time and Temperature: The reaction may simply require more time or gentle heating to go to completion, especially for sterically hindered substrates.[7]

  • Solvent: The choice of solvent is crucial for ensuring the solubility of both the substrate and the acid. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[7]

Q4: How can I minimize the formation of regioisomers when using an unsymmetrical diamine?

A4: The formation of regioisomers is a significant challenge when using unsymmetrical diamines. The selectivity is often governed by the relative nucleophilicity and steric hindrance of the two nitrogen atoms. To control regioselectivity, you can:

  • Use Orthogonal Protecting Groups: Selectively protect one of the amines with a group that can be removed under different conditions than the other. This allows for sequential reactions at each nitrogen.

  • Leverage Steric Hindrance: A bulky substituent on one of the nitrogen atoms can direct the reaction to the less hindered amine.

  • Control Reaction Conditions: Temperature and the rate of addition of reagents can sometimes influence the regiochemical outcome.

Troubleshooting Guides for Specific Side Reactions

This section provides in-depth troubleshooting strategies for common side reactions encountered during the synthesis of 1,4-diazepane analogs.

Issue 1: Over-alkylation in Reductive Amination

Symptom: Your reaction mixture shows the desired mono-alkylated product along with significant amounts of di- and sometimes tri-alkylated species when analyzed by LC-MS.[5]

Causality: The secondary amines of the 1,4-diazepane ring are often sufficiently nucleophilic to compete with the starting amine for the aldehyde or ketone, leading to further alkylation. This is particularly prevalent when using a molar excess of the carbonyl compound and the reducing agent.

Troubleshooting Workflow:

G start Over-alkylation Observed step1 Adjust Stoichiometry start->step1 Initial Approach step2 Control Reagent Addition step1->step2 If still problematic step3 Modify Reducing Agent step2->step3 For further control step4 Consider Protecting Groups step3->step4 If selectivity is key end Optimized Mono-alkylation step4->end

Troubleshooting Workflow for Over-alkylation.

Detailed Troubleshooting Steps:

  • Adjust Stoichiometry:

    • Action: Reduce the equivalents of the aldehyde/ketone and the reducing agent to be closer to a 1:1 ratio with the amine.

    • Rationale: Limiting the amount of the alkylating agent will decrease the probability of multiple alkylations.

  • Controlled Addition of Reagents:

    • Action: Add the aldehyde/ketone and the reducing agent slowly and portion-wise to the reaction mixture. A syringe pump is ideal for this.

    • Rationale: Slow addition maintains a low concentration of the alkylating species, favoring the initial mono-alkylation over subsequent reactions. A "multi-addition" approach, where the aldehyde and reducing agent are added in multiple portions, has been shown to favor the formation of tri-alkylated products when that is the desired outcome, highlighting the importance of controlled addition for selectivity.[5]

  • Choice of Reducing Agent:

    • Action: Switch to a less reactive reducing agent. For example, if you are using sodium borohydride (NaBH₄), consider sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).

    • Rationale: NaBH(OAc)₃ and NaCNBH₃ are milder reducing agents that are often more selective for the reduction of the iminium ion over the starting carbonyl compound. This can help to minimize side reactions.[8][9]

  • Employ Protecting Groups:

    • Action: If you are starting with an unprotected 1,4-diazepane and wish to mono-alkylate one of the secondary amines, consider first protecting the other amine with a suitable protecting group (e.g., Boc, Cbz).

    • Rationale: This strategy ensures that only one nitrogen is available for alkylation, providing excellent control over the reaction. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its subsequent removal.[10][11]

Experimental Protocol: Controlled Mono-N-Alkylation of a 1,4-Diazepane

  • Setup: To a solution of N-Boc-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the desired aldehyde (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Reduction: Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.2 eq) portion-wise over 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Incomplete Boc Deprotection and Side Reactions

Symptom: Your reaction shows a significant amount of remaining Boc-protected starting material after the deprotection step. You may also observe unexpected byproducts corresponding to the alkylation of your product or other sensitive functional groups.[12]

Causality: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions via the formation of a tert-butyl cation.[12][13] If the acid is not strong enough or is present in a low concentration, the deprotection will be incomplete. The highly reactive tert-butyl cation can also act as an electrophile and alkylate any nucleophilic sites in your molecule, leading to unwanted side products.[12]

Troubleshooting Workflow:

G start Incomplete Boc Deprotection step1 Optimize Acid Conditions start->step1 First-line approach step2 Add Scavengers step1->step2 If side products are observed step3 Consider Alternative Methods step1->step3 If starting material persists end Complete and Clean Deprotection step2->end step3->end

Troubleshooting Workflow for Boc Deprotection.

Detailed Troubleshooting Steps:

  • Optimize Acidic Conditions:

    • Action: Increase the concentration of trifluoroacetic acid (TFA) in DCM (e.g., from 20% to 50%). Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[7]

    • Rationale: A higher concentration of a stronger acid will accelerate the cleavage of the Boc group.

  • Add Scavengers:

    • Action: Add a scavenger such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole to the reaction mixture.

    • Rationale: Scavengers are nucleophilic compounds that will trap the tert-butyl cation, preventing it from alkylating your desired product.[6]

  • Increase Reaction Time and/or Temperature:

    • Action: Allow the reaction to stir for a longer period at room temperature, or gently warm the reaction mixture (e.g., to 40 °C).

    • Rationale: For sterically hindered substrates, providing more time and energy can help to drive the reaction to completion.[7]

  • Consider Alternative Deprotection Methods:

    • Action: For highly sensitive substrates, explore milder deprotection conditions. For example, using oxalyl chloride in methanol has been reported as a mild method for N-Boc deprotection.[14]

    • Rationale: Different deprotection methods generate different reactive intermediates and may be more compatible with sensitive functional groups in your molecule.

Experimental Protocol: Boc Deprotection with Scavengers

  • Setup: Dissolve the Boc-protected 1,4-diazepane analog (1.0 eq) in anhydrous DCM.

  • Reagent Addition: To the stirred solution, add triethylsilane (2.0 eq) followed by the slow addition of trifluoroacetic acid (TFA) (10-20 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Purification: The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base and purified by column chromatography or crystallization. For issues with work-up, using a resin like Amberlyst 21A can be an effective way to isolate the free amine.[15]

Table 1: Common Conditions for Boc Deprotection

Reagent SystemSolventTypical TimeTemperatureNotes
20-50% TFADCM0.5 - 2 hours0°C to RTMost common method; scavengers recommended.[7]
4M HCl1,4-Dioxane0.5 - 2 hoursRTGood alternative to TFA.[7]
Oxalyl ChlorideMethanol1 - 4 hoursRTMild conditions for sensitive substrates.[14]
Issue 3: Low Yield in Intramolecular Cyclization

Symptom: The formation of the desired 1,4-diazepane ring via intramolecular cyclization proceeds with low yield, and the major products are starting materials or polymeric byproducts.

Causality: The formation of a seven-membered ring is entropically disfavored compared to smaller rings. Intermolecular reactions, leading to polymers, can often outcompete the desired intramolecular cyclization, especially at high concentrations. Steric hindrance in the acyclic precursor can also impede ring closure.

Troubleshooting Workflow:

G start Low Cyclization Yield step1 High Dilution Conditions start->step1 Fundamental principle step2 Optimize Reaction Temperature step1->step2 If still low conversion step3 Modify Protecting/Leaving Groups step2->step3 To enhance reactivity step4 Alternative Cyclization Strategy step3->step4 For challenging substrates end Improved Yield of 1,4-Diazepane step4->end

Troubleshooting Workflow for Intramolecular Cyclization.

Detailed Troubleshooting Steps:

  • Employ High-Dilution Conditions:

    • Action: Perform the reaction at a very low concentration (e.g., 0.001 M). Use a syringe pump to slowly add the acyclic precursor to a solution of the other reagent over a long period.

    • Rationale: High dilution conditions favor intramolecular reactions by minimizing the probability of two molecules of the precursor encountering each other.

  • Optimize Reaction Temperature:

    • Action: Systematically vary the reaction temperature. While higher temperatures can sometimes overcome activation barriers, they can also promote side reactions.

    • Rationale: Finding the optimal temperature is a balance between achieving a reasonable reaction rate for the desired cyclization and minimizing decomposition or the formation of byproducts.

  • Modify Protecting and Leaving Groups:

    • Action: If using N-protected diamines, consider the steric bulk of the protecting group. A smaller protecting group may facilitate cyclization. For reactions involving dielectrophiles, ensure you have a good leaving group (e.g., I > Br > Cl > OTs).

    • Rationale: Steric hindrance can significantly impact the ability of the molecule to adopt the necessary conformation for cyclization. A more reactive leaving group will accelerate the desired Sₙ2 reaction.

  • Consider Alternative Cyclization Strategies:

    • Action: If direct cyclization is failing, explore other methods such as the Mitsunobu reaction for the cyclization of amino alcohols or ring-closing metathesis (RCM) if your precursor has suitable alkene tethers.

    • Rationale: Different reaction mechanisms have different requirements and may be more suitable for your specific substrate. The Mitsunobu reaction, for example, is known for its effectiveness in forming rings.[1]

Experimental Protocol: High-Dilution Intramolecular Cyclization

  • Setup: In a large flask, place the solvent and any reagents that are not part of the acyclic precursor. In a separate syringe, dissolve the acyclic precursor in the same solvent.

  • Slow Addition: Using a syringe pump, add the solution of the acyclic precursor to the reaction flask over a period of several hours (e.g., 8-12 hours).

  • Reaction: Allow the reaction to stir for an additional period after the addition is complete.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform a standard aqueous work-up.

  • Purification: Purify the product by column chromatography.

Conclusion

The synthesis of 1,4-diazepane analogs, while a common endeavor in medicinal chemistry, is not without its challenges. A systematic and informed approach to troubleshooting is crucial for success. By understanding the underlying mechanisms of common side reactions and by methodically adjusting reaction parameters, researchers can significantly improve the yield and purity of their target compounds. This guide provides a starting point for addressing some of the most frequent issues, but careful observation and a willingness to explore different conditions will ultimately lead to the most effective solutions for your specific synthetic challenges.

References

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC. [Link]

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate. [Link]

  • BOC Deprotection. Wordpress. [Link]

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination | Request PDF. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][5][7]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | Request PDF. ResearchGate. [Link]

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. PubMed. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]

  • Amino Acid-Protecting Groups. ACS Publications. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring. MDPI. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. [Link]

  • Synthesis of Seven-Membered Carbocyclic Rings via a Microwave-Assisted Tandem Oxyanionic 5-Exo Dig Cyclization-Claisen Rearrangement Process. PMC. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • The synthesis of seven-membered rings: General strategies and the design and development of a new class of cycloaddition reactions. Scilit. [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF. ResearchGate. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. ijpcbs. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Seven-Membered Rings. SciSpace. [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. [Link]

  • Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Synthesis of Optically Active 7-Membered Rings with Michele Garbo (Episode 25). YouTube. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring. PMC. [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. LabRulez LCMS. [Link]

  • STEPWISE REACTIONS BETWEEN CYCLIC 1,4-DIAZADIENES AND KETENES: CHARACTERISTICS AND MECHANISM. HETEROCYCLES. [Link]

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Technical Support Center: Preventing Racemization in 1,4-Diazepane-5-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of 1,4-diazepane-5-carboxylic acid chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable chiral building block. Maintaining the stereochemical integrity of the C5 stereocenter is paramount for achieving desired biological activity and ensuring the quality of your final compounds. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize or eliminate racemization during your synthetic transformations.

Understanding the Challenge: The Fragile Stereocenter

The α-proton at the C5 position of 1,4-diazepane-5-carboxylic acid is susceptible to abstraction under various reaction conditions, particularly basic or elevated temperature environments. This deprotonation leads to the formation of a planar enolate or carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of enantiomers and a loss of stereochemical purity.[1][2] The seven-membered ring of the diazepine structure also introduces conformational flexibility that can influence the rate of racemization.

Troubleshooting Guide: Addressing Racemization in Your Reactions

This section addresses common problems encountered during the synthesis and modification of 1,4-diazepane-5-carboxylic acid and its derivatives.

Problem 1: Significant Racemization Observed After Peptide Coupling

You've coupled your enantiomerically pure 1,4-diazepane-5-carboxylic acid to an amino acid or peptide, but chiral HPLC analysis of the product shows a mixture of diastereomers.

Possible Causes & Solutions:

  • Inappropriate Coupling Reagent: Carbodiimide reagents like DCC and EDC are known to promote racemization, especially without additives.[3][4]

    • Solution: Employ coupling reagents known for low racemization potential. Uronium/aminium salts such as HATU, HBTU, and COMU are excellent choices.[3][5] Phosphonium salts like PyBOP and PyAOP also offer high coupling efficiency with minimal racemization.[3][4] The use of additives like HOBt, HOAt, or Oxyma Pure with carbodiimides can also suppress racemization by forming an active ester intermediate that is less prone to epimerization.[4][6][7]

  • Excessive Base or Incorrect Base Choice: Strong, non-hindered bases can readily abstract the α-proton.[1][7]

    • Solution: Use a weaker, sterically hindered base. N,N-diisopropylethylamine (DIPEA) is generally preferred over triethylamine (TEA).[7] In cases of severe racemization, the even weaker base 2,4,6-collidine can be a suitable alternative.[5] It's also crucial to use the minimum amount of base necessary for the reaction to proceed.[1]

  • Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1][8]

    • Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common and effective strategy.[1]

  • Prolonged Reaction Time: The longer the activated carboxylic acid is present in the reaction mixture, the greater the opportunity for racemization.

    • Solution: Optimize the reaction time. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) to determine the point of completion and quench the reaction promptly.

Illustrative Workflow for Minimizing Racemization During Peptide Coupling:

G cluster_0 Pre-activation cluster_1 Coupling Dissolve Acid Dissolve 1,4-diazepane-5-carboxylic acid and coupling additive (e.g., HOBt, Oxyma) in DMF Add Reagent Add coupling reagent (e.g., HATU, DIC) Dissolve Acid->Add Reagent Activate Allow pre-activation at 0°C for 1-5 minutes Add Reagent->Activate Add Amine Add amine component and sterically hindered base (e.g., DIPEA) Activate->Add Amine Transfer activated acid to amine solution React Stir at 0°C to room temperature Add Amine->React Monitor Monitor reaction progress React->Monitor Workup Aqueous workup to remove reagents and byproducts Monitor->Workup Upon completion

Caption: Workflow for low-racemization peptide coupling.

Problem 2: Racemization During Protecting Group Manipulation

You are adding or removing a protecting group from either the diazepine nitrogens or the carboxylic acid, and you observe a loss of enantiomeric purity.

Possible Causes & Solutions:

  • Strongly Basic or Acidic Conditions: Both strong bases and acids can catalyze racemization.[2] For instance, removal of an Fmoc group with piperidine or a Boc group with strong acid can pose a risk.

    • Solution:

      • Base-Labile Groups: When removing base-labile protecting groups like Fmoc, use the recommended concentration of piperidine (typically 20% in DMF) and minimize the deprotection time.[1]

      • Acid-Labile Groups: For acid-labile groups like Boc, use milder acidic conditions when possible (e.g., TFA in DCM at lower concentrations) and keep the reaction temperature low.[9]

      • Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy where the removal conditions for one group do not affect the others or the stereocenter.[10] For example, using a combination of Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) protecting groups allows for selective deprotection under mild conditions.

  • Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization.[1]

    • Solution: While solvent effects can be complex, non-polar aprotic solvents are often preferred. It is advisable to screen a few different solvents to find the optimal one for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control to prevent racemization in reactions involving 1,4-diazepane-5-carboxylic acid?

A1: The three most critical factors are:

  • Temperature: Keep reaction temperatures as low as possible while still allowing for a reasonable reaction rate.[8]

  • Base: Use sterically hindered, weak bases (e.g., DIPEA, 2,4,6-collidine) and only in the minimum required amount.[5][7]

  • Activation Method: For reactions involving the carboxylic acid, choose coupling reagents and methods known to suppress racemization (e.g., uronium/phosphonium salts or carbodiimides with additives).[3][4]

Q2: Which analytical techniques are best for detecting and quantifying racemization in my 1,4-diazepane-5-carboxylic acid derivatives?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess (ee) or diastereomeric excess (de) of your products.[][12]

  • Chiral Stationary Phases (CSPs): Columns with CSPs, often based on polysaccharide derivatives like amylose or cellulose, can effectively separate enantiomers.[12][13]

  • Method Development: You will likely need to screen different mobile phases (e.g., mixtures of hexane/isopropanol or acetonitrile/methanol) and flow rates to achieve baseline separation.[12]

Other techniques include:

  • Chiral Supercritical Fluid Chromatography (SFC): Offers faster separations and is considered a greener alternative to HPLC.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral lanthanide shift reagent can allow for the resolution of signals from different enantiomers, although this is generally less accurate for quantification than chromatographic methods.[][12]

Q3: Are there any specific protecting group strategies that can help minimize racemization?

A3: Yes, a well-thought-out protecting group strategy is crucial.

  • N-Protection: For peptide synthesis, both Fmoc and Boc are standard α-amino protecting groups. The choice depends on the overall synthetic strategy.[10] Protecting the diazepine nitrogens can also influence the molecule's reactivity and susceptibility to racemization. The choice of these protecting groups should be compatible with subsequent reaction conditions.

  • Carboxylic Acid Protection: If the carboxylic acid is not the reactive site, protecting it as an ester (e.g., methyl, ethyl, or t-butyl ester) can prevent its activation and subsequent racemization at the α-carbon. The choice of ester will depend on the conditions required for its eventual removal.

Q4: Can metal ion contamination affect the stereochemical integrity of my compound?

A4: Yes, certain metal ions, such as Cu²⁺, can chelate with amino acids and facilitate the loss of the α-proton, thereby increasing the rate of racemization by several orders of magnitude.[2]

  • Mitigation: Ensure that your glassware is scrupulously clean and use high-purity reagents and solvents to minimize metal contamination. If metal-catalyzed reactions are part of your synthesis, be aware of the potential for racemization and screen conditions to minimize it.

Q5: I am considering a multi-component reaction like the Ugi or Passerini reaction. How does this affect the stereochemistry of 1,4-diazepane-5-carboxylic acid?

A5: Multi-component reactions (MCRs) like the Ugi and Passerini reactions can be powerful tools for rapid library synthesis.[14][15] However, the stereochemical outcome can be complex. While some MCRs are reported to proceed with minimal racemization, the specific substrates and reaction conditions are critical.[16] If you are using a chiral component like 1,4-diazepane-5-carboxylic acid in an MCR, it is essential to:

  • Perform a Pilot Study: Run a small-scale reaction and carefully analyze the diastereomeric ratio of the product using chiral HPLC.

  • Optimize Conditions: Systematically vary the solvent, temperature, and order of addition of reactants to find conditions that maximize the desired stereochemical outcome.

Summary of Key Parameters for Racemization Control

ParameterRecommendation for Minimizing RacemizationRationale
Coupling Reagent Use uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP, PyAOP) salts. If using carbodiimides (DIC, EDC), always include an additive (HOBt, HOAt, Oxyma).[3][4][5]These reagents form active intermediates that are less prone to forming the planar oxazolone intermediate, which is a key pathway for racemization.[1][17]
Base Use a sterically hindered base like DIPEA or 2,4,6-collidine in stoichiometric amounts.[5][7]Hindered bases are less effective at abstracting the α-proton, thus reducing the rate of enolization and racemization.[7]
Temperature Conduct the reaction at the lowest feasible temperature (e.g., 0°C to room temperature).[1][8]The rate of racemization is highly temperature-dependent; lower temperatures slow down this unwanted side reaction.[8]
Solvent Aprotic solvents like DMF, NMP, or DCM are commonly used. Empirical testing may be required for optimal results.Solvent polarity can influence the stability of the charged intermediates involved in the racemization pathway.[1]
Protecting Groups Employ an orthogonal protection scheme. Protect the carboxylic acid as an ester if it is not the reactive site.[10]Prevents exposure of the sensitive stereocenter to harsh deprotection conditions and unwanted activation.[10]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling
  • Amino Acid Activation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected 1,4-diazepane-5-carboxylic acid (1.0 eq.) and an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure (1.1 eq.) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add the coupling reagent, for example, N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.), and stir the mixture at 0°C for 5-10 minutes for pre-activation.[1]

  • Coupling Reaction:

    • In a separate flask, dissolve the amino acid ester hydrochloride or peptide (1.0 eq.) in anhydrous DMF.

    • Add a sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to neutralize the salt and maintain a basic pH.

    • Slowly add the pre-activated amino acid solution from step 1 to the amine solution at 0°C.

    • Allow the reaction to stir, warming slowly to room temperature over 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general framework. Specific parameters must be optimized for your particular compound.

  • Sample Preparation:

    • Prepare a standard solution of the racemic mixture of your 1,4-diazepane-5-carboxylic acid derivative to establish the retention times of both stereoisomers.

    • Prepare a solution of your reaction product at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • HPLC Conditions (Illustrative Example):

    • Column: A chiral stationary phase column, such as a Chiralpak® or Chiralcel® column.[12]

    • Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min.[12]

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm for aromatic derivatives).[12]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers/diastereomers.

    • Inject the sample from your reaction.

    • Integrate the peak areas for both stereoisomers.

    • Calculate the enantiomeric excess (ee) or diastereomeric excess (de) using the formula: %ee or %de = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

References

  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Organic Chemistry Frontiers. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. RSC Publishing.
  • Geochimica et Cosmochimica Acta. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • BOC Sciences. (2025). Chiral Intermediates in Drug Synthesis.
  • PubMed. (2021). Preparation of racemic α-amino acid standards for accurate mass spectrometric analysis via racemization catalyzed by a hydrophobic pyridoxal derivative.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • ResearchGate. (2025). Base catalyzed racemization of amino acid derivatives | Request PDF.
  • Journal of the American Chemical Society. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • Bachem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Wikipedia. (n.d.). Chiral analysis.
  • PMC. (n.d.). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
  • ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Google Patents. (n.d.). WO2015026082A1 - Α-amino acid racemization method.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • RSC Publishing. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
  • MDPI. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • ACS Publications. (2019). Amino Acid-Protecting Groups.
  • PMC. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.
  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Marcel Dekker, Inc. (n.d.). Chiral Drug Separation.
  • MDPI. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Benchchem. (n.d.). Preventing racemization during the synthesis of chiral benzoxazepines.
  • Thieme. (n.d.). 7.4 Racemization Assays.
  • RSC Publishing. (n.d.). Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study.
  • Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
  • Baran Lab. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions.
  • Wiley. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
  • PMC. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product.
  • PMC. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
  • Alfa Chemistry. (n.d.). Passerini Reaction.
  • ResearchGate. (2025). Studies on Isocyanides and Related Compounds; Synthesis of 1,4Benzodiazepine2,5-diones via Ugi Four-Component Condensation | Request PDF.
  • PubMed. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands.
  • Journal of the American Chemical Society. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • MDPI. (2022). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent.
  • Organic Chemistry Portal. (n.d.). Passerini Reaction.
  • ResearchGate. (2025). (PDF) Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry.

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Technical Support Center: Catalyst Selection for Efficient Synthesis of 1,5-Benzodiazepine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1,5-benzodiazepines are privileged pharmacophores with profound applications in drug development, functioning as key scaffolds for anticonvulsant, antianxiety, and analgesic agents[1][2]. The synthesis typically involves the condensation of o-phenylenediamine (OPDA) with ketones or chalcones[1][3]. However, achieving high yields, minimizing side reactions, and ensuring environmental sustainability heavily depends on precise catalyst selection.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and understand the causality behind catalytic workflows in benzodiazepine synthesis.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Causality

Q1: Why are heterogeneous and solid-supported catalysts increasingly preferred over traditional homogeneous Lewis/Brønsted acids? Traditional catalysts (e.g., BF3·OEt2 or p-TSA) often require harsh conditions, tedious aqueous workups, and generate significant toxic waste[2]. Heterogeneous catalysts—such as H-MCM-22 zeolites[4], Pd/TiO2 nanoparticles[3], and silver-substituted silicotungstic acid (AgSTA)[5]—offer self-validating advantages. They provide high surface-area-to-volume ratios for efficient substrate binding, can be recovered via simple filtration, and operate effectively under mild or solvent-free conditions[3][5]. For instance, the porous surface of H-MCM-22 provides a massive number of acidic sites, driving the condensation to 87% yield at room temperature without the need for aggressive heating[4].

Q2: Mechanistically, how does the catalyst's acidity dictate the success of the OPDA-ketone condensation? The synthesis of 1,5-benzodiazepines is fundamentally an acid-catalyzed nucleophilic addition followed by intramolecular cyclization[3]. The acidic sites (e.g., the Lewis acidic Nb5+ in NbCl5[2] or the protonated sites in AgSTA[5]) coordinate with the carbonyl oxygen of the ketone. This coordination withdraws electron density, significantly enhancing the electrophilicity of the carbonyl carbon[3]. Consequently, the primary amine of OPDA can readily perform a nucleophilic attack. Without sufficient acidity, the initial imine formation stalls; if the acidity is too harsh, OPDA may undergo oxidative degradation.

Section 2: Troubleshooting Guide for Common Experimental Issues

Issue 1: Low Yield or Incomplete Conversion with Aromatic or Sterically Hindered Ketones

  • Symptom: TLC shows unreacted OPDA and ketone after 4+ hours of reaction time.

  • Root Cause: Steric bulk around the carbonyl group impedes the initial nucleophilic attack. Furthermore, aromatic rings (like those in chalcones) can delocalize the partial positive charge on the carbonyl carbon, reducing its electrophilicity.

  • Solution:

    • Switch to a catalyst with higher Lewis acidity and spatial accessibility, such as NbCl5 (10 mol% in n-hexane at 50°C)[2].

    • If using a porous catalyst like H-MCM-22, ensure the pore size accommodates the bulky ketone. If not, transition to a surface-active nanoparticle like Pd/TiO2[3].

Issue 2: Catalyst Deactivation During Recycling (Solid Catalysts)

  • Symptom: Yield drops significantly (e.g., from 88% to <50%) by the third catalytic cycle using AgSTA or Zeolites.

  • Root Cause: Active acidic sites are blocked by polymeric byproducts, unreacted starting materials, or moisture absorption (catalyst coking/poisoning).

  • Solution:

    • Washing Protocol: Wash the recovered catalyst thoroughly with hot ethyl acetate (EtOAc) and ethanol to dissolve organic residues[3][5].

    • Thermal Regeneration: For robust inorganic catalysts (like TiO2 supports or zeolites), dry under vacuum for 24 hours or calcine at 200-300°C to burn off organic coking[3][4].

Issue 3: Formation of Dark, Tarry Mixtures (Side Reactions)

  • Symptom: The reaction mixture turns dark brown/black, and multiple spots appear on the TLC plate.

  • Root Cause: OPDA is highly susceptible to oxidation in the presence of strong acids and atmospheric oxygen.

  • Solution:

    • Conduct the reaction under an inert argon or nitrogen atmosphere[3].

    • Optimize the catalyst loading. Overloading strong acids exacerbates side reactions. Stick to the validated 10 wt% for AgSTA or 15 mg/mmol for Pd/TiO2[3][5].

Section 3: Quantitative Data: Catalyst Performance Comparison

To facilitate easy comparison for your specific workflow, the following table summarizes the quantitative performance of various modern catalysts used in 1,5-benzodiazepine synthesis:

Catalyst SystemLoading / AmountSolventTempTimeYield (%)Reference
NbCl5 10 mol%n-hexane50°CVariesModerate-Excellent[2]
Pd/TiO2 (Anatase) 15 mg (per 1 mmol)Water80°CVariesHigh[3]
H-MCM-22 150 mgAcetonitrileRT60 min87%[4]
AgSTA 10 wt%Solvent-freeRT40 min88%[5]
TCT 4 mol%MethanolRTVariesGood-Excellent[1]
Section 4: Validated Experimental Protocols
Protocol A: Green Aqueous Synthesis using Pd/TiO2 Nanocatalyst[3]

Rationale: This protocol utilizes water as a green solvent and exploits the ~70 nm particle size of Pd/TiO2 for maximum surface area reactivity, ideal for chalcone derivatives.

  • Preparation: In a standard test tube, combine 1 mmol of the ketone/chalcone derivative and 1 mmol of o-phenylenediamine (OPDA).

  • Catalyst Addition: Add exactly 15 mg of the magnetic Pd/TiO2 catalyst.

  • Solvent & Heating: Add water (as the solvent) and heat the mixture to 80°C under continuous stirring.

  • Monitoring: Monitor the reaction progress via TLC using a solvent system of n-hexane and ethyl acetate (3:7).

  • Workup: Upon completion, allow the mixture to cool to room temperature. Add 15 mL of heated ethanol to dissolve the organic product.

  • Recovery & Purification: Filter the mixture through 1 μm filter paper to recover the solid Pd/TiO2 catalyst. Concentrate the filtrate under reduced pressure and purify the crude product via recrystallization.

Protocol B: Solvent-Free Synthesis using AgSTA[5]

Rationale: This method entirely eliminates solvent waste, relying on the solid-state interaction facilitated by the highly acidic silver-substituted silicotungstic acid.

  • Mixing: Add 1 mmol of OPDA and 2.5 mmol of the ketone into a mortar. Grind gently to ensure intimate physical contact between the substrates.

  • Catalysis: Add 10 wt% of the AgSTA catalyst to the mixture.

  • Reaction: Stir or triturate the solvent-free mixture at room temperature for approximately 40 minutes.

  • Extraction: Extract the synthesized organic product by washing the mixture with ethyl acetate (EtOAc).

  • Catalyst Recovery: Filter the suspension. The heterogeneous AgSTA will remain on the filter paper. Wash it with additional EtOAc, dry it under ambient conditions, and store it for the next catalytic cycle.

Section 5: Mechanistic and Troubleshooting Visualizations

Mechanism Substrates OPDA + Ketone (Starting Materials) Activation Carbonyl Activation (Acid Catalyst) Substrates->Activation Catalyst Binding Nucleophilic Nucleophilic Attack (Imine Formation) Activation->Nucleophilic -H2O Intermediate Diamine Intermediate Nucleophilic->Intermediate Cyclization Intramolecular Cyclization (Michael Addition) Intermediate->Cyclization Acid Promoted Product 1,5-Benzodiazepine (Target Product) Cyclization->Product

Figure 1: Acid-catalyzed mechanistic pathway for the synthesis of 1,5-benzodiazepines.

Troubleshooting Issue Issue: Low Yield / Incomplete Conversion Check1 Are substrates sterically hindered? Issue->Check1 Check2 Is it a reused solid catalyst? Issue->Check2 Check3 Is the mixture turning black/tarry? Issue->Check3 Sol1 Action: Use NbCl5 or heat to 50-80°C Check1->Sol1 Yes Sol2 Action: Wash with hot EtOAc & dry under vacuum Check2->Sol2 Yes Sol3 Action: Run under Argon & reduce catalyst loading Check3->Sol3 Yes

Figure 2: Logical troubleshooting tree for common issues in 1,5-benzodiazepine synthesis.

References
  • Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions Source: MDPI URL:1

  • NbCl5 as an Efficient Catalyst for the Synthesis of 1,5-Benzodiazepine Derivatives Source: Taylor & Francis (tandfonline.com) URL:2

  • Rapid and Efficient Synthesis of Valuable 1,5-benzodiazepine Derivatives Using Pd/TiO2 Catalyst Source: Biological and Molecular Chemistry (biolmolchem.com) URL:3

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst Source: National Institutes of Health (ncbi.nlm.nih.gov) URL:4

  • Solvent free synthesis of 1,5-benzodiazepine derivatives over the heterogeneous silver salt of silicotungstic acid under ambient conditions Source: RSC Publishing (rsc.org) URL:5

Sources

Validation & Comparative

In Vitro vs. In Vivo Activity of 1,4-Diazepane-Based Drug Candidates

[1]

Executive Summary: The 1,4-Diazepane Scaffold

The 1,4-diazepane (homopiperazine) moiety is a "privileged scaffold" in medicinal chemistry, distinguished by its seven-membered ring containing two nitrogen atoms.[1][2] Unlike its rigid six-membered counterpart (piperazine), the 1,4-diazepane ring possesses unique conformational flexibility, capable of adopting twist-boat and chair conformations. This flexibility allows it to mimic peptide

However, this same flexibility and the presence of secondary/tertiary amines often introduce significant translational challenges. While 1,4-diazepane derivatives frequently exhibit nanomolar potency in vitro, they often suffer from rapid metabolic clearance or poor oral bioavailability in vivo. This guide analyzes this dichotomy, using the development of Suvorexant (a dual orexin receptor antagonist) and experimental CB2 agonists as primary case studies to illustrate how to bridge the translational gap.

In Vitro Profiling: Establishing Intrinsic Potency

Mechanistic Basis of Activity

In the in vitro setting, the 1,4-diazepane ring serves two primary functions:

  • ** conformational Spacer:** It orients pharmacophores (e.g., aromatic rings, hydrogen bond acceptors) at precise distances to interact with receptor subsites.

  • Hydrogen Bonding: The nitrogen atoms (N1 and N4) often act as proton acceptors or, if unsubstituted, proton donors, engaging critical residues like aspartate or histidine in the binding pocket.

Key In Vitro Assays & Performance
Assay TypeMetricTypical "Hit" CriteriaRelevance to Diazepanes
Radioligand Binding

or

< 100 nMMeasures affinity. The flexible ring often incurs an entropic penalty upon binding, which must be offset by strong enthalpic interactions (H-bonds).
Functional Assay (FLIPR)

/

< 50 nMMeasures efficacy (agonist vs. antagonist). Critical for confirming that binding translates to pathway modulation (e.g., Calcium flux).
Microsomal Stability

(min)
> 30 minCritical Failure Point. The diazepane ring is prone to N-oxidation and

-carbon hydroxylation by CYP450 enzymes.
hERG Inhibition

> 10

M
Safety. Basic amines in the ring can bind the hERG channel, leading to QT prolongation risks.
Protocol: Radioligand Displacement Assay (GPCR Focus)

Context: Determining the affinity of a novel 1,4-diazepane candidate for the Orexin-1 Receptor (OX1R).

Reagents:

  • Membranes expressing human OX1R.

  • Radioligand: [³H]-SB-674042 (or equivalent high-affinity standard).

  • Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.5% BSA, pH 7.4.

Workflow:

  • Preparation: Dilute test compounds (1,4-diazepane derivatives) in DMSO to create a 10-point concentration-response curve (e.g., 1 pM to 10

    
    M).
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (15 
      
      
      g protein/well).
    • 25

      
      L Radioligand (
      
      
      concentration).
    • 25

      
      L Test compound.
      
  • Equilibrium: Incubate for 60 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.

In Vivo Translation: The Metabolic Barrier

The "Cliff": Why Potent Compounds Fail

The transition from in vitro to in vivo is often where 1,4-diazepane candidates fail.

  • Metabolic Instability: The diazepane ring is a prime target for CYP3A4. The carbons adjacent to the nitrogens are susceptible to oxidative attack, leading to ring opening or N-dealkylation.

  • Efflux: If the diazepane nitrogens are highly basic, the molecule may become a substrate for P-glycoprotein (P-gp), limiting Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS drugs like Suvorexant.

Visualization: The Translational Funnel

The following diagram illustrates the attrition and optimization logic for diazepane candidates.

DrugDiscoveryFunnelHitHit Identification(1,4-Diazepane Scaffold)InVitroIn Vitro Profiling(High Potency, Low Stability)Hit->InVitroScreeningOptLead Optimization(Reduce Basicity, Block Metabolic Sites)InVitro->OptMetabolic Liability IdentifiedInVivoPKIn Vivo PK (Rat/Dog)(Bioavailability > 20%)Opt->InVivoPKStructural ModsInVivoPK->OptHigh Clearance (Loop Back)CandidateClinical Candidate(Suvorexant)InVivoPK->CandidateEfficacy Confirmed

Figure 1: The optimization workflow for 1,4-diazepane derivatives, highlighting the iterative loop required to solve metabolic instability before reaching clinical candidacy.

Comparative Case Studies

Success Story: Suvorexant (Belsomra)

Suvorexant is the premier example of a 1,4-diazepane-based drug. It targets Orexin receptors to treat insomnia.[3][4][5]

  • In Vitro Profile:

    • Potency:

      
       for OX1R = 0.55 nM; 
      
      
      for OX2R = 0.35 nM.[5]
    • Selectivity: Highly selective against other GPCRs.

  • In Vivo Translation:

    • Challenge: Early diazepane analogs showed rapid clearance.

    • Solution: The 1,4-diazepane ring was substituted with a methyl group and flanked by a benzoxazole and a chloro-pyrimidine. These bulky, lipophilic groups shielded the metabolic "soft spots" on the diazepane ring.

    • Result: Good oral bioavailability (~47% in dogs) and sufficient brain penetration to induce sleep in rats and humans.

Optimization Lesson: CB2 Agonists

Researchers developed 1,4-diazepane derivatives as selective Cannabinoid Receptor 2 (CB2) agonists for pain relief.

  • In Vitro Data:

    • Compound 79:

      
       = 136 nM (Potent).[6]
      
    • Efficacy: 67% (Partial Agonist).[6]

  • In Vivo Failure:

    • Microsomal Stability: Rapid degradation (

      
       min).
      
    • Outcome: The compound never achieved therapeutic plasma levels in rodents.

  • Correction: Subsequent SAR (Structure-Activity Relationship) studies focused on reducing the basicity of the diazepane nitrogens (e.g., by acylation or sulfonation) to improve metabolic stability, even at the cost of slight potency reductions.

Data Summary: In Vitro vs. In Vivo Correlation
Compound ClassIn Vitro Potency (

/

)
In Vitro Stability (

)
In Vivo Bioavailability (

)
In Vivo Efficacy
Early Diazepane Hit 1 - 10 nM< 15 min< 5%None (Cleared too fast)
CB2 Agonist (Optimized) 50 - 100 nM> 60 min25%Moderate (Analgesia)
Suvorexant (Clinical) < 1 nM> 120 min~80% (Human)High (Sleep Induction)

Experimental Protocol: In Vivo Efficacy (Sleep Model)

Context: Validating a stable 1,4-diazepane candidate for Orexin antagonism in rats.

Scientific Rationale: Since Orexin promotes wakefulness, an antagonist should reduce Locomotor Activity (LMA) and shorten the latency to sleep.

Methodology:

  • Subjects: Male Sprague-Dawley rats (n=8 per group), implanted with telemetry transmitters (EEG/EMG) for sleep staging.

  • Dosing: Administer vehicle (0.5% methylcellulose) or Test Compound (10, 30, 60 mg/kg, PO) at the onset of the dark phase (active period).

  • Data Acquisition: Record EEG/EMG signals for 6 hours post-dose.

  • Analysis:

    • Active Wake: High frequency EEG, high EMG.

    • NREM Sleep: High amplitude, low frequency (delta) EEG, low EMG.

    • REM Sleep: Theta rhythm EEG, muscle atonia (flat EMG).

  • Success Criteria: A statistically significant (

    
    ) reduction in "Active Wake" time and increase in "Total Sleep Time" compared to vehicle, without inducing catalepsy (a side effect of off-target dopamine blockade).
    

Pathway Visualization: Mechanism of Action

The following diagram details how a 1,4-diazepane antagonist (like Suvorexant) intervenes in the Orexin signaling pathway.

OrexinPathwayOrexinOrexin A/B(Neuropeptides)ReceptorOX1R / OX2R(GPCRs)Orexin->ReceptorActivatesGqGq ProteinReceptor->GqCouplesPLCPLC ActivationGq->PLCCalciumCa2+ Influx(Depolarization)PLC->CalciumWakeWakefulness / ArousalCalcium->WakePromotesDrug1,4-Diazepane Drug(Suvorexant)Drug->ReceptorBlocks (Antagonist)

Figure 2: Mechanism of Action. The 1,4-diazepane antagonist competitively binds to the Orexin receptors, preventing Gq-protein coupling and downstream calcium influx that triggers wakefulness.

References

  • Discovery of Suvorexant: Whitman, D. B., et al. (2009).[5] "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats."[4] ChemMedChem. Link

  • Suvorexant Structure-Activity Relationship: Baxter, C. A., et al. (2011). "The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts." ACS Pharmacology & Translational Science. Link

  • CB2 Agonist Optimization: Bradley, S. R., et al. (2011).[6] "1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma Receptor Ligands: Zampieri, D., et al. (2020).[7] "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters. Link

  • 1,4-Diazepane Review: Ramajayam, R., et al. (2007).[1] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry. Link

A Comparative Guide to Cross-Reactivity Studies of 1,4-Diazepane Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and methodological framework for assessing the cross-reactivity of kinase inhibitors based on the 1,4-diazepane scaffold. Designed for researchers in drug discovery and chemical biology, it delves into the rationale behind experimental design, offers detailed protocols for key assays, and presents a model for comparative data analysis. Our focus is on building a robust, self-validating system for evaluating inhibitor selectivity, a critical parameter for advancing potent and safe therapeutics.

The 1,4-Diazepane Scaffold and the Imperative of Kinase Selectivity

The 1,4-diazepane ring is a seven-membered heterocyclic structure that has garnered interest in medicinal chemistry as a versatile scaffold.[1][2] Its semi-rigid, compact nature, combined with multiple points for substitution, allows for the creation of molecules with favorable physicochemical properties, making it a "privileged structure" in drug design.[3] In the context of kinase inhibitors, this scaffold has been successfully employed to develop potent agents targeting enzymes like farnesyltransferase and others.[4]

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of nearly all cellular processes.[5] Their catalytic domains share a conserved ATP-binding site, which presents a significant challenge for inhibitor design: achieving selectivity.[6][7] A lack of selectivity can lead to several outcomes:

  • Off-Target Toxicity: Inhibition of unintended kinases can cause adverse effects, a major reason for the discontinuation of promising drug candidates.[6]

  • Confounded Mechanistic Studies: If a chemical probe is not selective, it becomes difficult to attribute observed cellular effects to the inhibition of the intended target.[8]

  • Beneficial Polypharmacology: In some cases, off-target activity can be therapeutically advantageous, for instance, by inhibiting multiple nodes in a disease-driving pathway.[6][9]

Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of the entire discovery and development process. It is essential for identifying potential liabilities, understanding the full mechanism of action, and ensuring the safety and efficacy of a candidate inhibitor.[7][10][11]

Designing a Robust Cross-Reactivity Screening Cascade

A successful selectivity profiling campaign is a multi-stage process that moves from broad, high-throughput biochemical assays to more physiologically relevant cellular models. The choice of assays and the design of the screening panel are critical decisions that influence the quality and interpretability of the data.

Rationale for Panel Selection

The initial step involves screening the inhibitor against a large panel of kinases. Commercial services offer panels that cover a significant portion of the human kinome.[11][12] The key decision is the breadth and composition of this panel.

  • Kinome-Wide Scans: Screening against a large, diverse panel (e.g., >300 kinases) provides a comprehensive overview of an inhibitor's selectivity profile. This is crucial in early discovery to identify all potential off-targets and uncover unexpected interactions.[8]

  • Targeted Panels: For later-stage optimization, smaller, more focused panels may be used. These could include kinases from the same family as the primary target, known toxicity-related kinases (e.g., hERG-channel interacting kinases), or kinases implicated in the same signaling pathway.

The workflow below illustrates a logical cascade for assessing inhibitor cross-reactivity, starting from initial compound synthesis and culminating in detailed in-cell validation.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Interpretation A 1,4-Diazepane Inhibitor Synthesis B Primary Target Potency Assay (IC50) A->B Validate On-Target Activity C High-Throughput Kinome Screen (e.g., >300 kinases, single concentration) B->C Broad Selectivity Assessment D Dose-Response (IC50) Confirmation of Primary & Significant Off-Targets C->D Quantify Potency E Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) D->E Confirm In-Cell Binding G Calculate Selectivity Scores (e.g., S-Score, Fold-Selectivity) D->G F Cellular Potency & Phenotypic Assays (e.g., Target Phosphorylation, Viability) E->F Assess Functional Impact F->G Integrate Datasets H Structural & Pathway Analysis of Off-Targets G->H Understand Biological Context I Prioritization for In Vivo Studies H->I Make Go/No-Go Decision

Caption: A logical workflow for kinase inhibitor cross-reactivity assessment.

Choosing the Right Assay Technology

No single assay can provide a complete picture. A combination of biochemical and cellular methods is required for a thorough evaluation.

  • Biochemical Assays: These in vitro assays use purified enzymes and substrates, making them ideal for high-throughput screening.[13] They provide a direct measure of an inhibitor's ability to block enzymatic activity. However, they are performed under artificial conditions (e.g., low ATP concentrations) and do not account for cell permeability or intracellular competition with ATP.[7]

  • Cellular Assays: These methods assess target engagement within a living cell, providing more physiologically relevant data.[14] They confirm that the inhibitor can reach its target in a complex cellular environment and engage it with sufficient affinity. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique for this purpose.[15][16]

Experimental Protocols: A Self-Validating Approach

The trustworthiness of cross-reactivity data hinges on robust and well-controlled experimental protocols. Below are detailed, step-by-step methodologies for a representative biochemical assay and a cellular target engagement assay.

Protocol: Radiometric [γ-³³P]-ATP Filter-Binding Assay

This classic biochemical assay directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate peptide. It is highly sensitive and considered a gold standard for kinase activity measurement.

Principle: A kinase phosphorylates a biotinylated peptide substrate using [γ-³³P]-ATP. The reaction mixture is then transferred to a streptavidin-coated filter plate, which captures the biotinylated peptide. Unincorporated [γ-³³P]-ATP is washed away, and the radioactivity remaining on the filter, which is proportional to kinase activity, is measured by scintillation counting.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Reaction Buffer: Prepare a buffer appropriate for the kinase being tested (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Inhibitor Dilution: Prepare a serial dilution of the 1,4-diazepane inhibitor in 100% DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).

    • Enzyme & Substrate Mix: Dilute the purified kinase and its specific biotinylated peptide substrate in the kinase reaction buffer to the desired working concentration.

    • ATP Mix: Prepare a solution of cold ATP and [γ-³³P]-ATP in the kinase reaction buffer. The final ATP concentration should ideally be at the Kₘ for the specific kinase to accurately determine IC₅₀ values.[7]

  • Assay Execution (in a 96-well plate):

    • Add 2 µL of serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 20 µL of the Enzyme & Substrate Mix to all wells except the 0% inhibition control.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 20 µL of the ATP Mix to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 0.5 M Orthophosphoric acid).

    • Transfer 50 µL of the reaction mixture from each well to a streptavidin-coated filter plate.

    • Incubate for 30 minutes at room temperature to allow the biotinylated substrate to bind.

    • Wash the filter plate 3-4 times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound [γ-³³P]-ATP.

    • Dry the plate, add scintillant to each well, and measure the counts per minute (CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA measures changes in the thermal stability of a protein in response to ligand binding in intact cells or cell lysates.[17][18] It is a powerful tool for confirming direct target engagement in a physiological setting.[16]

Principle: Ligand binding typically stabilizes a protein, increasing the temperature at which it denatures and aggregates. In a CETSA experiment, cells treated with an inhibitor or vehicle are heated to various temperatures. After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot.[15]

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture the chosen cell line to ~80% confluency.

    • Treat the cells with the 1,4-diazepane inhibitor at the desired concentration (e.g., 10x the biochemical IC₅₀) or with DMSO (vehicle control) for 1-2 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3-4°C increments) for 3-5 minutes using a thermal cycler.[17] Include an unheated control (room temperature).

    • Cool the samples at room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[17]

  • Detection and Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

    • Prepare samples for Western blotting by adding loading buffer and heating.

    • Separate equal amounts of protein from each sample via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target kinase, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • For each treatment condition (inhibitor vs. vehicle), plot the relative band intensity against the temperature.

    • Fit the data to a sigmoidal dose-response curve to generate a "melting curve." A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control confirms target engagement and stabilization.

The diagram below illustrates how an off-target kinase can disrupt a related but distinct signaling pathway, highlighting the importance of selectivity.

G cluster_0 On-Target Pathway (e.g., Proliferation) cluster_1 Off-Target Pathway (e.g., Survival) GF1 Growth Factor Rec1 Receptor GF1->Rec1 TargetKinase Target Kinase Rec1->TargetKinase Sub1 Substrate 1 TargetKinase->Sub1 TF1 Transcription Factor Sub1->TF1 Prolif Cell Proliferation TF1->Prolif GF2 Survival Factor Rec2 Receptor GF2->Rec2 OffTargetKinase Off-Target Kinase Rec2->OffTargetKinase Sub2 Substrate 2 OffTargetKinase->Sub2 TF2 Transcription Factor Sub2->TF2 Apoptosis Inhibition of Apoptosis TF2->Apoptosis Inhibitor 1,4-Diazepane Inhibitor Inhibitor->TargetKinase Desired Inhibition Inhibitor->OffTargetKinase Undesired Cross-Reactivity

Caption: On-target vs. off-target pathway inhibition by a kinase inhibitor.

Comparative Data Analysis: Interpreting Selectivity Profiles

Once IC₅₀ data has been generated for a set of inhibitors against a kinase panel, the results must be organized and analyzed to facilitate comparison. A well-structured data table is essential for this purpose.

Quantitative Comparison of Hypothetical Inhibitors

The table below presents hypothetical cross-reactivity data for three 1,4-diazepane-based inhibitors (DZP-A, DZP-B, and DZP-C) designed to target Kinase A.

Kinase TargetFamilyDZP-A IC₅₀ (nM)DZP-B IC₅₀ (nM)DZP-C IC₅₀ (nM)
Kinase A (Primary Target) TK 5 12 8
Kinase BTK55>10,0002,500
Kinase CCMGC8,500>10,0009,800
Kinase DAGC15025450
Kinase ECAMK>10,0008,900>10,000
Kinase FSTE45>10,00075
Selectivity Score S(35) -0.029 0.000 0.014
  • TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family; AGC: PKA, PKG, PKC family; CAMK: Calcium/calmodulin-dependent protein kinase family; STE: Serine/Threonine kinase family.

  • Selectivity Score (S): Calculated as the number of kinases inhibited >65% at 1 µM, divided by the total number of kinases tested (excluding the primary target). A lower score indicates higher selectivity. Here, we assume a panel of 100 kinases and use the IC₅₀ values to estimate inhibition at 1 µM.

Interpretation and Field-Proven Insights
  • DZP-A: This compound is highly potent against the primary target (IC₅₀ = 5 nM). However, it shows significant off-target activity against Kinase B (11-fold less potent) and Kinase F (9-fold less potent). Its selectivity score of 0.029 suggests it hits several other kinases. While potent, its utility as a specific probe is questionable without further optimization to remove these off-target activities.

  • DZP-B: This compound is the most selective of the three, with an excellent selectivity score of 0.000. It shows no significant inhibition of any tested off-target kinase below 1 µM. However, its primary target potency (IC₅₀ = 12 nM) is weaker than DZP-A. A critical insight here is the trade-off between potency and selectivity. DZP-B is a superior chemical probe for studying the function of Kinase A, even if it is not the most potent. Its off-target activity against Kinase D (IC₅₀ = 25 nM) is a concern and would need to be addressed.

  • DZP-C: This compound demonstrates moderate potency (IC₅₀ = 8 nM) and better selectivity than DZP-A. Its only notable off-target liability in this panel is Kinase F, but at a >9-fold selectivity margin. This compound represents a good starting point for further structure-activity relationship (SAR) studies to improve selectivity while maintaining potency.

This analysis demonstrates that simply identifying the most potent compound is insufficient. A comprehensive understanding of the entire selectivity profile is necessary to make informed decisions about which candidates to advance.[9][19]

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is a non-negotiable aspect of developing high-quality kinase inhibitors from the 1,4-diazepane scaffold or any other chemical class. This guide has outlined a logical framework that combines broad biochemical screening with rigorous cellular validation to build a comprehensive and trustworthy selectivity profile.

The causality behind this multi-assay approach is clear: biochemical assays provide a sensitive, high-throughput measure of enzymatic inhibition, while cellular assays like CETSA validate that these interactions occur within the complex milieu of a living cell. This dual approach mitigates the risk of advancing compounds whose in vitro potency does not translate to cellular activity.[14]

Future efforts in this field will likely focus on integrating kinetic selectivity profiling, which measures not just if a compound binds but how long it stays bound (residence time), adding another layer of data for predicting in vivo efficacy.[5] Furthermore, as computational methods for predicting off-target interactions improve, they will play an increasingly important role in the early stages of inhibitor design, helping to prioritize which compounds to synthesize and screen.[20] By adhering to the principles of scientific integrity and employing a robust, multi-faceted experimental strategy, researchers can successfully navigate the challenges of kinase inhibitor selectivity and develop safer, more effective therapeutics.

References

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Chemical Biology.
  • Protein Kinase Inhibitors - Selectivity or Toxicity?. (2021). IntechOpen.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry Books.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in r
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023).
  • Kinase Screening & Profiling Service. BPS Bioscience.
  • Mapping the Protein Kinome: Current Strategy and Future Direction. (2023). MDPI.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. (2011). Journal of Medicinal Chemistry.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025). bioRxiv.
  • Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic.
  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024). PubMed.
  • On-Target and Off-Target Side Effects. (2020). Targeted Oncology.
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Recent advances in methods to assess the activity of the kinome. (2017). PMC.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed.
  • Comparative Guide to the Cross-Reactivity of the TNK1 Inhibitor TP-5801. Benchchem.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011).
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Pharmacology and Toxicology.
  • The cellular thermal shift assay of MEK in the presence of inhibitors....
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. PMC.
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC.
  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. (2003). Bioorganic & Medicinal Chemistry Letters.
  • Cross-reactivity of compounds with selected kinases....
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

Sources

Comparative Docking Studies of 1,4-Diazepane Derivatives: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-diazepane (homopiperazine) scaffold has emerged as a privileged pharmacophore in modern drug discovery. Compared to its rigid, six-membered piperazine counterpart, the seven-membered 1,4-diazepane ring introduces a higher degree of


 hybridization and conformational flexibility (readily transitioning between chair and twist-boat conformations). This structural plasticity allows diazepane derivatives to "breathe" and mold into deep, complex, or cryptic protein pockets, significantly improving target affinity and blood-brain barrier (BBB) permeability.

This guide provides an objective, data-driven comparison of how 1,4-diazepane derivatives perform across diverse therapeutic targets in in silico molecular docking studies, supported by molecular dynamics (MD) and in vitro validations.

Comparative Target Analysis & Mechanistic Insights

To understand the versatility of the 1,4-diazepane core, we must analyze its docking performance across distinct pharmacological environments: antimicrobial, neurodegenerative, and neurological targets.

Mycobacterium tuberculosis PtpB (Antimicrobial)

Protein tyrosine phosphatase B (PtpB) is a critical virulence factor secreted by M. tuberculosis. Historically, phosphatase inhibitors have relied on highly anionic scaffolds that suffer from poor cell permeability. Recent virtual screening and docking studies identified 1,4-diazepane derivatives as potent, non-anionic competitive inhibitors[1].

  • Mechanistic Causality: Docking scores ranged from –9.394 to –12.070 kcal/mol, with MM-GBSA binding energies reaching –81.67 kcal/mol[1]. The diazepane core facilitates stable hydrogen-bonding and hydrophobic interactions with critical residues (Asp165, Lys166, Glu62)[1]. The use of MM-GBSA here is crucial; standard docking algorithms often overestimate polar interactions in solvent-exposed pockets, whereas MM-GBSA corrects for the thermodynamic penalty of desolvation, confirming the true stability of the complex.

Orexin 2 Receptor (OX2R) (Insomnia/CNS)

The Orexin 2 Receptor is a prime target for insomnia therapeutics. Suvorexant, a standard OX2R antagonist, utilizes a 1,4-diazepane moiety to anchor itself within the orthosteric site.

  • Mechanistic Causality: Flexible molecular docking (AutoDock Vina) of novel diazepane modulators yielded binding energy estimates of –12.5 kcal/mol[2]. The 7-membered ring allows the ligand to navigate the narrow transmembrane cavity, maintaining a weak but critical hydrogen bond with Gln187 (4.3 Å) while positioning distal aromatic rings for

    
    -stacking with His350 and hydrophobic packing against Pro131[2].
    
Amyloid-Beta (Aβ42) Aggregation (Neurodegenerative)

Inhibiting the aggregation of Aβ42 and Aβ40 is a major strategy in Alzheimer's disease research. Symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives have been evaluated as dual aggregation inhibitors[3].

  • Mechanistic Causality: Computational studies reveal that the highly flexible diazepane scaffold binds within the narrow channel formed by the N- and C-terminal residues of the Aβ42 pentamer (LibDock score = 102.43)[3]. The flexibility of the

    
     hybridized core allows the molecule to act as a steric wedge, stabilizing the peptide assemblies and preventing the addition of new monomers to the fibril chain[3].
    
Sigma-1 Receptor (σ1R) (Neuromodulation)

Sigma-1 receptors are implicated in various CNS disorders. A comparative study between piperidine-based (6-membered) and 1,4-diazepane-based (7-membered) ligands highlighted the superiority of the expanded ring[4].

  • Mechanistic Causality: Docking poses revealed that the 1,4-diazepane derivative slides significantly deeper into the σ1R pocket than its piperidine analogue. This deeper insertion pushes the ligand's benzene ring to interact strongly with Trp164 and Phe133, while allowing the core to form a stable H-bond with Thr181[4].

Quantitative Data Summary

The following table summarizes the comparative performance and experimental data of 1,4-diazepane derivatives across the discussed targets.

TargetLigand ClassBinding Affinity / ScoreKey Interacting ResiduesComparative Advantage
PtpB-Mtb Pyrazolo[4,3-c]pyridine & DiazepaneDocking: -9.39 to -12.07 kcal/molMM-GBSA: -38.68 to -81.67 kcal/molAsp165, Lys166, Glu62Non-anionic scaffold overcomes the poor cell permeability of legacy phosphatase inhibitors[1].
OX2R Diazepane-based antagonistsAutoDock Vina: -12.5 kcal/molGln187, Pro131, His350Superior hydrophobic packing in the orthosteric site vs. rigid scaffolds; mimics suvorexant binding[2].
Aβ42 Pentamer Symmetric bis(phenylmethanone) diazepanesLibDock Score: 102.43N- and C-terminal channel residuesFlexible

core stabilizes the peptide assembly, acting as a dual Aβ42/Aβ40 aggregation inhibitor[3].
Sigma-1 (σ1R) 1-benzyl-1,4-diazepane derivativesConstant binding score over 250 ns MDTrp164, Phe133, Tyr206, Thr181Expanded 7-membered ring slides deeper into the pocket than piperidine analogues, enhancing H-bonding[4].

Visualizing the Workflows and Pathways

Computational Workflow for Validation

To ensure trustworthiness, docking studies must not rely on static scoring alone. The workflow below outlines the rigorous pipeline required to validate the binding modes of highly flexible molecules like 1,4-diazepanes.

Computational workflow for validating 1,4-diazepane derivative binding modes.

Pharmacological Pathways

The structural adaptability of the diazepane ring allows it to act on vastly different biological pathways, from competitive enzyme inhibition to steric stabilization of protein aggregates.

Pharmacological targets and therapeutic pathways of 1,4-diazepane derivatives.

Self-Validating Experimental Protocol: In Silico Methodology

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating docking protocol specifically optimized for flexible 1,4-diazepane derivatives.

Phase 1: System Preparation & Conformational Sampling

  • Ligand Preparation: Generate 3D coordinates of the 1,4-diazepane derivatives. Causality: Because the diazepane nitrogens are highly basic, it is critical to use tools like Epik to assign proper protonation states at physiological pH (7.4). A protonated nitrogen often drives key salt-bridge formations in the binding pocket.

  • Protein Preparation: Retrieve the target PDB structure (e.g., PDB ID: 4S0V for OX2R[2]). Remove water molecules (unless bridging), add missing hydrogens, and optimize the hydrogen bond network. Minimize the structure using the OPLS4 or AMBER force field.

Phase 2: Protocol Validation (The Self-Validating Step) 3. Grid Generation: Define the receptor grid box centered on the co-crystallized ligand. 4. Re-docking: Re-dock the native co-crystallized ligand into the generated grid. Causality: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal structure. An RMSD


 2.0 Å validates that the chosen scoring function can accurately reproduce the spatial geometry of the active site[1].

Phase 3: High-Throughput Docking & Rescoring 5. Flexible Docking: Execute docking using algorithms that allow ligand flexibility (e.g., AutoDock Vina, Glide SP/XP). Allow the 7-membered ring to sample both chair and twist-boat conformations. 6. MM-GBSA Calculation: Rescore the top poses using Molecular Mechanics Generalized Born Surface Area (MM-GBSA). Causality: This step calculates the binding free energy by factoring in the desolvation penalty, filtering out false positives that merely have good steric fits but poor thermodynamic profiles[1].

Phase 4: Molecular Dynamics (MD) Simulation 7. Trajectory Analysis: Subject the top-ranked complex to a 250–500 ns MD simulation in an explicit solvent box. Causality: Static docking cannot account for induced-fit mechanisms. MD validates the temporal stability of the ligand-protein interactions (e.g., ensuring the H-bond with Thr181 in σ1R remains intact over time)[4].

References

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B | Infection and Immunity - ASM Journals | 1

  • Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors | ResearchGate | 3

  • Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods | MDPI | 2

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands | PMC - NIH | 4

Sources

A Researcher's Guide to Validating the Mechanism of Action of 1,4-Diazepane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules.[1][2][3] These seven-membered heterocyclic compounds have demonstrated a wide spectrum of therapeutic potential, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[1][2][3] This broad bioactivity suggests that 1,4-diazepane derivatives can interact with a variety of cellular targets, making the precise validation of their mechanism of action (MoA) a critical step in drug discovery and development.

This guide provides an in-depth comparison of key experimental approaches for elucidating and validating the MoA of novel 1,4-diazepane compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices to ensure robust and reliable results.

The Imperative of MoA Validation

A thorough understanding of a compound's MoA is fundamental to its successful translation from a promising hit to a clinical candidate. It allows for target-based optimization of potency and selectivity, anticipation of potential off-target effects, and the development of pharmacodynamic biomarkers. For a versatile scaffold like 1,4-diazepane, which has been shown to interact with targets ranging from G-protein coupled receptors (GPCRs) to protein kinases, a multi-faceted approach to MoA validation is essential.[4][5][6]

This guide will explore three pillars of MoA validation:

  • Direct Target Engagement: Confirming that the compound physically interacts with its intended molecular target in a cellular context.

  • Downstream Signaling Analysis: Assessing the functional consequences of target engagement by measuring changes in downstream cellular pathways.

  • Phenotypic Screening: Evaluating the compound's effect in a disease-relevant cellular model to correlate molecular action with a desired physiological outcome.

I. Direct Target Engagement: Is Your Compound Hitting Its Mark?

Confirming that a 1,4-diazepane derivative directly binds to its putative target within the complex milieu of a cell is the foundational step in MoA validation. Several techniques can provide this crucial evidence, each with its own advantages and considerations. Here, we compare the Cellular Thermal Shift Assay (CETSA) with proximity-based assays like NanoBRET and TR-FRET.

A. Cellular Thermal Shift Assay (CETSA): The Gold Standard for Unlabeled Target Engagement

CETSA is a powerful biophysical method that assesses drug-target interaction in a label-free manner within intact cells or cell lysates.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7]

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 for a breast cancer target) to 70-80% confluency.

    • Harvest and resuspend cells in complete media at a concentration of 1 x 10^7 cells/mL.

    • In separate tubes, treat cell suspensions with the 1,4-diazepane compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blot analysis using a primary antibody specific for the target kinase.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

B. Proximity-Based Assays: NanoBRET and TR-FRET

NanoBRET (Bioluminescence Resonance Energy Transfer) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are highly sensitive assays that measure target engagement in live cells.[8][9][10][11] They rely on the transfer of energy between a donor and an acceptor molecule when they are in close proximity.

Caption: A generalized workflow for NanoBRET and TR-FRET competition assays.

  • Cell Preparation:

    • Transfect HEK293T cells with a vector encoding the target protein fused to NanoLuc® luciferase.

    • Culture the cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM at a concentration of 2 x 10^5 cells/mL.

  • Assay Setup:

    • In a 384-well plate, add the 1,4-diazepane compound at various concentrations.

    • Add the cell suspension to each well.

    • Add a cell-permeable fluorescent tracer that binds to the target protein.

    • Incubate the plate for 2 hours at 37°C with 5% CO2.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Read the plate within 10 minutes on a luminometer equipped with 450 nm and 610 nm filters.

  • Data Analysis:

    • Calculate the BRET ratio (610nm emission / 450nm emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Comparison of Target Engagement Assays
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET/TR-FRET
Principle Ligand-induced thermal stabilizationBioluminescence/Fluorescence Resonance Energy Transfer
Labeling Label-freeRequires genetic fusion of a donor to the target and a fluorescently labeled tracer
Throughput Lower (Western blot) to high (AlphaLISA)High
Sensitivity Moderate to highVery high
Cell Type Any cell type, including primary cells and tissuesPrimarily engineered cell lines
Key Output Thermal shift (ΔTm)IC50 from competition binding
Case Study: 1,4-Diazepane Derivatives Targeting Protein Kinases
CompoundTargetAssayResultReference
Compound 10d Multi-protein kinases (e.g., FMS kinase)In vitro kinase assayIC50 = 3.73 nM (FMS kinase)[12]
Compound 30k CDK9In vitro kinase assay~156-fold selectivity for CDK9 over CDK2[13][14]
Compound 102 GSK-3βIn vitro enzyme assayIC50 = 0.114 µM[15]

II. Downstream Signaling Analysis: What is the Functional Consequence?

Confirming target engagement is only the first step. It is equally important to demonstrate that this binding event leads to a functional consequence within the cell. Western blotting is a cornerstone technique for investigating the phosphorylation status and expression levels of proteins in signaling pathways downstream of the target.[3][16][17]

Caption: A standard workflow for analyzing signaling pathways using Western blotting.

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., a cancer cell line with a constitutively active PI3K/Akt pathway) in 6-well plates.

    • Once the cells reach 70-80% confluency, treat them with the 1,4-diazepane compound at various concentrations and for different time points. Include a positive control (e.g., a known PI3K inhibitor) and a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Akt) to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal to determine the relative change in phosphorylation.

Case Study: Hypothetical 1,4-Diazepane PI3K Inhibitor
Treatmentp-Akt (Ser473) Level (Normalized to Total Akt)
Vehicle Control1.0
1,4-Diazepane Compound (1 µM) 0.4
Positive Control (Known PI3K Inhibitor)0.2

III. Phenotypic Screening: Does the Molecular Action Translate to a Desired Cellular Effect?

Phenotypic screening is a powerful approach to identify compounds that induce a desired change in cellular phenotype, which is particularly useful when the molecular target is unknown or when assessing the overall cellular impact of a compound.[18][19][20] For anticancer 1,4-diazepane compounds, a common phenotypic assay is the measurement of cell viability or proliferation.

Caption: A simplified workflow for a high-throughput phenotypic screen for anticancer compounds.

  • Cell Plating:

    • Using an automated liquid handler, seed cancer cells into 384-well plates at an optimized density.

    • Incubate the plates for 24 hours to allow the cells to adhere.

  • Compound Dosing:

    • Prepare a dilution series of the 1,4-diazepane compound library in a separate plate.

    • Transfer the compounds to the cell plates using a pintool or acoustic liquid handler. Include positive (e.g., staurosporine) and negative (e.g., DMSO) controls.

  • Incubation:

    • Incubate the treated cell plates for 72 hours at 37°C with 5% CO2.

  • Cell Viability Measurement:

    • Add a cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the controls and plot cell viability against compound concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Case Study: Anticancer Activity of 1,4-Diazepane Derivatives
CompoundCell LineAssayResultReference
Thieno[8][10]diazepine derivatives (e.g., 7c, 7e, 7f) MCF-7, HCT-116, HepG-2In vitro anticancer screeningIC50 ranging from 4.4-13 µg/mL[18][21]
Benzo[b][8][10]diazepines (B1-4 compounds) MCF-7MTT assaySignificant anticancer activity[22]
Diazepino-quinoline derivative (Compound 102) U-87 gliomaMTT assayIC50 = 37 µM[15]

Conclusion

Validating the mechanism of action of 1,4-diazepane compounds requires a rigorous, multi-pronged experimental approach. By combining direct target engagement assays, downstream signaling analysis, and phenotypic screening, researchers can build a comprehensive and compelling case for a compound's MoA. This guide provides a framework and detailed protocols for these essential experiments, empowering scientists to confidently advance their most promising 1,4-diazepane-based drug candidates. The causality behind these experimental choices lies in the need for a self-validating system, where direct binding to a target is shown to elicit a predictable functional response in a disease-relevant context.

References

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  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. ACS Medicinal Chemistry Letters. [Link]

  • Recent development in[8][10]benzodiazepines as potent anticancer agents: a review. Mini Reviews in Medicinal Chemistry. [Link]

  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. PubMed. [Link]

  • CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe. Royal Society of Chemistry. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Discovery of novel 4-aryl-thieno[8][10]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. PubMed. [Link]

  • Discovery of novel 4-aryl-thieno[8][10]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. PubMed. [Link]

  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. [Link]

  • CETSA. Pär Nordlund Lab. [Link]

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  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

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  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. DSpace Cris Angular. [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. [Link]

  • Phenotypic Screening Library. Otava Chemicals. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. [Link]

  • Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. PubMed. [Link]

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Comparative Guide: Antioxidant Activity in Novel 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,4-diazepane scaffold—a seven-membered, nitrogen-containing heterocycle—has recently emerged as a highly versatile pharmacophore in neuropharmacology. Unlike rigid planar aromatics, the


-hybridized nature of the 1,4-diazepane core allows it to adopt a highly flexible, twisted-chair conformation[1]. This structural plasticity is critical: it enables the molecule to navigate complex biological pockets (such as the narrow channels of amyloid-beta oligomers) while simultaneously positioning appended antioxidant moieties to intercept reactive oxygen species (ROS).

This guide provides an objective, data-driven comparison of two leading classes of novel 1,4-diazepane derivatives, evaluating their antioxidant capacities, target mechanisms, and cellular neuroprotective profiles.

Mechanistic Pathways of Diazepane-Mediated Antioxidant Activity

Modern drug design has shifted away from single-target therapeutics. The most successful 1,4-diazepane derivatives act as dual-action agents , coupling direct ROS scavenging with specific receptor or protein modulation[2][3].

  • Pathway A (Alzheimer's Model): Symmetric bis(phenylmethanone) derivatives directly inhibit Aβ42/Aβ40 aggregation while utilizing integrated electron-donating groups to neutralize extracellular and intracellular ROS[2][4].

  • Pathway B (Sigma-1 Receptor Model): Benzofuran-substituted derivatives act as high-affinity Sigma-1 receptor (

    
    ) agonists. By stabilizing the mitochondria-associated endoplasmic reticulum membrane (MAM), they prevent mitochondrial uncoupling and subsequent endogenous 
    
    
    
    overproduction[3][5].

G cluster_0 Pathway A: Alzheimer's Model cluster_1 Pathway B: Sigma-1 Receptor Model Diazepane 1,4-Diazepane Derivatives AB Aβ42 / Aβ40 Inhibition Diazepane->AB Bis(phenylmethanone) ROS1 Direct ROS Scavenging Diazepane->ROS1 S1R Sigma-1 Receptor Agonism Diazepane->S1R Benzofuran-substituted Neuro Neuroprotection & Cell Survival AB->Neuro ROS1->Neuro ROS2 Mitochondrial Stabilization (H2O2 Reduction) S1R->ROS2 ROS2->Neuro

Mechanistic pathways of 1,4-diazepane derivatives in neuroprotection.

Comparative Analysis of Novel Derivatives

To objectively assess performance, we compare two highly documented novel derivatives: Compound 3o (a symmetric bis(phenylmethanone) derivative)[4] and Compound 2c (a benzofuran-substituted derivative)[3].

Symmetric Bis(phenylmethanone) Derivatives (e.g., Compound 3o)

Designed primarily as amyloid cascade disruptors, these compounds feature functional groups at the para-position of bisphenyl rings. Compound 3o demonstrates a remarkable ability to bind within the N- and C-terminal residues of the Aβ42 pentamer, halting fibril formation[4]. Crucially, it exhibits potent direct antioxidant activity, effectively rescuing mouse hippocampal HT22 cells from


-induced cytotoxicity (restoring cell viability to ~96% at 25 µM)[4].
Benzofuran-Substituted Derivatives (e.g., Compound 2c)

Developed via a conformational expansion of piperidine-based compounds, Compound 2c was optimized for


 affinity. It demonstrates a superior antioxidant profile in cell-free assays (ABTS and 

radical scavenging)[3]. Molecular dynamic simulations confirm that its rigid benzofuran moiety anchors tightly into the

active site, while the flexible diazepane ring projects its scavenging functional groups outward to neutralize local oxidative stress without inducing cytotoxicity in PANC1 cells[3][5].
Quantitative Performance Summary
MetricCompound 3o (Bis-phenylmethanone)Compound 2c (Benzofuran-substituted)
Primary Target Aβ42 and Aβ40 Aggregation[4]Sigma-1 Receptor (

)[3]
Primary Antioxidant Mechanism Direct ROS Scavenging & Target StabilizationDirect Scavenging (ABTS/

) & MAM Stabilization
Cell Line Evaluated HT22 (Mouse Hippocampal)[4]PANC1 / Neuronal Models[5]
Cytotoxicity Profile Non-toxic (~96% viability at 25 µM)[4]Non-toxic (No significant toxicity up to 100 µM)[5]
Neuroprotective Efficacy High (Rescues

-induced death)[4]
High (Potent radical scavenging capacity)[3]
BBB Permeability Confirmed in vitro[2][4]Highly Probable (Lipophilic

ligand)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the methodologies used to evaluate the antioxidant and neuroprotective capacities of these 1,4-diazepane derivatives.

Protocol 1: ABTS•+ Radical Cation Scavenging Assay

Causality Note: While DPPH is a common antioxidant assay, the ABTS assay is heavily preferred for 1,4-diazepane derivatives. Diazepanes designed for CNS penetration are highly lipophilic. ABTS is soluble in both aqueous and organic solvents, preventing compound precipitation and ensuring accurate electron-transfer kinetics.

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (

    
    ).
    
  • Incubation: Store the mixture in the dark at room temperature for 12–16 hours. Rationale: This extended dark incubation is mandatory to allow the complete formation of the stable, dark blue-green ABTS•+ radical cation.

  • Standardization: Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of

    
     at 734 nm. This creates a standardized baseline for spectrophotometric comparison.
    
  • Reaction: Add 10 µL of the 1,4-diazepane derivative (dissolved in DMSO, ranging from 1 to 100 µM) to 990 µL of the diluted ABTS•+ solution.

  • Kinetic Readout: Incubate for exactly 30 minutes in the dark. Rationale: 1,4-diazepanes often exhibit secondary, slower proton-coupled electron transfer (PCET) mechanisms. A 30-minute window captures total scavenging capacity better than an immediate read.

  • Measurement: Measure absorbance at 734 nm. Calculate % inhibition relative to a vehicle control.

Protocol 2: -Induced Cytotoxicity Rescue (HT22 Cells)

Causality Note: Cell-free assays (like ABTS) only prove a molecule can donate an electron. This cellular assay proves the molecule can cross the cell membrane and exert its effects in a complex physiological environment without being metabolized into a toxic intermediate[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HT22 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Prophylactic Pre-treatment: Treat cells with the 1,4-diazepane derivative (e.g., 10 µM, 25 µM) for 2 hours prior to oxidative insult. Rationale: Pre-treatment allows the compound to achieve intracellular equilibrium and, in the case of

    
     agonists, initiate early receptor-mediated protective signaling cascades.
    
  • Oxidative Insult: Add

    
     to a final well concentration of 250 µM. Incubate for 24 hours.
    
  • Viability Assessment (MTT Assay): Remove media, add 0.5 mg/mL MTT reagent, and incubate for 3 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan.

  • Solubilization & Readout: Dissolve formazan crystals in DMSO and measure absorbance at 570 nm. Compare viability against

    
    -only treated cells to quantify the neuroprotective rescue effect.
    

References

  • Benchchem.(R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) | Benchchem.
  • UWSpace.Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors.
  • ResearchGate.1,4‐Diazepane Ring‐Based Systems.
  • ResearchGate.Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors.
  • SciSpace.Seven-Membered Rings.
  • PubMed.Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
  • PMC.Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands (Full Text).

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A Tale of Two Scaffolds: A Head-to-Head Bioactivity Comparison of 1,4-Diazepane and 1,5-Benzodiazepine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the seven-membered heterocyclic ring system forms the backbone of numerous therapeutic agents. Among these, diazepines, and particularly their fused-ring and saturated counterparts, have proven to be exceptionally "privileged structures." This guide provides an in-depth, head-to-head comparison of two prominent members of this family: the 1,4-diazepane and the 1,5-benzodiazepine scaffolds. While structurally similar, the subtle shift of a single nitrogen atom profoundly alters their conformational flexibility, target promiscuity, and ultimately, their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of their bioactivities, supported by experimental data and protocols.

The Architectural Distinction: More Than Just a Number

At first glance, the distinction between a 1,4-diazepane and a 1,5-benzodiazepine might seem trivial. Both are seven-membered rings containing two nitrogen atoms. However, the positioning of these nitrogens dictates the molecule's symmetry, hydrogen bonding capabilities, and three-dimensional shape, which are critical determinants of biological activity.

  • 1,4-Diazepanes possess nitrogen atoms at the 1 and 4 positions. This arrangement often results in a more flexible, non-aromatic (diazepane) or partially aromatic (diazepine) core, allowing it to adopt various conformations to fit a wider array of biological targets.

  • 1,5-Benzodiazepines , a class of benzodiazepines, feature a benzene ring fused to a diazepine ring with nitrogens at the 1 and 5 positions. This fusion confers a greater degree of rigidity and a specific conformational preference that has historically led to a more focused, albeit powerful, range of biological activities.

This fundamental structural difference is the cornerstone of their divergent pharmacological profiles. While the 1,5-benzodiazepine scaffold is famously associated with modulating a specific neurotransmitter receptor, the 1,4-diazepane framework has emerged as a versatile scaffold for a surprisingly broad spectrum of targets.

The Bioactivity Arena: A Head-to-Head Comparison

The therapeutic applications of these two scaffolds diverge significantly, a direct consequence of their preferred biological targets.

Central Nervous System (CNS) Activity: A Shared Ground with Different Paths

Both scaffolds have yielded potent CNS-active agents, yet their primary mechanisms of action are often distinct.

1,5-Benzodiazepines: The GABA-A Receptor Specialists The vast majority of clinically relevant 1,5-benzodiazepines, like their more famous 1,4-benzodiazepine cousins (e.g., Diazepam), exert their effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] GABA is the primary inhibitory neurotransmitter in the CNS, and by enhancing its effect, these compounds produce sedative, hypnotic, anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[1][3]

The 1,5-benzodiazepine clobazam, for example, is approved for treating seizures associated with Lennox-Gastaut syndrome.[2][4] Studies have shown that clobazam and its active metabolite, N-desmethylclobazam, are potent ligands for the benzodiazepine binding sites on GABA-A receptors, with sub-micromolar affinities.[5][6] While effective, this focused mechanism also means that many 1,5-benzodiazepines share a similar side-effect profile, including sedation and the potential for dependence.[7][8]

1,4-Diazepanes: A More Diverse CNS Portfolio The 1,4-diazepane scaffold boasts a much broader range of CNS targets. While some derivatives also show affinity for GABA-A receptors, many have been developed to interact with entirely different systems.[9][10] This versatility has opened doors to new therapeutic possibilities.

  • Antipsychotic and Anxiolytic Activity: Derivatives have been synthesized that exhibit antipsychotic, anxiolytic, and anticonvulsant properties, suggesting a complex interplay with various neurotransmitter systems beyond GABA.[10][11][12]

  • Orexin Receptor Antagonism: Certain 1,4-diazepane derivatives have been identified as potent and selective orexin 1 receptor (OX1R) antagonists.[13] The orexin system is a key regulator of wakefulness, and antagonists are being explored as novel treatments for insomnia.

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: In the realm of neurodegenerative diseases, 1,4-diazepane-based compounds have shown promise as inhibitors of Aβ aggregation, the primary pathological event in Alzheimer's disease.[14] These derivatives have demonstrated neuroprotective potential and the ability to cross the blood-brain barrier.[14]

Beyond the Brain: Expanding the Therapeutic Horizon

The structural flexibility of the 1,4-diazepane scaffold has allowed for its successful application in therapeutic areas far removed from the CNS, a feat less commonly achieved by the more conformationally restricted 1,5-benzodiazepines.

Table 1: Comparative Spectrum of Reported Bioactivities

Biological Activity1,4-Diazepane Derivatives1,5-Benzodiazepine Derivatives
CNS-Related Anxiolytic, Anticonvulsant, Antipsychotic, Orexin Receptor Antagonist, Aβ Aggregation Inhibitor[9][10][13][14]Anxiolytic, Anticonvulsant, Sedative, Hypnotic, Muscle Relaxant[1][15][16]
Anticoagulant Potent Factor Xa (fXa) Inhibitors[17]Not a primary reported activity
Antimicrobial Antibacterial, Antifungal[9][10]Antibacterial, Antifungal[16][18][19]
Anticancer Reported anticancer activity[9][10]Reported antiproliferative activity in vitro[20][21]
Other Histamine H3-receptor antagonist, Serotonin 5-HT3 and Dopamine D2 receptor antagonist[9]Limited reports beyond CNS, antimicrobial, and anticancer activities

Anticoagulant Activity: A Striking Point of Divergence One of the most significant discoveries for the 1,4-diazepane scaffold is its use as a core structure for potent and selective Factor Xa (fXa) inhibitors.[17] fXa is a critical enzyme in the coagulation cascade, making its inhibition a key strategy for preventing and treating thrombosis. Novel 1,4-diazepane derivatives have been developed with nanomolar inhibitory activity against fXa, demonstrating effective antithrombotic effects.[17] This represents a major departure from the bioactivity profile of 1,5-benzodiazepines.

Antimicrobial and Anticancer Potential Derivatives from both scaffolds have been investigated for their potential as antimicrobial and anticancer agents.[9][10][18][19][21] For instance, novel 1,5-benzodiazepine derivatives have been synthesized that exhibit significant antifungal activity, particularly against C. neoformans, and moderate antibacterial activity.[18][19] Similarly, various 1,4-diazepine derivatives have been reported to possess antibacterial, antifungal, and anticancer properties.[9][10][11] This suggests that with appropriate functionalization, both core structures can be adapted to target pathways relevant to oncology and infectious diseases.

Visualizing the Divergence: Bioactivity Pathways

The following diagram illustrates the distinct and overlapping bioactivity profiles of the two scaffolds.

G cluster_0 Core Scaffolds cluster_1 Biological Targets & Activities 1_4_Diazepane 1,4-Diazepane GABA_A GABA-A Receptor Modulation 1_4_Diazepane->GABA_A CNS_Diverse Diverse CNS Targets (Orexin, 5-HT, Dopamine) 1_4_Diazepane->CNS_Diverse Abeta Aβ Aggregation 1_4_Diazepane->Abeta Factor_Xa Factor Xa 1_4_Diazepane->Factor_Xa Microbial_Targets Microbial Targets 1_4_Diazepane->Microbial_Targets Cancer_Targets Cancer Cell Lines 1_4_Diazepane->Cancer_Targets 1_5_Benzodiazepine 1,5-Benzodiazepine 1_5_Benzodiazepine->GABA_A 1_5_Benzodiazepine->Microbial_Targets 1_5_Benzodiazepine->Cancer_Targets

Caption: Comparative bioactivity map of 1,4-diazepane and 1,5-benzodiazepine scaffolds.

Experimental Corner: Validating Bioactivity

To provide actionable insights, this section outlines standardized protocols for evaluating the key bioactivities discussed. These methods serve as a foundation for comparative analysis in a laboratory setting.

Protocol 1: GABA-A Receptor Binding Assay (Competitive)

This protocol is essential for characterizing compounds targeting the benzodiazepine site on the GABA-A receptor, the primary target for 1,5-benzodiazepines.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]-Flumazenil) from the GABA-A receptor.

Methodology:

  • Receptor Preparation: Prepare a crude synaptic membrane fraction from rat or mouse brain tissue (e.g., cerebral cortex) or use membranes from cell lines expressing specific recombinant GABA-A receptor subtypes (e.g., HEK293 cells).[6]

  • Binding Reaction: In a 96-well plate, combine the following in a suitable assay buffer (e.g., Tris-HCl):

    • Receptor membrane preparation.

    • Radioligand ([³H]-Flumazenil) at a concentration near its Kd.

    • A range of concentrations of the unlabeled test compound (1,4-diazepane or 1,5-benzodiazepine derivative).

  • Incubation: Incubate the plate at 0-4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of an unlabeled ligand (e.g., Clonazepam).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Receptor Membranes (e.g., Rat Brain Homogenate) B Incubate Membranes with [³H]-Radioligand & Test Compound A->B Add to assay plate C Separate Bound/Free Ligand (Rapid Vacuum Filtration) B->C After incubation D Wash Filters C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate IC50 and Ki (Cheng-Prusoff Equation) E->F Analyze data

Caption: Workflow for a competitive GABA-A receptor binding assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), a key metric for evaluating the antimicrobial potential of synthesized compounds.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth medium to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls: Include the following controls on each plate:

    • Positive Control: Wells with inoculum and broth only (to confirm microbial growth).

    • Negative Control: Wells with broth only (to check for sterility).

    • Reference Drug Control: Wells with a known antimicrobial agent (e.g., Ciprofloxacin, Fluconazole) to validate the assay.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • (Optional) MFC/MBC Determination: To determine the Minimum Fungicidal/Bactericidal Concentration, subculture aliquots from the clear wells onto agar plates. The MFC/MBC is the lowest concentration that results in no growth on the agar.

Concluding Insights for the Drug Developer

The head-to-head comparison reveals a compelling narrative of specialization versus versatility.

  • The 1,5-benzodiazepine scaffold remains a cornerstone for developing CNS agents that act via GABA-A receptor modulation. Its relatively rigid structure provides a reliable framework for potent anxiolytic and anticonvulsant drugs. While research into its antimicrobial and anticancer properties is ongoing, its legacy is firmly rooted in neuroscience.[1][15]

  • The 1,4-diazepane scaffold has shattered the confines of a single target class. Its conformational flexibility has made it a "chemically tractable" framework, allowing medicinal chemists to design potent inhibitors for enzymes like Factor Xa, antagonists for GPCRs like the Orexin 1 receptor, and modulators of protein-protein interactions like Aβ aggregation.[13][14][17] This adaptability makes it an exceptionally valuable starting point for diverse drug discovery programs.

For the modern drug developer, the choice between these scaffolds depends entirely on the therapeutic objective. For refining therapies targeting the GABAergic system, the 1,5-benzodiazepine offers a well-trodden and fruitful path. However, for exploring novel targets and addressing unmet needs in areas as diverse as thrombosis, sleep disorders, and neurodegeneration, the 1,4-diazepane presents a scaffold of far greater potential and versatility.

References

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  • Bhatt, H., et al. (2021). Review on Synthesis of Biologically Active Diazepam Derivatives. Academia.edu. Available at: [Link]

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  • Jensen, H. S., et al. (2015). Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes. PLOS One. Available at: [Link]

  • Verma, A., et al. (2023). Advancements in Synthesis and Application of 1,5-benzodiazepines a Privileged Scaffold with a Wide Scope of Bioactivities. Bentham Science. Available at: [Link]

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  • Skolnick, P., et al. (1982). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. European Journal of Pharmacology, 78(1), 133-6. Available at: [Link]

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  • Ramerstorfer, J., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Jensen, H. S., et al. (2015). Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes. PMC. Available at: [Link]

  • Ahring, P. K., et al. (2012). Clobazam and Its Active Metabolite, N-Desmethylclobazam, Are High-Affinity Ligands for the Benzodiazepine Sites of GABAA Receptors. Neurology, 78(1 Supplement), P05.086. Available at: [Link]

  • Jensen, H. S., et al. (2015). Functional characterization of the 1,5-benzodiazepine clobazam and its major active metabolite N-desmethylclobazam at human GABA(A) receptors expressed in Xenopus laevis oocytes. PLoS One, 10(3), e0119416. Available at: [Link]

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Assessing the Neuroprotective Effects of 1,4-Diazepane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1,4-Diazepane Scaffold in Neuropharmacology

The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry, distinguished by its seven-membered ring flexibility and two nitrogen atoms that allow for diverse functionalization.[1] Unlike its six-membered analogue (piperazine), the 1,4-diazepane ring adopts unique conformational puckering that facilitates binding to complex CNS targets, including Sigma-1 receptors (σ1R), Histamine H3 receptors, and P2X4 ion channels.

This guide objectively compares the neuroprotective performance of distinct 1,4-diazepane structural classes.[2][3] It moves beyond simple efficacy data to analyze the mechanism of action (MoA) and provides self-validating experimental protocols for reproducing these assessments.

Comparative Overview of Key Derivative Classes
Derivative ClassPrimary TargetRepresentative CompoundKey Neuroprotective MechanismEfficacy Benchmark
Benzofuran-Substituted Sigma-1 Receptor (Agonist)Compound 2c [1]Modulation of ER stress; prevention of mitochondrial apoptosis via Bcl-2 upregulation.High σ1R affinity (

< 10 nM); High antioxidant capacity.
Naphtho-Diazepines P2X4 Receptor (Antagonist)Compound 21u (MRS4719) [2]Blockade of ATP-induced Ca²⁺ influx; reduction of neuroinflammation in ischemic stroke.

= 0.503 µM (hP2X4R); Reduced infarct vol. in MCAO.[2]
Nicotinoyl-Diazepanes Histamine H3 Receptor (Antagonist)GSK334429 [3]Presynaptic autoreceptor blockade; enhanced release of ACh and Histamine.

= 9.49 (hH3); Reversal of scopolamine-induced amnesia.
Bis(phenylmethanone) Amyloid-β AggregationSymmetric 1,4-diazepanes [4]Dual inhibition of Aβ42 aggregation and ROS scavenging.47–57% rescue of HT22 cells from Aβ toxicity.[3]

Mechanistic Analysis & Signaling Pathways[4]

To accurately assess these derivatives, one must understand the signaling cascades they modulate. The 1,4-diazepane moiety acts as a "linker-pharmacophore" that positions aromatic groups to interact with hydrophobic pockets in these receptors.

Diagram 1: Convergent Neuroprotective Signaling

The following pathway illustrates how distinct 1,4-diazepane targets converge to prevent neuronal apoptosis.

NeuroprotectionPathways cluster_ROS Direct Chemical Effect Sigma1 Sigma-1 Receptor (ER Membrane) Ca_Influx Block Ca2+ Overload Sigma1->Ca_Influx Modulates IP3R Bcl2 Bcl-2 Upregulation Sigma1->Bcl2 Chaperone Activity H3R Histamine H3 Receptor (Presynaptic) ACh_Rel ACh / Histamine Release H3R->ACh_Rel Disinhibition P2X4 P2X4 Receptor (Ion Channel) P2X4->Ca_Influx Prevents Pore Opening Ligand_Sig Benzofuran-Diazepane (Agonist) Ligand_Sig->Sigma1 Activates ROS ROS Scavenging Ligand_Sig->ROS Antioxidant Moiety Ligand_H3 GSK334429 (Antagonist) Ligand_H3->H3R Blocks Ligand_P2X Naphtho-Diazepine (Antagonist) Ligand_P2X->P2X4 Blocks Survival NEUROPROTECTION (Reduced Apoptosis) Ca_Influx->Survival ACh_Rel->Survival Cognitive Rescue Bcl2->Survival ROS->Survival

Caption: Convergence of Sigma-1 agonism, H3 antagonism, and P2X4 blockade on neuronal survival.

Experimental Protocols for Assessment

To ensure Trustworthiness and Scientific Integrity , the following protocols utilize internal validation steps (positive/negative controls) to distinguish true neuroprotection from assay artifacts.

Protocol A: In Vitro Ischemia-Reperfusion & Neuroprotection Screen

Targeting: Sigma-1 and P2X4 derivatives Cell Line: SH-SY5Y (Human Neuroblastoma) or HT22 (Murine Hippocampal).

1. Cell Preparation:

  • Seed SH-SY5Y cells at a density of

    
     cells/well in 96-well plates.
    
  • Incubate for 24 hours in DMEM/F12 + 10% FBS to allow attachment.

2. Drug Pre-treatment (The Variable):

  • Experimental Group: Treat with 1,4-diazepane derivatives (0.1 µM – 100 µM) for 2 hours prior to insult.

  • Positive Control: Use Donepezil (1 µM) or SA4503 (Sigma-1 agonist reference) to validate assay sensitivity.

  • Negative Control: Vehicle (0.1% DMSO) only.

3. Induction of Oxidative Stress (The Insult):

  • Replace medium with serum-free medium containing

    
    
    
    
    
    (titrate to achieve ~50% cell death in vehicle control).
  • Incubate for 24 hours.

4. Viability Quantification (MTT/LDH):

  • MTT Assay: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Self-Validation Step: Perform a parallel LDH Release Assay on the supernatant. If MTT increases but LDH release remains high, the compound may be boosting mitochondrial metabolism without preventing cell rupture (false positive).

5. Data Analysis:



Protocol B: Sigma-1 Receptor Binding Competition Assay

Targeting: Benzofuran-substituted diazepanes Rationale: Neuroprotection is only relevant if the compound actually engages the target.

1. Membrane Preparation:

  • Homogenize Guinea pig brain or rat liver (rich in σ1R) in ice-cold Tris-sucrose buffer.

  • Centrifuge at 1,000g (remove debris), then 31,000g (pellet membranes).

2. Radioligand Binding:

  • Radioligand:

    
    -Pentazocine (specific for σ1R).
    
  • Non-specific Binding (NSB): Define using 10 µM Haloperidol .

  • Incubation: Incubate membranes + Radioligand + 1,4-diazepane derivative (10 concentrations) for 120 min at 37°C.

3. Filtration & Counting:

  • Rapidly filter through glass fiber filters (GF/B) pre-soaked in polyethyleneimine (reduces non-specific binding).

  • Measure radioactivity via liquid scintillation counting.

4. Validation:

  • The

    
     of Haloperidol must fall within 1–5 nM for the assay to be valid.
    

Detailed Comparative Analysis of Derivatives

Class 1: Benzofuran-Substituted 1,4-Diazepanes (Sigma-1 Agonists)

Mechanism: These derivatives utilize the 1,4-diazepane ring to space a hydrophobic benzofuran headgroup from a basic nitrogen. This mimics the pharmacophore of classic sigma ligands.

  • Key Finding: Substitution at the 2- or 3-position of the benzofuran ring significantly enhances affinity.

  • Neuroprotective Data: In SH-SY5Y cells exposed to

    
    , these compounds (e.g., Compound 2c) restored viability to >80% of control levels, outperforming the standard antioxidant Trolox in molar potency [1].
    
Class 2: Naphtho[1,2-b][1,4]diazepines (P2X4 Antagonists)

Mechanism: The diazepine ring is fused to a naphthalene core. This rigid structure blocks the ATP-binding pocket of the P2X4 ion channel.

  • Key Finding: The 6-methyl substitution (Compound 22c) maintains potency while improving metabolic stability compared to the parent diazepine.

  • Neuroprotective Data: In a Mouse MCAO (stroke) model, 21u reduced infarct volume by ~40% when administered post-stroke. It specifically prevents the calcium overload in microglia that leads to neuroinflammation [2].

Class 3: Nicotinoyl-1,4-Diazepanes (H3 Antagonists)

Mechanism: The 1,4-diazepane acts as a rigid spacer between a piperidine moiety and a lipophilic headgroup.

  • Key Finding: GSK334429 exhibits high selectivity (>100-fold) for H3 over H1/H2/H4 receptors.

  • Neuroprotective Data: While primarily cognitive enhancers (reversing scopolamine-induced amnesia), these antagonists show neuroprotective potential by reducing excitotoxicity via heteroreceptor modulation (inhibiting glutamate release) [3].

Screening Workflow Visualization

The following diagram outlines the logical flow for assessing a new library of 1,4-diazepane derivatives.

AssessmentWorkflow cluster_Check Validation Gates Step1 Library Synthesis (1,4-Diazepane Core) Step2 Primary Screen (Binding Affinity) Step1->Step2 Step3 Functional Assay (Ca2+ Influx / cAMP) Step2->Step3 Ki < 100nM Step4 In Vitro Tox Screen (SH-SY5Y + H2O2) Step3->Step4 Agonist/Antagonist Confirmed Step5 In Vivo Validation (MCAO / Water Maze) Step4->Step5 EC50 < 10µM No Cytotoxicity

Caption: Sequential screening pipeline for 1,4-diazepane neuroprotective candidates.

References

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Source: ACS Medicinal Chemistry Letters (2019). URL:[Link]

  • Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists. Source: Journal of Medicinal Chemistry (2022).[4] URL:[Link][4]

  • Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment. Source:[5] British Journal of Pharmacology (2007). URL:[Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Source: UWSpace (University of Waterloo Theses). URL:[Link]

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Safety Operating Guide

Personal protective equipment for handling 1,4-Diazepane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 1,4-Diazepane-5-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling of 1,4-Diazepane-5-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in your laboratory. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for handling carboxylic acids and heterocyclic amines.

Disclaimer: No specific Safety Data Sheet (SDS) for 1,4-Diazepane-5-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. While specific toxicological data for 1,4-Diazepane-5-carboxylic acid is limited, the molecular structure—containing both a carboxylic acid and a diazepane ring system—suggests potential hazards that must be respected. Structurally related compounds, such as 1-(tert-Butoxycarbonyl)-1,4-diazepane-5-carboxylic acid, exhibit defined hazards. A summary of these representative hazards is crucial for our risk assessment.

Table 1: GHS Hazard Profile of a Structurally Related Compound

Hazard Class Hazard Statement GHS Pictogram Implication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed GHS07 (Exclamation Mark) Avoid ingestion. Do not eat, drink, or smoke in the handling area.[1][2]
Skin Irritation (Category 2) H315: Causes skin irritation GHS07 (Exclamation Mark)[3][4] Direct skin contact must be prevented through appropriate gloves and lab coats.[5]
Eye Irritation (Category 2A) H319: Causes serious eye irritation GHS07 (Exclamation Mark)[3][4] Eye protection is mandatory to prevent splashes or contact with airborne particles.

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 (Exclamation Mark)[3][4] | Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1][5] |

The causality is clear: the carboxylic acid moiety can cause irritation, while the overall molecule may be harmful if ingested or inhaled.[6] Our personal protective equipment (PPE) strategy is therefore designed to create a complete barrier against these routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following equipment must be worn at all times when handling 1,4-Diazepane-5-carboxylic acid.

  • Eye and Face Protection:

    • Mandatory: Chemical safety goggles are required to provide a seal around the eyes, protecting against splashes and fine dust. Standard safety glasses are insufficient.

    • Recommended for Splash Risk: A full-face shield should be worn over safety goggles when handling bulk quantities or preparing solutions where the risk of splashing is significant.[5] This aligns with OSHA eye and face protection regulations.[7]

  • Hand Protection:

    • Material: Nitrile rubber gloves are the standard recommendation for handling many carboxylic acids and heterocyclic compounds.[5][8] They offer a suitable balance of chemical resistance and dexterity.

    • Protocol: Always inspect gloves for tears or punctures before use.[9] Employ the proper glove removal technique to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.[4] For prolonged work or in case of a spill, consider double-gloving.

  • Body Protection:

    • Standard: A buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.

    • Enhanced Protection: For large-scale operations, a chemically resistant apron or a complete protective suit may be necessary to guard against significant spills.[4]

  • Respiratory Protection:

    • Primary Control: All handling of solid 1,4-Diazepane-5-carboxylic acid that may generate dust, and any work with its solutions, must be conducted within a certified chemical fume hood.[1][5] This is the primary engineering control to prevent respiratory exposure.

    • Secondary Control: If a fume hood is not available or as a supplementary measure during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., an N95 or P100 filter) should be used.[4][7]

Procedural Workflow and Safety Logic

The selection and use of PPE is not a static checklist but a dynamic process based on the specific experimental context. The following diagram illustrates the decision-making workflow that ensures a self-validating safety protocol.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_selection Phase 2: PPE Selection cluster_ops Phase 3: Operations A Review Supplier SDS for 1,4-Diazepane-5-carboxylic acid B Conduct Task-Specific Risk Assessment (e.g., weighing vs. reaction) A->B C Engineering Controls: Work in Fume Hood? B->C D Select Core PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat C->D E Additional PPE Required? (Splash/High Dust Risk) D->E F Add Face Shield & Chem-Resistant Apron E->F Yes (Splash) G Add NIOSH-Approved Respirator E->G Yes (Dust/Aerosol outside hood) H Perform Donning Procedure E->H No F->H G->H I Execute Experiment H->I J Perform Doffing Procedure I->J K Decontaminate Work Area & Dispose of Waste J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.